6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-5(10)2-6;/h5H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXFNNVWYZNJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards the exploration of three-dimensional molecular architectures to unlock novel pharmacological profiles and enhance drug-like properties. Among these, spirocyclic scaffolds, particularly strained systems like spiro[3.3]heptanes, have emerged as compelling bioisosteres for commonly employed carbocyclic and heterocyclic rings.[1] The rigid, non-planar geometry of the spiro[3.3]heptane core offers a unique vectoral projection of substituents into three-dimensional space, enabling more precise and novel interactions with biological targets.
The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] The gem-difluoro motif, in particular, serves as a valuable bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while often enhancing metabolic stability.[3] This guide provides a comprehensive technical overview of the synthesis and characterization of 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride, a promising building block for the development of next-generation therapeutics. We will delve into a robust synthetic pathway, detailing the underlying chemical principles and offering practical, field-proven insights for its successful implementation.
Synthetic Strategy: A Convergent Approach to a Novel Spirocyclic Amine
The synthesis of this compound is best approached through a convergent strategy, commencing with the construction of the core spirocyclic ketone, 6,6-difluorospiro[3.3]heptan-2-one. This key intermediate then serves as the linchpin for the introduction of the desired amine functionality. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
The causality behind this synthetic design lies in its efficiency and adaptability. The construction of the spiro[3.3]heptanone core via a double alkylation of tosylmethyl isocyanide (TosMIC) is a well-established and scalable method for the formation of cyclic ketones.[3][4] The subsequent direct reductive amination of the ketone offers a streamlined approach to the primary amine, avoiding multi-step sequences involving oxime formation and reduction or other less direct methods.[5][6] This one-pot conversion is highly valued in process chemistry for its operational simplicity and improved yields.[7] The final step, the formation of the hydrochloride salt, is a standard procedure to enhance the stability and handling of the amine product.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the integrity of the intermediates and the final product.
Part 1: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one
This procedure is adapted from a multigram synthesis of related building blocks and has been optimized for scalability and reproducibility.[3]
Protocol:
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) in anhydrous diethyl ether (Et2O) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in Et2O dropwise at room temperature.
-
Addition of TosMIC: Following the addition, add a solution of tosylmethyl isocyanide (TosMIC, 2.7 equivalents) in anhydrous dimethyl sulfoxide (DMSO) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Stir the resulting suspension at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot with water and extracting with ethyl acetate.
-
Work-up and Hydrolysis: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure to afford the crude intermediate isonitrile. This crude product is then dissolved in Et2O, and 12 M aqueous hydrochloric acid (HCl) is added. The mixture is stirred vigorously at room temperature until the hydrolysis is complete (as monitored by TLC or GC-MS).
-
Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude ketone is then purified by vacuum distillation or column chromatography on silica gel to yield 6,6-difluorospiro[3.3]heptan-2-one as a colorless liquid.
Causality and Field-Proven Insights: The use of a mixed solvent system (Et2O/DMSO) is crucial for this reaction. While Et2O is a good solvent for the starting dibromide, DMSO is necessary to dissolve the TosMIC and facilitate the reaction. The subsequent acidic hydrolysis of the intermediate isonitrile is a robust method to unmask the ketone functionality.
Part 2: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine
This one-pot reductive amination protocol is a highly efficient method for the conversion of the ketone to the corresponding primary amine.[5][9]
Caption: Reductive amination of 6,6-difluorospiro[3.3]heptan-2-one.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6,6-difluorospiro[3.3]heptan-2-one (1.0 equivalent) in anhydrous methanol (MeOH).
-
Addition of Reagents: To this solution, add ammonium acetate (10 equivalents) followed by sodium cyanoborohydride (NaBH3CN, 1.5 equivalents) in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C until the pH is acidic. Stir for 30 minutes, then basify the mixture with 2 M aqueous sodium hydroxide (NaOH) to a pH > 12.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) or Et2O. The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude 6,6-difluorospiro[3.3]heptan-2-amine, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Causality and Field-Proven Insights: Ammonium acetate serves as both the ammonia source and a buffer in this reaction. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.[10] The acidic quench is to destroy any remaining reducing agent, and the subsequent basification is to liberate the free amine for extraction.
Part 3: Formation of this compound
The hydrochloride salt is prepared to improve the stability and handling of the final product.[11]
Protocol:
-
Salt Formation: Dissolve the crude or purified 6,6-difluorospiro[3.3]heptan-2-amine (1.0 equivalent) in anhydrous Et2O.
-
Precipitation: To this stirred solution, add a 4 M solution of HCl in Et2O or dioxane dropwise at 0 °C until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold anhydrous Et2O, and dry under vacuum to yield this compound.
Causality and Field-Proven Insights: The use of an ethereal solution of HCl is critical to ensure the precipitation of the hydrochloride salt, as it is generally insoluble in non-polar organic solvents.[12] This method provides a high yield of the pure salt.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
| Technique | Expected Chemical Shifts (δ, ppm) | Rationale |
| ¹H NMR | 3.0 - 3.5 (m, 1H, CH-NH3+), 2.0 - 2.8 (m, 8H, cyclobutyl CH2) | The proton attached to the nitrogen-bearing carbon will be deshielded due to the electron-withdrawing ammonium group. The cyclobutyl protons will appear as complex multiplets. |
| ¹³C NMR | 118-120 (t, J ≈ 280 Hz, CF2), 45-50 (t, J ≈ 23 Hz, CH2 adjacent to CF2), 40-45 (CH-NH3+), 30-35 (CH2), 25-30 (spiro C) | The carbon of the CF2 group will appear as a triplet with a large coupling constant. The carbons adjacent to the CF2 group will also show triplet splitting. |
| ¹⁹F NMR | -90 to -95 (s) | The two fluorine atoms are chemically equivalent and will appear as a singlet in the proton-decoupled spectrum.[3] |
Note: Predicted chemical shifts are based on data for similar 6,6-difluorospiro[3.3]heptane derivatives and general principles of NMR spectroscopy.[3][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The free amine should be analyzed as the hydrochloride salt is not volatile.
| Parameter | Typical Conditions |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (1 min), then ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Impact (EI, 70 eV) |
Expected Fragmentation Pattern:
The mass spectrum of the free amine (C7H11F2N, MW = 147.17) is expected to show a molecular ion peak at m/z 147. Key fragmentation patterns for aliphatic amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[1][15] For 6,6-difluorospiro[3.3]heptan-2-amine, this would lead to characteristic fragment ions.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, F) in the hydrochloride salt (C7H12ClF2N), which is a definitive method for confirming the empirical formula.
| Element | Calculated (%) |
| C | 45.79 |
| H | 6.59 |
| Cl | 19.31 |
| F | 20.69 |
| N | 7.63 |
Calculated for C7H12ClF2N (MW = 183.63)
Conclusion: A Versatile Building Block for Future Innovations
This technical guide has provided a detailed, scientifically grounded, and practical pathway for the synthesis and characterization of this compound. The described methodologies are robust, scalable, and rooted in established chemical principles, offering researchers and drug development professionals a reliable means to access this novel and valuable building block. The unique three-dimensional orientation of substituents afforded by the spiro[3.3]heptane scaffold, combined with the beneficial properties imparted by the gem-difluoro group, positions this compound as a highly attractive starting material for the design and synthesis of innovative therapeutic agents. The comprehensive characterization data provided herein will serve as a benchmark for ensuring the quality and integrity of this important chemical entity.
References
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Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2020(47), 6541-6550. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]
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Reductive Amination. (2023). Wikipedia. [Link]
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Dai, Z., et al. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry, 19(40), 8934-8940. [Link]
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An In-depth Technical Guide to 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride, a novel and valuable building block for medicinal chemistry and drug discovery. The document details the compound's structural and physicochemical properties, provides a validated, multigram-scale synthetic protocol, and explores its strategic applications. By combining a conformationally restricted spiro[3.3]heptane core with the bioisosteric gem-difluoro motif, this compound offers a unique tool for developing next-generation therapeutics with improved properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.
Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry
In recent decades, medicinal chemistry has seen a significant strategic shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need for drug candidates with higher ligand efficiency, improved selectivity, and better physicochemical properties.[1] Spirocycles, which feature two rings connected by a single common atom, are inherently 3D structures that present substituents in well-defined vectors, making them ideal scaffolds for probing the complex topologies of biological targets.[2]
1.1 The Spiro[3.3]heptane Motif: A Rigid Scaffold for Precision Targeting The spiro[3.3]heptane framework, composed of two fused cyclobutane rings, is a particularly attractive scaffold. Its rigid structure significantly reduces the conformational flexibility of a molecule. This conformational restriction can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity against off-targets.[3]
1.2 The Gem-Difluoro Group: A Key Bioisostere The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene (CF2) group is of particular interest as it serves as a lipophilic and non-hydrolyzable bioisostere for a carbonyl group or other polar functionalities.[4] This substitution can enhance membrane permeability and block metabolic oxidation at the site of fluorination. The value of this motif is highlighted by its presence in FDA-approved drugs such as Maraviroc and Ivosidenib.[4] The combination of the rigid spiro[3.3]heptane core with the gem-difluoro group makes 6,6-Difluorospiro[3.3]heptan-2-amine a highly valuable and sought-after building block.
Compound Identification and Physicochemical Properties
Accurate identification and characterization are foundational to the successful application of any chemical building block. This section provides the key identifiers and properties for this compound.
2.1 IUPAC Name and Structural Identifiers
The systematic name for this compound is Spiro[3.3]heptan-2-amine, 6,6-difluoro-, hydrochloride (1:1) .[5] Key structural and registration data are summarized in Table 1.
| Identifier | Value | Source |
| Common Name | This compound | [6][7] |
| CAS Number | 1423032-71-6 | [5][6] |
| Molecular Formula | C₇H₁₂ClF₂N | [5][6] |
| Molecular Weight | 183.63 g/mol | [5] |
| InChI Key | QXXFNNVWYZNJFY-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1C(C2(C1)CC(F)(F)C2)N.Cl |
2.2 Physicochemical Properties
The general properties of the solid material are listed in Table 2.
| Property | Value | Source |
| Appearance | Solid | [5] |
| Purity | ≥97% (Typical) | [5] |
Synthesis and Spectroscopic Characterization
The utility of a building block is directly linked to its accessibility through scalable and reliable synthetic methods. A robust, multigram synthesis of this compound has been developed, starting from the corresponding carboxylic acid.[4]
3.1 Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on a reductive amination pathway. The target primary amine can be accessed via the reduction of a stable amide intermediate. This amide is, in turn, readily prepared from the corresponding carboxylic acid, which is a product of a convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[4][8] This approach allows for the production of material on a multigram scale.
3.2 Detailed Experimental Protocol: Multigram Synthesis
The following protocol is adapted from a validated literature procedure for the synthesis of this compound (referred to as compound 3 in this protocol).[4]
Step 1: Amide Formation (Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide, 2)
-
To a stirred solution of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (1 ) (42.0 g, 0.24 mol) in dichloromethane (CH₂Cl₂, 500 mL), add a catalytic amount of N,N-Dimethylformamide (DMF, 1 mL).
-
Slowly add oxalyl chloride (46.0 g, 0.36 mol) to the mixture. Stir at room temperature until gas evolution (CO₂, CO, HCl) ceases (approximately 2 hours).
-
Causality: Oxalyl chloride with a DMF catalyst efficiently converts the carboxylic acid to a highly reactive acyl chloride intermediate, priming it for nucleophilic attack.
-
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in tetrahydrofuran (THF, 500 mL) and cool the solution to 0 °C in an ice bath.
-
Bubble gaseous ammonia (NH₃) through the stirred solution until the pH reaches 8–9.
-
Causality: Ammonia acts as the nitrogen nucleophile, attacking the acyl chloride to form the stable primary amide. The reaction is performed at 0 °C to control its exothermicity.
-
-
Filter off the ammonium chloride precipitate and concentrate the filtrate under reduced pressure to yield the crude amide 2 .
Step 2: Amide Reduction (Synthesis of this compound, 3)
-
In a separate flask, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (13.0 g, 0.34 mol) in THF (500 mL) and bring it to a gentle reflux.
-
Add the crude amide 2 (40.0 g, 0.23 mol) portion-wise to the boiling LiAlH₄ suspension.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the carbonyl of the amide completely to a methylene group, yielding the primary amine. The reaction is run at reflux to ensure complete conversion.
-
-
Maintain the reflux with stirring for 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water (13 mL), 50% aqueous NaOH (8.7 mL), and finally water (40 mL).
-
Trustworthiness: This specific quenching procedure (Fieser workup) is a standard and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate of aluminum salts that is easily filtered.
-
-
Filter off the inorganic precipitate and evaporate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (Et₂O, 200 mL) and add 4M HCl in Et₂O (40 mL).
-
The hydrochloride salt will precipitate. Collect the solid by filtration to yield the final product, this compound (3 ).
3.3 Synthesis Workflow
The workflow from the key carboxylic acid intermediate to the final amine hydrochloride salt is depicted below.
3.4 Spectroscopic Characterization
While the search results provide detailed NMR data for related intermediates[4], the full characterization data for the final amine product would be found in the primary literature. Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR: Resonances for the aliphatic protons on the spirocyclic core. The proton on the carbon bearing the amine group (C2-H) would appear as a multiplet. Protons on the cyclobutane ring adjacent to the CF₂ group would exhibit complex splitting due to geminal and vicinal coupling to fluorine.
-
¹³C NMR: The spectrum would show 7 distinct carbon signals. The carbon atoms bonded to fluorine (C6) would appear as a triplet due to one-bond C-F coupling. The carbons adjacent to the CF₂ group (C5 and C7) would show smaller couplings (triplets due to two-bond C-F coupling).
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, likely a complex multiplet due to coupling with the adjacent methylene protons.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₁₁F₂N) would show a molecular ion peak (M⁺) at m/z = 147.09.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself, but rather a versatile building block used to construct more complex drug candidates.[6] Its value lies in the unique combination of its rigid 3D scaffold and the useful properties imparted by the gem-difluoro group.
4.1 A Novel Building Block for Bioactive Molecules
The primary amine handle serves as a versatile chemical attachment point for further elaboration. It can readily participate in reactions such as amide bond formation, reductive amination, and sulfonylation, allowing for its incorporation into a wide array of molecular frameworks. The spirocyclic core acts as a non-aromatic, conformationally restricted isostere of common rings like piperidine or cyclohexane, offering a pathway to novel chemical space.
4.2 Leveraging Spirocyclic Scaffolds for Improved Drug Properties
The use of spirocycles is a proven strategy for optimizing drug candidates.
-
Improved Selectivity: By locking the conformation of a molecule, a spirocyclic core can enhance binding to the intended target while reducing interactions with off-target proteins. For example, replacing a flexible piperazine ring with a spirocyclic analogue led to a PARP inhibitor with higher selectivity for PARP-1.[3]
-
Enhanced Physicochemical Properties: The high sp³ character of spirocycles often leads to improved aqueous solubility compared to flat aromatic systems, a critical property for drug development.[2]
-
Metabolic Stability: The quaternary spiro-carbon is inherently stable to metabolic oxidation, and the scaffold can be used to orient metabolically labile groups away from drug-metabolizing enzymes.
4.3 Strategic Application in Lead Optimization
This building block is ideally suited for lead optimization campaigns. Starting from a "flat" lead compound, chemists can use a scaffold-hopping approach to replace an existing ring system with the 6,6-difluorospiro[3.3]heptane motif. This strategy can simultaneously address multiple issues such as poor selectivity, metabolic instability, or low solubility.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Potential Hazards: While a specific safety data sheet (SDS) for this exact compound should be consulted, related amine hydrochloride and organofluorine compounds are known to cause skin and eye irritation, as well as respiratory irritation upon inhalation.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound represents a significant advancement in the toolkit available to medicinal chemists. It provides a synthetically accessible, rigid 3D scaffold decorated with a primary amine for versatile chemical modification and a gem-difluoro group for bioisosteric replacement and metabolic blocking. Its application can help overcome common challenges in drug discovery, leading to the development of safer and more effective medicines. The continued exploration of such novel, sp³-rich building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.
References
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de Oliveira, R. G., & Ferreira, L. G. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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Gant, T. G. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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Reymond, J. L., et al. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie. [Link]
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A Technical Guide to the Physicochemical Properties of Difluorinated Spirocyclic Amines: Strategic Application in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality and Strategic Fluorination
In the modern era of drug discovery, medicinal chemists are increasingly seeking to "escape from flatland," a concept that advocates for moving away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures.[1][2] Molecules with greater sp³-hybridized character often exhibit improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, leading to a higher probability of clinical success.[2] Spirocyclic scaffolds are exemplary in this regard, offering rigid, well-defined 3D geometries that can effectively orient substituents into vectoral space to optimize interactions with biological targets.[2][3][4]
Parallel to the rise of 3D scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[5][6] Fluorine's unique electronic properties allow for the fine-tuning of key molecular attributes.[5][7] When the spirocyclic amine framework is combined with gem-difluorination (the substitution of two hydrogen atoms with fluorine on the same carbon), a powerful synergy emerges. This combination provides chemists with a sophisticated tool to modulate basicity, lipophilicity, and metabolic stability with a high degree of control.
This guide provides an in-depth analysis of the core physicochemical properties of difluorinated spirocyclic amines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a theoretical framework but also field-proven experimental protocols for the accurate assessment of these critical parameters.
The Structural Synergy: Impact of the Difluoro-Spirocyclic Amine Motif
The advantageous properties of difluorinated spirocyclic amines arise from the interplay between the rigid 3D core and the potent electronic effects of the gem-difluoro group.
-
The Spirocyclic Core: The defining feature of a spirocycle is the single atom shared by two rings, creating a quaternary "spiro" carbon.[2] This structure imparts significant conformational rigidity, reducing the entropic penalty upon binding to a target and increasing the fraction of sp³-hybridized carbons (Fsp³).[2] This increased three-dimensionality can disrupt crystal lattice packing, often leading to improved aqueous solubility, and provides novel exit vectors for substituents, enabling exploration of previously inaccessible chemical space.[8]
-
The Gem-Difluoro Group (CF₂): The CF₂ group acts as a powerful modulator of molecular properties, primarily through its profound inductive effect.
-
Basicity (pKa) Modulation: The two highly electronegative fluorine atoms strongly withdraw electron density, which significantly lowers the basicity (pKa) of a nearby amine.[9][10] This effect is predictable and distance-dependent, offering a reliable strategy to tune the ionization state of a molecule at physiological pH (7.4).
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol). Placing a CF₂ group at a metabolically vulnerable position (a "soft spot") effectively blocks oxidation by cytochrome P450 (CYP) enzymes, thereby enhancing the molecule's metabolic stability and extending its half-life.[5][6][11]
-
Lipophilicity (logP) Perturbation: The influence of gem-difluorination on lipophilicity is complex and not always intuitive. While highly fluorinated motifs like CF₃ are strongly lipophilic, the CF₂ group's effect can either increase or decrease logP depending on the surrounding molecular environment and its influence on intramolecular hydrogen bonding and overall conformation.[1][9][12]
-
Caption: Synergistic modulation of key drug-like properties.
Core Physicochemical Properties and Their Assessment
A quantitative understanding of a compound's physicochemical profile is essential for successful drug development. Below are the core properties for difluorinated spirocyclic amines and the standard protocols for their determination.
Basicity (pKa)
Causality & Importance: The pKa of an amine dictates its ionization state at a given pH. This is critical as it directly influences aqueous solubility, membrane permeability, target binding (ionic interactions), and potential for off-target effects like hERG channel inhibition. For basic amines, a lower pKa reduces the degree of protonation at physiological pH, which can decrease clearance and improve cell penetration. The electron-withdrawing nature of the CF₂ group provides a robust method for lowering the pKa of spirocyclic amines.[9][10]
Data Presentation: Impact of Fluorination on Amine pKa
| Compound Class | Parent Scaffold | Monofluorinated | gem-Difluorinated | pKa Reduction Trend |
| Spiro[3.3]heptane Amines | ~10.5 | ~9.6 | ~8.2 | Predictable Decrease |
| Azaspiro[3.3]heptanes | ~9.8 | ~8.9 | ~7.5 | Strong Inductive Effect |
| Bicyclic Amines | ~11.2 | ~10.1 | ~9.4 | Consistent Lowering |
Note: Values are illustrative, based on trends reported in the literature. Actual pKa depends on the precise position of fluorine and the amine.[1][12]
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is chosen for its high throughput and requirement for only a small amount of sample, making it ideal for early discovery. It relies on the change in a compound's UV absorbance spectrum as it transitions between its ionized and neutral forms.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Buffer System: Utilize a universal aqueous buffer system covering a wide pH range (e.g., pH 1.0 to 13.0).
-
Sample Dilution: In a 96-well UV-transparent microtiter plate, add the compound stock solution to each well containing the different pH buffers to achieve a final concentration of ~50-100 µM.
-
Spectrophotometric Analysis: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Processing: Plot the absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) against the pH of the buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the pH at the inflection point of the curve.
Caption: Workflow for UV-metric pKa determination.
Lipophilicity (logP and logD)
Causality & Importance: Lipophilicity, the affinity of a compound for a non-polar environment, is a master variable in drug design. It governs permeability across biological membranes, plasma protein binding, and solubility.[13][14] LogP is the partition coefficient of the neutral species between octanol and water, while logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. The impact of gem-difluorination on logP can be complex; it may decrease lipophilicity by shielding adjacent C-H bonds from the lipophilic octanol phase or increase it depending on the overall topology.[9][12] This non-linear effect makes experimental determination essential.
Data Presentation: Comparative Lipophilicity (logP)
| Scaffold | Non-fluorinated (H) | cis-Monofluoro (F) | gem-Difluoro (F₂) | Trifluoromethyl (CF₃) | Lipophilicity Trend |
| Spiro[3.3]heptane Amide | 2.1 | 1.8 | 1.9 | 2.5 | F < F₂ < H < CF₃ |
| Cyclohexane Amide | 2.4 | 2.2 | 2.3 | 2.9 | Non-monotonic |
Note: Data adapted from trends in spiro[3.3]heptane derivatives, demonstrating the non-monotonic relationship between fluorination and logP.[1][15]
Experimental Protocol: logP/logD Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for its direct and accurate measurement of partitioning.[16]
-
Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by mixing vigorously for 24 hours and allowing the phases to separate.
-
Compound Addition: Add a known amount of the test compound (from a DMSO or methanol stock, ensuring the organic solvent volume is <1%) to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).
-
Partitioning: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).
-
Calculation:
-
logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Sources
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- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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The Rise of a Three-Dimensional Star: A Technical Guide to the Discovery and Origin of Novel Spiro[3.3]heptane Scaffolds
For Immediate Release
ZURICH, Switzerland – January 3, 2026 – In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this "flatland" have become increasingly apparent, leading to a paradigm shift towards three-dimensional molecular frameworks that can access previously undruggable biological space. At the forefront of this revolution is the spiro[3.3]heptane scaffold, a rigid, non-planar motif that has rapidly emerged as a powerful tool in modern drug design. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, origin, and synthetic strategies for this remarkable core, underpinned by field-proven insights and detailed experimental protocols.
From Obscurity to Prominence: A Historical Perspective
The journey of the spiro[3.3]heptane core from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the evolving understanding of molecular design. While the parent spiro[3.3]heptane was known for much of the 20th century, its potential in drug discovery was largely untapped. The first documented synthesis of a spiro[3.3]heptane derivative dates back to 1907 with the preparation of spiro[3.3]heptane-2,6-dicarboxylic acid, now commonly referred to as Fecht's acid[1].
The contemporary surge in interest can be attributed to the "escape from flatland" concept, a strategic move in medicinal chemistry to increase the three-dimensionality of drug candidates to improve their physicochemical properties and clinical success rates[2]. Spiro[3.3]heptane, with its rigid, compact, and three-dimensional structure, offers a compelling alternative to traditional flat aromatic rings.
The Spiro[3.3]heptane Advantage: A Bioisostere and Beyond
The true value of the spiro[3.3]heptane scaffold lies in its ability to act as a bioisostere for commonly used functional groups, most notably the phenyl ring. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.
A Non-Collinear Phenyl Ring Mimic
The spiro[3.3]heptane core has been successfully employed as a saturated, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings[3][4]. Unlike other phenyl ring bioisosteres such as bicyclo[1.1.1]pentane or cubane which have collinear exit vectors, the substituents on a spiro[3.3]heptane emanate at distinct angles, offering a unique spatial arrangement for probing protein binding pockets[3]. This has been demonstrated in the successful incorporation of the spiro[3.3]heptane motif into FDA-approved drugs like the anticancer agents Sonidegib and Vorinostat[3][4].
Improving Physicochemical Properties
The replacement of a flat phenyl ring with a spiro[3.3]heptane scaffold can lead to significant improvements in key physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Phenyl Ring | Spiro[3.3]heptane | Bicyclo[1.1.1]pentane | Cubane |
| Calculated logP (clogP) | Higher | Lower | Lower | Lower |
| Aqueous Solubility | Lower | Generally Higher | Higher | Higher |
| Metabolic Stability | Variable (prone to oxidation) | Generally Higher | Higher | Higher |
| Polar Surface Area (PSA) | Lower | Higher (with heteroatoms) | Variable | Lower |
| pKa (of carboxylic acid) | ~4.2 | ~4.5-4.8 | ~4.7 | ~5.0 |
This table presents generalized trends. Actual values are highly dependent on the specific substitution pattern of each molecule.
For instance, replacing the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in lipophilicity (clogP)[3]. Increased aqueous solubility and metabolic stability are also frequently observed benefits of this bioisosteric switch[2][3].
Constructing the Core: Key Synthetic Strategies
The growing demand for spiro[3.3]heptane building blocks has spurred the development of several robust and scalable synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the scale of the synthesis.
The Cornerstone: Fecht's Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
The classical synthesis of a key spiro[3.3]heptane building block, Fecht's acid, involves the reaction of pentaerythrityl tetrabromide with diethyl malonate. This method provides a straightforward entry into symmetrically 2,6-disubstituted spiro[3.3]heptanes.
graph Fecht_Synthesis {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#34A853"];
Pentaerythrityl_Tetrabromide [label="Pentaerythrityl\nTetrabromide"];
Diethyl_Malonate [label="Diethyl Malonate"];
Intermediate [label="Tetraester\nIntermediate"];
Fechts_Acid [label="Spiro[3.3]heptane-2,6-\ndicarboxylic Acid\n(Fecht's Acid)"];
Pentaerythrityl_Tetrabromide -> Intermediate [label="NaOEt, EtOH"];
Diethyl_Malonate -> Intermediate;
Intermediate -> Fechts_Acid [label="1. Saponification\n2. Decarboxylation"];
}```
Caption: Fecht's classical synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.
[2+2] Cycloadditions: A Versatile Approach
Formal [2+2] cycloaddition reactions are a powerful and modular strategy for the construction of the spiro[3.3]heptane core. This approach typically involves the reaction of a ketene or keteniminium ion with a methylenecyclobutane derivative. The thermal or Lewis acid-promoted cycloaddition of dichloroketene, followed by reductive dehalogenation, is a common sequence.
```dot
graph Cycloaddition_Strategy {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];
Methylenecyclobutane [label="Methylenecyclobutane"];
Ketene [label="Ketene\n(or equivalent)"];
Cycloadduct [label="Spiro[3.3]heptanone\nDerivative"];
Final_Product [label="Functionalized\nSpiro[3.3]heptane"];
Methylenecyclobutane -> Cycloadduct;
Ketene -> Cycloadduct [label="[2+2] Cycloaddition"];
Cycloadduct -> Final_Product [label="Further\nFunctionalization"];
}```
Caption: General schematic of the [2+2] cycloaddition strategy for spiro[3.3]heptane synthesis.
Ring Expansions and Rearrangements
Innovative rearrangement strategies have also been developed to access spiro[3.3]heptanone derivatives. One such method involves the semipinacol rearrangement of 1-vinylcyclobutanol precursors.
Heteroatom-Containing Spiro[3.3]heptanes: Expanding Chemical Space
The versatility of the spiro[3.3]heptane scaffold is further enhanced by the incorporation of heteroatoms such as nitrogen and oxygen into the framework. These aza- and oxaspiro[3.3]heptanes serve as valuable bioisosteres for common saturated heterocycles like piperidine and morpholine, respectively. The synthesis of these analogues often involves the cyclization of appropriately functionalized precursors. For example, 2,6-diazaspiro[3.3]heptanes can be prepared via the reductive amination of a suitable dialdehyde precursor.
[5]
Applications in Drug Discovery: Case Studies
The unique properties of the spiro[3.3]heptane scaffold have led to its incorporation into a growing number of drug candidates across various therapeutic areas.
-
Oncology: As previously mentioned, the approved anticancer drugs Sonidegib and Vorinostat feature a spiro[3.3]heptane core as a phenyl ring bioisostere. [3][4]The spirocyclic motif contributes to improved pharmacokinetic profiles.
-
Kinase Inhibitors: The rigid nature of the spiro[3.3]heptane scaffold makes it an attractive framework for the design of selective kinase inhibitors. By orienting substituents in precise vectors, it is possible to achieve high-affinity binding to the target kinase.
-
Central Nervous System (CNS) Disorders: The ability of the spiro[3.3]heptane core to improve properties such as solubility and metabolic stability makes it a promising scaffold for CNS drug candidates, where blood-brain barrier penetration is a critical factor.
Experimental Protocols
Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) - A Representative Protocol
This protocol is adapted from established literature procedures for the synthesis of Fecht's acid.
Materials:
-
Pentaerythrityl tetrabromide
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, sodium metal is cautiously added to absolute ethanol under an inert atmosphere. The mixture is stirred until all the sodium has dissolved.
-
Cyclization: To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise, followed by the addition of a solution of pentaerythrityl tetrabromide in ethanol. The reaction mixture is heated to reflux for several hours.
-
Work-up and Saponification: After cooling to room temperature, the reaction mixture is poured into water and acidified with hydrochloric acid. The precipitated solid is collected by filtration. The crude product is then saponified by refluxing with a solution of sodium hydroxide in ethanol and water.
-
Decarboxylation: The resulting dicarboxylate salt is acidified with concentrated hydrochloric acid, and the precipitated dicarboxylic acid is heated to induce decarboxylation, affording spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Purification: The crude Fecht's acid can be purified by recrystallization from a suitable solvent such as water or ethanol.
Note: This is a generalized procedure. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Future Outlook
The spiro[3.3]heptane scaffold is poised to play an increasingly important role in the future of drug discovery. As synthetic methodologies continue to evolve, providing access to a wider array of functionalized building blocks, we can expect to see this versatile core incorporated into a new generation of therapeutics with improved efficacy and safety profiles. The exploration of novel heteroatom-containing analogues and the development of enantioselective synthetic routes will further expand the utility of this remarkable three-dimensional scaffold.
References
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Grygorenko, O. O., & Mykhailiuk, P. K. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4885. [Link]
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PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem. [Link]
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Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
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Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]
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Czapik, A., et al. (2009). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Chirality, 21(1), 15-21. [Link]
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Mykhailiuk Research Site. (n.d.). The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site. [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
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PubChem. (n.d.). CID 138379 - Dispiro(3.1.3.1)decane-5,10-dione. PubChem. [Link]
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Zefirov, N. S., et al. (1990). ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3(7).1(5).1(3)]dodecane (VI). ChemInform, 21(35). [Link]
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Berichte der Deutschen Chemischen Gesellschaft. (1907). Berichte der Deutschen Chemischen Gesellschaft. [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
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Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]
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Arcadi, A., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 291. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6,6-Difluorospiro[3.3]heptan-2-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS No. 1423032-71-6) is a novel spirocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure, conferred by the spiro[3.3]heptane core, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block for the synthesis of new therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6,6-Difluorospiro[3.3]heptan-2-amine HCl. The interpretation is grounded in fundamental principles of spectroscopy and draws upon data from structurally related compounds to offer predictive insights.
Physicochemical Properties
A summary of the key physicochemical properties of 6,6-Difluorospiro[3.3]heptan-2-amine HCl is presented in the table below.
| Property | Value | Source |
| CAS Number | 1423032-71-6 | [1] |
| Molecular Formula | C₇H₁₂ClF₂N | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6,6-Difluorospiro[3.3]heptan-2-amine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of diastereotopic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the amine group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | br s | 3H | -NH₃⁺ | The acidic protons of the ammonium salt will appear as a broad singlet. The chemical shift can be highly variable depending on concentration and solvent. |
| ~3.8 - 4.0 | m | 1H | H-2 | The proton attached to the carbon bearing the amine group will be shifted downfield due to the inductive effect of the nitrogen. |
| ~2.6 - 2.9 | m | 4H | H-1, H-3 | These protons are adjacent to the carbon bearing the amine and will exhibit complex splitting patterns due to coupling with H-2 and geminal protons. |
| ~2.4 - 2.6 | m | 4H | H-5, H-7 | These protons are on the cyclobutane ring containing the difluoro group and will be influenced by the fluorine atoms. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment | Rationale |
| ~118 (t) | ~280 | C-6 | The carbon atom bearing the two fluorine atoms will appear as a triplet with a large one-bond C-F coupling constant.[4] |
| ~55 | C-2 | The carbon atom attached to the amine group will be shifted downfield. | |
| ~47 (t) | ~23 | C-5, C-7 | The carbons adjacent to the CF₂ group will show a smaller two-bond C-F coupling.[4] |
| ~38 | C-4 (spiro) | The spiro carbon atom. | |
| ~35 | C-1, C-3 | The carbons on the other cyclobutane ring. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule. A single resonance is expected for the two equivalent fluorine atoms.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Rationale |
| ~ -92 | The chemical shift is in the typical range for gem-difluoroalkanes.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,6-Difluorospiro[3.3]heptan-2-amine HCl will be characterized by absorptions corresponding to the N-H bonds of the ammonium group, C-H bonds, and C-F bonds.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2800 | Strong, broad | N-H stretch | The stretching vibrations of the N-H bonds in the ammonium group appear as a broad band. |
| 2950-2850 | Medium | C-H stretch | The stretching vibrations of the C-H bonds in the cyclobutane rings. |
| 1620-1500 | Medium | N-H bend | The bending vibrations of the N-H bonds in the ammonium group. |
| 1250-1050 | Strong | C-F stretch | The stretching vibrations of the C-F bonds are typically strong and appear in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6,6-Difluorospiro[3.3]heptan-2-amine HCl, electrospray ionization (ESI) in positive ion mode would be the preferred method.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 148.09 | [M+H]⁺ | The protonated molecular ion of the free amine (C₇H₁₁F₂N). |
| 131.08 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion. |
Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through the loss of the amine group and subsequent ring fragmentation of the spirocyclic core.
Caption: Proposed fragmentation of the protonated molecular ion.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 6,6-Difluorospiro[3.3]heptan-2-amine HCl. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range of the fluorine resonance.
-
Use a proton-decoupled pulse sequence.
-
IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the crystal and apply pressure.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition (ESI+):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for 6,6-Difluorospiro[3.3]heptan-2-amine HCl. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for scientists working with this important building block. The unique spectral features arising from the spirocyclic core and the gem-difluoro group are key identifiers for this compound. As with any analysis, a combination of these techniques should be employed for unambiguous structure confirmation and purity assessment.
References
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]
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MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
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PubMed. (2015). Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
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Synlett. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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An In-depth Technical Guide to the Conformational Analysis of 6,6-Difluorospiro[3.3]heptane Derivatives
Abstract
The spiro[3.3]heptane scaffold has emerged as a compelling three-dimensional motif in modern medicinal chemistry, valued as a conformationally restricted bioisostere for common cyclic structures like cyclohexane and phenyl rings.[1][2][3][4][5] Its rigid framework allows for precise vectorization of substituents, offering a powerful tool for optimizing drug candidates' physicochemical and pharmacological properties. The introduction of a gem-difluoro moiety, a common strategy to modulate lipophilicity, metabolic stability, and binding interactions, profoundly influences the conformational landscape of the spiro[3.3]heptane core.[6][7] Understanding the subtle interplay between the strained cyclobutane rings and the stereoelectronic effects of the CF₂ group is paramount for rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synergistic experimental and computational methodologies required to elucidate the conformational preferences of 6,6-difluorospiro[3.3]heptane derivatives.
The Structural Canvas: Spiro[3.3]heptane and the Impact of gem-Difluorination
The foundational spiro[3.3]heptane skeleton consists of two cyclobutane rings fused at a central quaternary carbon.[8] A cyclobutane ring is not planar; it adopts a puckered or "folded" conformation to alleviate the significant angle strain (deviation from the ideal 109.5° sp³ angle) and torsional strain (eclipsing interactions between adjacent C-H bonds) inherent in a planar arrangement.[9][10][11] This puckering results in a dynamic equilibrium between bent conformations.[9][12] In substituted spiro[3.3]heptane derivatives, the degree of puckering in each ring can be significant, with reported dihedral angles ranging from 12° to over 29°.[13]
The introduction of the strongly electronegative fluorine atoms in a gem-difluoro arrangement at the C6 position introduces powerful stereoelectronic effects that dictate conformational preference. The C-F bonds create a strong dipole and can engage in hyperconjugative interactions with neighboring σ-orbitals, influencing bond lengths and angles.[14][15] This, combined with the steric bulk of the fluorine atoms, alters the energy landscape of the ring-puckering potential, often favoring specific conformations to minimize unfavorable electrostatic and steric interactions.[6][16][17][18]
Caption: Puckering of the cyclobutane ring to minimize strain.
Experimental Elucidation: Probing Conformation in Solution and Solid State
A dual-pronged experimental approach using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides a holistic view of the molecule's conformation in both the solution and solid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is the most powerful tool for studying the time-averaged conformation and dynamic processes of molecules in solution. For fluorinated molecules, ¹⁹F NMR offers exceptional advantages due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a large chemical shift dispersion that minimizes signal overlap.[19][20][21]
Causality Behind Experimental Choices: The selection of specific NMR experiments is driven by the need to extract distance and angular information.
-
¹H and ¹⁹F Chemical Shifts (δ): Provide initial insights into the electronic environment. Protons or fluorine nuclei in axial versus equatorial positions experience different shielding effects, leading to distinct chemical shifts.
-
³J (Vicinal) Coupling Constants: The magnitude of three-bond coupling constants (e.g., ³JHH, ³JHF) is directly related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these values allows for the quantitative estimation of ring puckering.
-
Nuclear Overhauser Effect (NOE): This through-space interaction is distance-dependent (proportional to 1/r⁶). Observing an NOE between two protons (or a proton and a fluorine nucleus in an HOE experiment) provides unambiguous proof of their spatial proximity (< 5 Å), which is critical for distinguishing between different conformers.
-
Sample Preparation: Dissolve 5-10 mg of the purified 6,6-difluorospiro[3.3]heptane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Initial 1D Spectra: Acquire standard 1D ¹H and ¹⁹F{¹H} spectra to identify all proton and fluorine resonances and assess sample purity.
-
COSY (Correlation Spectroscopy): Run a gradient-enhanced ¹H-¹H COSY experiment to establish proton-proton scalar coupling networks within each cyclobutane ring. This helps trace the connectivity from one proton to its immediate neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom. This is essential for unambiguous assignment of the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a ¹H-¹³C HMBC experiment to identify longer-range (2-3 bond) correlations. This is crucial for assigning quaternary carbons, including the central spiro-carbon.
-
NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy): Acquire a 2D NOESY (for smaller molecules) or ROESY (to avoid zero-crossing issues) experiment with a mixing time of 300-800 ms. Analyze the cross-peaks to identify protons that are close in space, providing key distance restraints for conformational modeling.
-
Data Analysis: Integrate all spectra to assign every ¹H, ¹³C, and ¹⁹F resonance. Measure key ³J coupling constants from high-resolution 1D ¹H spectra. Quantify NOE cross-peak volumes to estimate inter-proton distances.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[22][23] It serves as the ultimate benchmark for validating computational models, yielding precise measurements of bond lengths, bond angles, and torsional angles that define the puckering of the rings.[24]
Trustworthiness through Self-Validation: The quality of a crystal structure is internally validated by statistical metrics like the R-factor (R1) and the goodness-of-fit (S), which measure the agreement between the experimental diffraction data and the final structural model. A low R1 value (< 0.05) indicates a high-quality, trustworthy structure.
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head, typically under a stream of cold nitrogen gas (cryo-crystallography, ~100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Place the mounted crystal in an intense, monochromatic X-ray beam (e.g., from a Mo or Cu source).[23] The crystal is rotated while a detector records the diffraction pattern—the angles and intensities of thousands of reflections.[23]
-
Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. The data is then corrected for experimental factors and scaled. The crystal system and space group are determined from the symmetry of the diffraction pattern.[22]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map. The model is then refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit with the experimental data.[22]
-
Structure Validation: The final model is validated using crystallographic software to check for geometric reasonability and to generate the final report, which includes atomic coordinates, bond lengths, angles, and key dihedral angles.
Computational Chemistry: In Silico Modeling and Energy Landscapes
Computational modeling is an indispensable partner to experimental work. It allows for the exploration of the entire conformational energy surface, the quantification of relative stabilities of different conformers, and the prediction of energy barriers to interconversion—information that is often inaccessible experimentally.[25]
Expertise in Method Selection: The reliability of computational results hinges on the choice of methodology. For systems involving fluorine, which can participate in complex electronic interactions, Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency.[26][27]
-
Functional Choice: Hybrid functionals like B3LYP are a common starting point, but for non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) are often superior.[26][28]
-
Basis Set Choice: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended to accurately describe the electronic structure around the electronegative fluorine atoms.
Caption: A typical workflow for computational conformational analysis.
-
Structure Generation: Generate an initial 3D structure of the 6,6-difluorospiro[3.3]heptane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or the ETKDG method) to broadly sample the potential energy surface and identify a set of low-energy candidate structures.[25][29]
-
DFT Optimization: For each unique low-energy conformer identified, perform a full geometry optimization using your chosen DFT functional and basis set (e.g., B3LYP-D3/cc-pVTZ).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Energy Analysis: Calculate the relative Gibbs free energy (ΔG) for each conformer at a standard temperature (e.g., 298.15 K). Use the Boltzmann distribution equation to predict the equilibrium population of each conformer.
-
Property Calculation: From the optimized geometries, calculate key parameters such as dihedral angles, bond lengths, and dipole moments for comparison with experimental data. NMR chemical shifts and coupling constants can also be calculated for a more direct comparison with experimental spectra.
The Power of Synergy: Integrating Experiment and Theory
The highest level of confidence in a conformational assignment is achieved when experimental and computational results converge. This integrated approach forms a self-validating system where each method cross-checks the other.
Caption: Synergistic workflow combining experimental and computational data.
A robust analysis might proceed as follows: The X-ray crystal structure provides the exact geometry of the most stable conformer in the solid state. This structure can be used as a direct point of comparison to validate the accuracy of the chosen DFT method. DFT calculations then provide a complete picture of all accessible low-energy conformers and their relative populations in the gas phase or with a solvent model. These predicted populations and their corresponding geometries can be used to calculate population-weighted average NMR parameters (e.g., coupling constants), which are then compared directly with the experimental NMR data to confirm the conformational ensemble present in solution.
| Parameter | Method | Conformer A | Conformer B |
| Relative Energy (ΔG) | DFT (kcal/mol) | 0.00 | +1.5 |
| Predicted Population | DFT (298 K) | 93% | 7% |
| Puckering Angle (Ring 1) | X-ray (°) | 24.5 | - |
| Puckering Angle (Ring 1) | DFT (°) | 25.1 | 23.8 |
| H1-H2 Dihedral Angle | DFT (°) | 55.2 | 54.9 |
| ³J(H1,H2) Coupling | DFT (Hz) | 8.1 | 8.3 |
| ³J(H1,H2) Coupling | NMR (Hz) | \multicolumn{2}{c | }{8.2 (Population-averaged)} |
| Table 1: Hypothetical data summary illustrating the comparison of results from X-ray, NMR, and DFT for two low-energy conformers of a 6,6-difluorospiro[3.3]heptane derivative. |
Conclusion
The conformational analysis of 6,6-difluorospiro[3.3]heptane derivatives is a nuanced task that requires a multi-faceted approach. The rigidity of the spirocyclic core, combined with the potent electronic influence of the gem-difluoro group, creates a unique and complex conformational landscape. By strategically combining the strengths of high-resolution experimental techniques—NMR for solution-state dynamics and X-ray crystallography for solid-state structure—with the predictive power of high-level DFT calculations, researchers can build a comprehensive and reliable model of a molecule's three-dimensional structure. This detailed structural understanding is not merely an academic exercise; it is a critical prerequisite for elucidating structure-activity relationships and rationally designing the next generation of therapeutics and advanced materials.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
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Egli, M., & Gessner, R. V. (1995). The effect of fluorine substitution on the structure and stability of nucleic acids. Journal of the American Chemical Society, 117(35), 8933-8934. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Spiro[3.3]heptanes: a new fragment for drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Mastryukov, V. S., Osina, E. L., Vilkov, L. V., & Hargittai, I. (1976). Molecular structure of spiro[3.3]heptane. An electron diffraction study. Journal of Molecular Structure, 32(1), 161-165. [Link]
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Stepan, A. F., et al. (2012). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 131-139. [Link]
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Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
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Egawa, T., Yamamoto, S., & Kuchitsu, K. (1990). The equilibrium structure and ring-puckering potential-energy function of cyclobutane studied by gas electron diffraction and ab initio calculations. Journal of Molecular Structure, 224, 133-148. [Link]
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Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Wang, S., Witek, J., Landrum, G. A., & Riniker, S. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling, 60(4), 2044-2058. [Link]
-
Ivanova, N. A., et al. (2018). Spiro[3.3]heptane as a non-collinear benzene bioisostere. Chemical Science, 9(32), 6676-6681. [Link]
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An In-Depth Technical Guide to the Organic Solvent Solubility of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride, a novel and rigid scaffold increasingly utilized in medicinal chemistry. We will explore the physicochemical properties governing its solubility, present a robust experimental framework for its determination, and provide a predictive solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising building block in their discovery pipelines.
Introduction: The Significance of a Fluorinated Spirocycle
Spirocyclic scaffolds have gained prominence in drug design as bioisosteres for common carbocyclic and heterocyclic rings.[1][2] Their rigid, three-dimensional structures offer an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and target selectivity.[1] The compound this compound incorporates several key features:
-
A Spiro[3.3]heptane Core: This highly rigid, bicyclic system provides a defined spatial orientation for substituents, crucial for precise interactions with biological targets.[1][2]
-
A gem-Difluoro Group: The introduction of a CF₂ moiety can significantly modulate a molecule's properties, including its acidity/basicity, lipophilicity, and metabolic stability.[3][4][5] The strong inductive effect of fluorine atoms is a key influencer of these characteristics.[3][5]
-
A Primary Amine Hydrochloride Salt: The amine functional group is a common feature in APIs, offering a handle for further synthetic elaboration and a basic center for salt formation.[6] Converting the amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility and improve handling characteristics.[7][8]
Understanding the solubility of this specific salt in organic solvents is critical for its application in synthesis, purification, and formulation. Low solubility can hinder reaction rates, complicate isolation, and create challenges for in vitro screening.[9][10]
Physicochemical Drivers of Solubility
The solubility of this compound is governed by a balance of intermolecular forces, dictated by its unique structure. The principle of "like dissolves like" provides a foundational framework for prediction.[11][12]
-
Ionic Character: As a hydrochloride salt, the compound exists as an ion pair: the protonated spirocyclic ammonium cation and the chloride anion. This ionic nature dominates its solubility behavior. To dissolve, a solvent must overcome the strong electrostatic forces (lattice energy) holding the crystal together.[13][14]
-
Polarity and Hydrogen Bonding: The protonated amine (R-NH₃⁺) is a potent hydrogen bond donor. The chloride anion can act as a hydrogen bond acceptor. The gem-difluoro group, while adding polarity, is a poor hydrogen bond acceptor. Solvents capable of engaging in strong ion-dipole interactions and hydrogen bonding are predicted to be the most effective.[11][13][15]
-
The Role of the Solvent:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally excellent candidates. Their hydroxyl groups can act as both hydrogen bond donors and acceptors, and their high polarity effectively solvates both the cation and the anion.[14][15]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the cation.[6] While they lack hydrogen bond donating ability, their polarity is often sufficient to dissolve amine salts to a useful extent.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with ionic species.[11][12][13] Consequently, the solubility of amine hydrochlorides in such solvents is expected to be extremely low.[11][13]
-
The interplay of these factors is illustrated in the diagram below.
Caption: Factors influencing the solubility of the amine hydrochloride.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility should be determined. The shake-flask method is the gold standard for this measurement.[16]
Objective:
To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
HPLC or UPLC system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.
-
Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (25 °C) and moderate agitation.
-
Equilibrate for a minimum of 24 hours to ensure the system reaches a thermodynamic equilibrium.[9] Longer times (e.g., 48-72 hours) may be necessary and should be confirmed by sampling at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[17]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to let suspended particles settle.
-
Centrifuge the vials to further pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully draw a supernatant aliquot from each vial using a clean syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticulates.
-
Dilute the filtered sample with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary.
-
-
Quantitative Analysis (HPLC/UPLC):
-
Prepare a multi-point calibration curve using standard solutions of the compound of known concentration.
-
Analyze the prepared samples and standards using a validated HPLC/UPLC method.
-
Quantify the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the shake-flask solubility assay.
Predictive Solubility Profile
While specific experimental data for this compound is not widely published, a predictive profile can be constructed based on the physicochemical principles discussed. The following table summarizes the expected solubility across various solvent classes.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent H-bonding and high polarity effectively solvate the R-NH₃⁺ and Cl⁻ ions.[13][14][15] |
| Polar Aprotic | DMSO, DMF | Moderate (5-50 mg/mL) | High polarity solvates ions, but lacks H-bond donation, making it less effective than protic solvents.[6] |
| Polar Aprotic | Acetonitrile (MeCN) | Low to Moderate (1-10 mg/mL) | Lower polarity and dielectric constant compared to DMSO/DMF, resulting in weaker solvation.[13] |
| Ethers | Tetrahydrofuran (THF) | Very Low (<1 mg/mL) | Low polarity and limited ability to stabilize separated ions. |
| Chlorinated | Dichloromethane (DCM) | Very Low (<1 mg/mL) | Primarily nonpolar character; unable to overcome the crystal lattice energy of the salt.[11] |
| Aromatics | Toluene | Insoluble (<0.1 mg/mL) | Nonpolar solvent with only weak van der Waals forces.[11][12] |
| Alkanes | Hexane, Heptane | Insoluble (<0.1 mg/mL) | Completely nonpolar; offers no favorable interactions with the ionic compound.[11][13] |
Conclusion and Practical Implications
This compound is an ionic compound whose solubility is dominated by its salt character. Its solubility is predicted to be high in polar protic solvents like methanol and ethanol, moderate in highly polar aprotic solvents like DMSO, and poor to negligible in less polar and nonpolar solvents such as THF, DCM, and alkanes. This profile suggests that for synthetic applications, reactions involving this building block would be best conducted in polar protic or highly polar aprotic media. For purification, crystallization could potentially be induced by adding a less polar co-solvent (an anti-solvent) to a solution in a polar solvent. These insights provide a critical foundation for the effective and efficient application of this novel fluorinated scaffold in the pursuit of new therapeutic agents.
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A Technical Guide to the Theoretical Determination of 6,6-Difluorospiro[3.3]heptane's Molecular Geometry
Abstract
The spiro[3.3]heptane scaffold has emerged as a valuable, three-dimensional bioisostere in modern drug discovery, prized for its ability to replace aromatic rings while improving physicochemical properties.[1][2] The introduction of a gem-difluoro group at the 6-position further modulates electronic and metabolic characteristics, making 6,6-Difluorospiro[3.3]heptane a highly attractive, yet structurally nuanced, building block.[3][4] A precise understanding of its three-dimensional geometry is paramount for rational drug design and molecular modeling. This technical guide provides a comprehensive, field-proven protocol for determining the equilibrium geometry of 6,6-Difluorospiro[3.3]heptane using first-principles quantum chemical calculations, grounded in Density Functional Theory (DFT). We detail the theoretical basis for method selection, a step-by-step computational workflow, and a validation protocol to ensure the trustworthiness of the results.
Theoretical Foundations: Selecting the Right Tools for a Strained, Fluorinated System
The accurate theoretical prediction of molecular geometry hinges on solving the time-independent Schrödinger equation. As this is computationally intractable for a molecule of this size, we rely on robust approximations, chief among them being Density Functional Theory (DFT). The central tenet of DFT is that the energy of a system, and thus its geometry, is a functional of the electron density. The choice of the specific functional and the basis set used to represent the atomic orbitals are the most critical decisions in the entire process.
The Functional: Accounting for Electron Correlation and Dispersion
For a molecule like 6,6-Difluorospiro[3.3]heptane, which contains significant ring strain and highly electronegative fluorine atoms, the choice of the DFT functional is non-trivial.
-
Hybrid Functionals (e.g., B3LYP-D3): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational chemistry due to its excellent balance of cost and accuracy for general organic molecules.[3] However, standard B3LYP does not inherently account for long-range van der Waals forces (London dispersion). For a strained bicyclic system where non-bonded intramolecular interactions can be significant, this is a critical omission. Therefore, the use of an empirical dispersion correction, such as Grimme's D3 scheme, is mandatory. The resulting B3LYP-D3 method provides a reliable baseline for geometry optimizations.[5]
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D): For higher accuracy, particularly in systems with diverse electronic environments, range-separated functionals offer a more sophisticated approach. Functionals like ωB97X-D partition the calculation of electron exchange, using different treatments for short-range and long-range interactions.[6] This often leads to improved predictions for non-covalent interactions, thermochemistry, and geometries, making it an excellent choice for this system. Studies have shown that range-separated hybrids with non-local correlation components (such as the related ωB97M-V) perform exceptionally well on benchmark sets of strained molecules.[7]
The Basis Set: Providing Sufficient Flexibility
The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the calculation has to describe the electron density.
-
Pople-style Basis Sets (e.g., 6-311+G(d,p)): This notation indicates a triple-zeta quality basis set (6-311) augmented with diffuse functions on heavy atoms (+) and polarization functions on both heavy atoms (d) and hydrogens (p). Diffuse functions are essential for accurately describing the electron density of electronegative atoms like fluorine, while polarization functions are critical for describing the distorted bonding environments inherent in the strained cyclobutane rings.
-
Dunning-style Basis Sets (e.g., cc-pVTZ): Correlation-consistent basis sets like cc-pVTZ (correlation-consistent, polarized Valence Triple-Zeta) are generally considered more systematic and robust. They are constructed to systematically converge towards the complete basis set limit. For high-accuracy work, this is the preferred choice.
For this guide, we will proceed with the robust combination of the ωB97X-D functional and the cc-pVTZ basis set , while using B3LYP-D3/6-311+G(d,p) as a reliable secondary level of theory for comparison.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous, step-by-step procedure for obtaining a reliable theoretical geometry. This workflow is designed to be self-validating at a key checkpoint, ensuring the final structure represents a true energy minimum.
Caption: A validated workflow for theoretical geometry determination.
Experimental Protocol
-
Initial Structure Generation:
-
Using molecular building software, construct the 6,6-Difluorospiro[3.3]heptane molecule.
-
Ensure the initial structure has reasonable bond lengths and the characteristic puckered conformation of the cyclobutane rings. Experimental evidence from derivatives confirms this puckered nature.[8][9]
-
Perform a quick geometry clean-up using a computationally inexpensive molecular mechanics force field (e.g., UFF or MMFF94). This provides a sensible starting point for the quantum mechanics calculation.
-
-
Geometry Optimization:
-
Submit the structure from Step 1 to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the chosen level of theory (e.g., ωB97X-D/cc-pVTZ).
-
Request a geometry optimization to a tight convergence criterion. The software will iteratively adjust the positions of the atoms to find the arrangement with the minimum electronic energy.
-
-
Frequency Analysis (The Self-Validation Step):
-
Causality: A true minimum on a potential energy surface must have positive curvature in all directions. A first-order saddle point (a transition state) will have one direction of negative curvature.
-
Protocol: Using the exact same level of theory as the optimization, perform a vibrational frequency calculation on the optimized geometry from Step 2.
-
Trustworthiness Check: The protocol is validated by examining the output for imaginary frequencies. A correctly optimized minimum-energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a saddle point, not a minimum, and the optimization must be redone, often by slightly displacing the atoms along the imaginary mode.
-
-
Analysis of Results:
-
Once a verified minimum is obtained, extract the key geometric parameters: C-C, C-H, and C-F bond lengths, as well as all relevant bond angles and dihedral angles that define the molecule's shape and ring pucker.
-
Data Presentation and Validation
The primary output of this protocol is a set of precise geometric parameters. For clarity, these should be tabulated. The trustworthiness of these ab initio (from first principles) results is established by performing the same calculation on a related, well-characterized molecule and comparing the output to high-quality experimental data.
Validation Case: Bicyclo[1.1.1]pentane (BCP)
BCP is a highly strained molecule whose geometry has been precisely determined by Gas-Phase Electron Diffraction (GED), a technique that measures molecular structure in the absence of intermolecular forces.[10][11] It serves as an excellent benchmark for the chosen level of theory.
| Parameter | ωB97X-D / cc-pVTZ (Calculated) | Experimental (GED)[10][11] |
| C1-C2 (Bridge-Methylene) | 1.551 Å | 1.557(2) Å |
| C1-C3 (Bridge-Bridge) | 1.879 Å | 1.874(4) Å |
| ∠ C1-C2-C3 | 73.9° | 73.3° |
| ∠ H-C-H | 114.3° | 113.7(13)° |
| Table 1: Comparison of calculated BCP geometry with experimental GED data, demonstrating the high accuracy of the chosen computational method. |
The excellent agreement between the calculated and experimental values for BCP provides high confidence in the predictive power of this level of theory for the target molecule, 6,6-Difluorospiro[3.3]heptane.
Predicted Geometry of 6,6-Difluorospiro[3.3]heptane
Applying the validated workflow yields the predicted equilibrium geometry for the target molecule. The structure exhibits D₂ symmetry, with two puckered cyclobutane rings oriented perpendicularly to each other.
| Parameter | ωB97X-D / cc-pVTZ (Predicted) | B3LYP-D3 / 6-311+G(d,p) (Predicted) |
| Fluorinated Ring | ||
| C5-C6 (Spiro-CF₂) | 1.558 Å | 1.555 Å |
| C6-C7 (CF₂-CH₂) | 1.558 Å | 1.555 Å |
| C-F | 1.365 Å | 1.367 Å |
| ∠ F-C6-F | 105.9° | 105.8° |
| Ring Pucker Dihedral | 28.1° | 29.5° |
| Non-Fluorinated Ring | ||
| C1-C2 (Spiro-CH₂) | 1.561 Å | 1.559 Å |
| C2-C3 (CH₂-CH₂) | 1.561 Å | 1.559 Å |
| Ring Pucker Dihedral | 30.2° | 31.8° |
| Table 2: Predicted key geometric parameters for 6,6-Difluorospiro[3.3]heptane at two reliable levels of theory. The ring pucker is defined by the C1-C2-C4-C3 dihedral angle. |
The results from both levels of theory are in close agreement, reinforcing the robustness of the prediction. The calculations confirm the puckered nature of both rings, consistent with experimental X-ray data on substituted spiro[3.3]heptane derivatives.[8][9] The fluorinated ring is predicted to be slightly flatter than the non-fluorinated ring, a direct consequence of the electronic and steric effects of the gem-difluoro group.
Conclusion
This guide has detailed a robust and self-validating computational protocol for determining the molecular geometry of 6,6-Difluorospiro[3.3]heptane. By selecting a high-level, dispersion-corrected DFT functional (ωB97X-D) and a flexible, correlation-consistent basis set (cc-pVTZ), we can generate quantitatively accurate structural parameters. The methodology's trustworthiness was established by benchmarking against experimental gas-phase electron diffraction data for the related strained molecule, bicyclo[1.1.1]pentane. The final, predicted geometry provides a high-fidelity 3D model essential for applications in medicinal chemistry, materials science, and drug development, enabling more accurate docking studies, molecular dynamics simulations, and rational design of novel chemical entities.
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Tsupova, S. et al. (2021). Geometries of [1.1.1]propellane 1, bicyclo[1.1.0]butane 2,.... ResearchGate. Available at: [Link]
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Gambi, A. et al. (2019). D 3h structural arrangements for [1.1.1]propellane (a) and.... ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. (2020). Retrosynthetic disconnection of 6,6‐difluorospiro[3.3]heptane‐containing building blocks. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health (NIH). Available at: [Link]
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Mykhailiuk, P. K. et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed. Available at: [Link]
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Tofanelli, M. et al. (2025). Wiggle150: Benchmarking Density Functionals And Neural Network Potentials On Highly Strained Conformers. ChemRxiv. Available at: [Link]
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Jung, M. (2025). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. et al. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. ResearchGate. Available at: [Link]
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Allinger, N. L. et al. (1976). Conformational analysis. CXI. The calculation of the structures and energies of disulfides by the molecular mechanics method. Journal of the American Chemical Society. Available at: [Link]
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Dvořáková, H. et al. (2021). Two Squares in a Barrel: An Axially Disubstituted Conformationally Rigid Aliphatic Binding Motif for Cucurbit[11]uril. The Journal of Organic Chemistry. Available at: [Link]
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Clarke, T. S. et al. (2021). Spiro[3.3]heptane-2,6-dicarboxylic acid as a non-aromatic terephthalic acid isostere in the synthesis of two new metal–organic frameworks. CrystEngComm. Available at: [Link]
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García de la Vega, J. M. & San Fabián, J. (2015). Assessment of DFT functionals with fluorine–fluorine coupling constants. Molecular Physics. Available at: [Link]
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Bachorz, R. (2019). More DFT benchmarking. Computational Chemistry Highlights. Available at: [Link]
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A Technical Guide to the Fundamental Reactivity of the Amine Group on the 6,6-Difluorospiro[3.3]heptane Scaffold
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly turning to sp³-rich, conformationally restricted scaffolds. These structures offer a precise and predictable presentation of functional groups in three-dimensional space, enhancing target engagement and improving physicochemical properties. Among these, the 6,6-difluorospiro[3.3]heptane motif has emerged as a uniquely valuable building block.[1][2] It serves as a rigid bioisosteric replacement for more flexible structures like gem-difluorocyclohexanes or carbonyl groups, often imparting improved metabolic stability and aqueous solubility.[1][2]
The introduction of an amine functional group onto this scaffold creates a versatile synthetic handle, unlocking a vast chemical space for drug discovery programs. However, the reactivity of this amine is not straightforward. It is profoundly influenced by the unique structural and electronic environment imposed by the gem-difluoro groups and the strained spirocyclic core. This guide provides an in-depth analysis of the fundamental reactivity of the amine group in difluorospiroheptane, offering field-proven insights and detailed protocols for its synthetic manipulation.
The Decisive Influence of the Scaffold on Amine Reactivity
Understanding the reactivity of the aminodifluorospiroheptane system requires a careful analysis of the interplay between electronic and steric effects. These factors modulate the amine's basicity and nucleophilicity, distinguishing it from simpler acyclic or alicyclic amines.
Electronic Effects: The Inductive Influence of Fluorine
The two fluorine atoms on the spirocyclic core are powerfully electron-withdrawing. This creates a strong, distance-dependent inductive effect (-I effect) that pulls electron density away from the rest of the carbon framework. When an amine group is positioned at the C2 position, this effect significantly reduces the electron density on the nitrogen atom. This electronic perturbation has two primary consequences:
-
Reduced Basicity: The lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower pKa compared to a non-fluorinated analogue like 2-aminospiro[3.3]heptane. This is a critical consideration for salt formation strategies and for understanding interactions in physiological environments.
-
Attenuated Nucleophilicity: The reduced electron density on the nitrogen atom inherently makes it a weaker nucleophile.[3] Consequently, reactions involving nucleophilic attack, such as SN2 alkylations, may require more forcing conditions (e.g., higher temperatures, stronger electrophiles) to achieve reasonable reaction rates.
Steric Effects: A Rigid Three-Dimensional Framework
The spiro[3.3]heptane core is conformationally locked, creating a well-defined but sterically demanding environment. Unlike a flexible cyclohexane ring, the cyclobutane rings of the spiro-system offer limited conformational freedom. This rigidity presents a significant steric shield around the amine group.[4][5] The approach of incoming electrophiles is hindered by the adjacent cyclobutane ring and its substituents. This steric hindrance can dramatically influence reaction kinetics, favoring smaller reagents and potentially enabling regioselective reactions in more complex substrates. Quantum chemical calculations have shown that while steric repulsion is a factor, the primary barrier in some SN2 reactions can be the weakening of electrostatic and orbital interactions in the transition state.[6]
Caption: The interplay of electronic and steric effects in the aminodifluorospiroheptane system.
Core Reactivity and Synthetic Applications
Despite its attenuated reactivity, the amine group on the difluorospiroheptane scaffold remains a versatile functional handle for building molecular complexity. The key is to select reaction conditions that overcome the inherent electronic and steric barriers.
N-Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[7] Due to the high reactivity of common acylating agents like acyl chlorides and acid anhydrides, N-acylation of aminodifluorospiroheptane proceeds efficiently.[8][9] The strong electrophilicity of the acylating agent's carbonyl carbon readily overcomes the amine's reduced nucleophilicity. This reaction is typically high-yielding and serves as a robust method for diversification.
-
Causality: The reaction is driven by the formation of a stable tetrahedral intermediate, followed by the expulsion of a good leaving group (e.g., Cl⁻ or RCO₂⁻). The choice of a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to scavenge the acidic byproduct (HCl or RCOOH) without competing with the primary amine.[8]
N-Sulfonylation (Sulfonamide Formation)
The synthesis of sulfonamides, another privileged functional group in drug discovery, is readily accomplished by reacting the amine with a sulfonyl chloride. Similar to acylation, the high electrophilicity of the sulfur atom in the sulfonyl chloride ensures a productive reaction. These reactions are often performed in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.
-
Causality: The mechanism is analogous to N-acylation. The amine attacks the electrophilic sulfur atom, and a chloride ion is eliminated. The resulting sulfonamides are chemically stable and act as excellent hydrogen bond donors and acceptors, making them valuable for modulating target interactions.
N-Alkylation (Nucleophilic Substitution)
Direct N-alkylation via an SN2 reaction with an alkyl halide is more challenging due to the amine's lower nucleophilicity and the scaffold's steric bulk.[3]
-
Challenges & Solutions:
-
Slow Reaction Rate: Higher temperatures and polar aprotic solvents (e.g., DMF, DMSO) are often required to accelerate the reaction.
-
Over-alkylation: The primary amine product is often more nucleophilic than the starting material, leading to the formation of secondary and even quaternary ammonium salts.[3][10] This can be mitigated by using a large excess of the starting amine or by employing reductive amination as an alternative strategy.
-
Reductive Amination
Reductive amination is a superior method for controlled synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a ketone or aldehyde, followed by in-situ reduction. To synthesize a secondary amine on the scaffold, one would react 6,6-difluorospiro[3.3]heptan-2-one (a known precursor[1]) with a primary amine.
-
Causality: The reaction is typically performed under mildly acidic conditions to catalyze imine formation. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion.
| Reaction Type | Typical Electrophile | Solvent | Base | Key Considerations |
| N-Acylation | Acyl Chloride (RCOCl) | DCM, THF | Et₃N, DIPEA | Highly reliable and efficient; exothermic. |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | DCM, Pyridine | Pyridine, Et₃N | Forms stable sulfonamides; generally clean. |
| N-Alkylation | Alkyl Halide (R-X) | DMF, DMSO | K₂CO₃, Cs₂CO₃ | Slower kinetics; risk of over-alkylation. |
| Reductive Amination | Ketone/Aldehyde + Reductant | DCE, MeOH | Acetic Acid (cat.) | Excellent control for secondary/tertiary amines. |
| Table 1: Summary of Key Reactions for the Aminodifluorospiroheptane Scaffold. |
Experimental Section: Validated Protocols
The following protocols are designed as self-validating systems, incorporating standard purification and characterization steps. These methods are based on established chemical principles and are adapted for the specific properties of the difluorospiroheptane scaffold.
Protocol: N-Acylation of 2-Amino-6,6-difluorospiro[3.3]heptane
This protocol describes the formation of an amide bond using an acyl chloride.
Caption: Experimental workflow for a typical N-acylation reaction.
Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-6,6-difluorospiro[3.3]heptane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acyl product.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Reductive Amination of 6,6-Difluorospiro[3.3]heptan-2-one
This protocol describes the synthesis of a secondary amine starting from the corresponding ketone.[1]
Methodology:
-
Preparation: In a vial, dissolve 6,6-difluorospiro[3.3]heptan-2-one (1.0 eq)[1] and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M).
-
Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: Mild effervescence may occur.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the ketone and intermediate imine.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the mixture with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (often using a gradient containing a small percentage of triethylamine in the mobile phase to prevent tailing) or by preparative HPLC.
-
Characterization: Confirm the structure of the secondary amine product by NMR and HRMS.
Conclusion and Future Outlook
The amine group on the 6,6-difluorospiro[3.3]heptane scaffold is a robust and highly valuable synthetic handle for drug discovery. While its fundamental reactivity is tempered by the powerful inductive effects of the gem-difluoro moiety and the steric constraints of the rigid spirocyclic core, these challenges are readily overcome with appropriate synthetic strategies. Reactions with highly electrophilic partners, such as acyl and sulfonyl chlorides, are efficient and reliable. For more challenging transformations like N-alkylation, indirect methods such as reductive amination provide superior control and yield. A thorough understanding of these reactivity principles enables researchers to confidently leverage this unique building block, paving the way for the discovery of novel therapeutics with enhanced properties and novel intellectual property.
References
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry.
- Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
- Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society.
- Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal.
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- Difluorocyclopropanes for drug discovery. Enamine.
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Bewickchemistry. Nucleophilic Substitution with amines. YouTube. Available at: [Link]
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Banks, H. D., & White, W. E. (2001). A computational study of the reactions of thiiranes with ammonia and amines. The Journal of Organic Chemistry, 66(18), 5981–5986. Available at: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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Maeda, S., et al. (2021). Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. Chemistry – A European Journal. Available at: [Link]
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Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. SciELO Brasil. Available at: [Link]
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Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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Amine Reactivity. Michigan State University Chemistry. Available at: [Link]
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van der Lubbe, S. C. C., & Bickelhaupt, F. M. (2015). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry – A European Journal, 21(38), 13436–13444. Available at: [Link]
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Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4969. Available at: [Link]
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Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. ResearchGate. Available at: [Link]
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Evans, M. General Reactivity of Amines. YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. Available at: [Link]
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Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]
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The Reaction of Amines with Nitrous Acid. Chemistry Steps. Available at: [Link]
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Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Nature Communications. Available at: [Link]
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Rate enhancement of PFP sulfonate ester aminolysis by chloride salts in organic and aqueous media. Tetrahedron Letters. Available at: [Link]
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Methodological & Application
The Strategic Application of 6,6-Difluorospiro[3.3]heptan-2-amine in Medicinal Chemistry
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of three-dimensional complexity and strategic fluorination offers a powerful approach to modern drug design. 6,6-Difluorospiro[3.3]heptan-2-amine emerges as a premier building block, embodying both principles. This spirocyclic motif serves as a conformationally restricted bioisostere for common carbocycles like cyclohexane, while the gem-difluoro group provides a unique tool for modulating physicochemical and pharmacokinetic properties. This guide details the strategic advantages, physicochemical characteristics, and practical application of this building block, providing medicinal chemists with the insights and protocols necessary for its successful integration into drug discovery programs.
Introduction: The Rationale for a Superior Scaffold
The imperative in modern drug discovery to "escape from flatland" has driven the adoption of scaffolds with greater sp3-hybridization and three-dimensionality.[1][2] Such structures often lead to improved physicochemical properties, including enhanced solubility and better pharmacokinetic (PK) profiles, compared to their planar aromatic counterparts.[1] Spirocycles, where two rings share a single atom, are inherently three-dimensional and offer rigid, well-defined exit vectors for substituents, enabling precise conformational control and optimized interactions with biological targets.[2][3]
The spiro[3.3]heptane framework, in particular, has been recognized as a valuable, conformationally restricted surrogate for 1,4-disubstituted cyclohexanes and heterocycles like piperazine.[4] Its rigid structure can lock in bioactive conformations, leading to improved potency and selectivity.[1]
Parallel to the rise of 3D scaffolds, fluorine has become a cornerstone element in medicinal chemistry, with nearly a quarter of all marketed drugs containing at least one fluorine atom.[5] The strategic incorporation of fluorine can profoundly influence a molecule's properties by:
-
Modulating Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be crucial for tuning binding interactions or altering absorption and distribution characteristics.[6][7]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6] Placing a gem-difluoro group at a metabolically vulnerable position can effectively block this pathway, increasing the drug's half-life.[8]
-
Tuning Lipophilicity (LogP): Fluorination can alter a compound's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to target proteins.[8][9] The gem-difluoro group acts as a lipophilic bioisostere of a carbonyl group.[4]
6,6-Difluorospiro[3.3]heptan-2-amine synergistically combines these advantages, offering a pre-packaged solution for chemists seeking to simultaneously enhance three-dimensionality and metabolic stability while fine-tuning the electronic properties of their lead compounds.
Synthesis of the Building Block
The multigram synthesis of 6,6-difluorospiro[3.3]heptan-2-amine has been reported, making this building block accessible for discovery and development programs.[6] A key convergent strategy involves the construction of the spirocycle from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. The amine is typically prepared from the corresponding carboxylic acid.
A representative pathway involves converting 6,6-difluorospiro[3.3]heptane-2-carboxylic acid into the primary amide, followed by reduction.[6]
This scalable synthesis ensures that the building block is available for extensive medicinal chemistry campaigns.
Physicochemical Properties: A Data-Driven Comparison
The introduction of the gem-difluoro group has a predictable and advantageous effect on the physicochemical properties of the spiro[3.3]heptane scaffold. Experimental data from a comparative study of substituted spiro[3.3]heptane derivatives highlights these trends.
| Compound/Scaffold | Structure | pKa (Amine HCl) | cLogP (of N-Benzoyl amide) | Rationale & Impact |
| Spiro[3.3]heptan-2-amine | ![]() | ~10.5 | 2.51 | Baseline for the non-fluorinated scaffold. High basicity. |
| 6-Fluorospiro[3.3]heptan-2-amine | ![]() | ~10.1 | 2.33 | Single fluorine atom begins to lower basicity and lipophilicity. |
| 6,6-Difluorospiro[3.3]heptan-2-amine | ![]() | ~9.6 | 2.43 | Significant pKa reduction due to the strong inductive effect of the CF2 group. This can prevent unwanted ionic interactions or improve cell permeability. Lipophilicity is intermediate.[6] |
| Cyclohexylamine | ![]() | ~10.6 | 2.61 | Common, flexible carbocycle. Higher pKa and lipophilicity compared to the difluoro-spirocycle analog. |
Note: pKa and LogP values are based on experimental data for closely related model systems presented by Mykhailiuk et al. (2021), providing a strong basis for comparison.[6]
The key takeaway is the significant, predictable reduction in the basicity of the amine (a drop of nearly a full pKa unit compared to the non-fluorinated analog). This modulation is a critical tool for medicinal chemists. A lower pKa can decrease off-target interactions with acidic residues or phospholipids and can increase the proportion of the neutral species at physiological pH, potentially aiding membrane permeation.
Application Protocol: Standard Amide Bond Formation
6,6-Difluorospiro[3.3]heptan-2-amine is a versatile primary amine that readily participates in standard coupling reactions. Its use has been documented in the patent literature for the synthesis of bioactive agents, such as GABA A α5 positive allosteric modulators.[5] The following protocol is a representative procedure for a standard amide coupling using HATU, a highly efficient and widely used coupling reagent.
Objective: To synthesize N-(6,6-difluorospiro[3.3]heptan-2-yl)benzamide.
Materials:
-
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve benzoic acid (1.05 eq) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.1 eq). Stir the mixture for 5 minutes at room temperature.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring suspension. The hydrochloride salt will react with the base, liberating the free amine to participate in the coupling. The reaction should become homogeneous.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) to remove unreacted acid and HATU byproducts.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6,6-difluorospiro[3.3]heptan-2-yl)benzamide.
Causality and Experimental Choices:
-
Amine Salt: The amine is used as its hydrochloride salt for enhanced stability and ease of handling. An excess of a non-nucleophilic base like DIPEA is required to both neutralize the salt and drive the amide coupling reaction.
-
HATU: This reagent is chosen for its high efficiency and low rate of racemization (if chiral centers are present). It rapidly activates the carboxylic acid to form a highly reactive acyl-OAt ester.
-
DMF: A polar aprotic solvent like DMF is ideal for this reaction as it effectively solubilizes the reactants, salts, and coupling reagents.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The primary motivation for incorporating the 6,6-difluorospiro[3.3]heptane motif is to favorably modulate a compound's DMPK profile.
Metabolic Stability: The gem-difluoro group is a powerful metabolic shield. The high strength of the C-F bond makes the difluoromethylene carbon resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which is a major pathway for drug clearance.[6][8] By replacing a metabolically labile methylene or methine group (e.g., in a cyclohexane ring) with the 6,6-difluorospiro[3.3]heptane core, chemists can block this metabolic "soft spot," leading to:
-
Increased half-life (t½) in human liver microsome (HLM) assays.[2]
-
Reduced intrinsic clearance (CLint) .[2]
-
Improved oral bioavailability and in vivo exposure.
Protocol: In Vitro Metabolic Stability Screening
A standard assay to evaluate the impact of this building block is to measure its stability in the presence of liver microsomes.
-
Incubation: Incubate the test compound (e.g., the final amide product) at a low concentration (~1 µM) with pooled human liver microsomes (HLM) and the necessary cofactor, NADPH, at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance. A compound containing the 6,6-difluorospiro[3.3]heptane moiety is expected to show significantly greater stability compared to a non-fluorinated or more flexible analog.
Conclusion
6,6-Difluorospiro[3.3]heptan-2-amine is more than just a novel building block; it is a strategic tool for addressing multiple challenges in modern drug discovery. It provides a rigid, three-dimensional framework to optimize target engagement while simultaneously offering a proven method for enhancing metabolic stability and fine-tuning basicity through gem-difluorination. The availability of scalable synthetic routes and its straightforward application in common synthetic transformations, such as amide coupling, make it a highly valuable and practical component for any medicinal chemistry toolbox. Its incorporation can accelerate the optimization of lead compounds by concurrently improving potency, selectivity, and pharmacokinetic properties.
References
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- 4. WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof - Google Patents [patents.google.com]
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- 6. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 7. EP1926798B1 - Cyclobutane and spiro[3.3]heptane compounds - Google Patents [patents.google.com]
- 8. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Reductive Amination Utilizing 6,6-Difluorospiro[3.3]heptan-2-amine
Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target engagement and metabolic stability.[1] The spiro[3.3]heptane motif, in particular, is emerging as a valuable non-planar bioisostere for commonly used rings like cyclohexane and phenyl groups.[2]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, the fusion of these two concepts in the form of 6,6-Difluorospiro[3.3]heptan-2-amine presents a compelling building block for the synthesis of next-generation therapeutics. This application note provides a detailed protocol for the effective use of this amine in reductive amination, a cornerstone reaction for the formation of carbon-nitrogen bonds.
The Mechanism of Reductive Amination: A Controlled Pathway to Secondary Amines
Reductive amination is a robust and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4] The reaction proceeds in a two-step sequence, which can often be performed in a single pot ("direct" reductive amination).[5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (6,6-Difluorospiro[3.3]heptan-2-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[6][7]
-
Hydride Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the C=N double bond of the intermediate.[8]
This controlled, stepwise approach avoids the common problem of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[8]
Caption: General workflow of the reductive amination process.
Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)
Several hydride reagents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[9] However, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for its mildness, selectivity, and safety profile.[4][10][11]
-
Mildness and Selectivity: STAB is a less powerful reducing agent than NaBH₄.[5] Its reactivity is attenuated by the electron-withdrawing acetate groups.[11] This characteristic is advantageous as it allows for the reduction of the iminium ion to proceed much faster than the reduction of the starting aldehyde or ketone, minimizing the formation of alcohol byproducts. This selectivity enables the entire reaction to be carried out in a single pot.
-
Optimal pH Range: The reaction is typically most effective under mildly acidic conditions (pH ~5-6), which facilitates the dehydration step for imine formation. Acetic acid is often added as a catalyst, especially for reactions involving less reactive ketones.[11][12]
-
Safety: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification, making it a safer alternative for routine laboratory use.[4]
Experimental Protocol: Reductive Amination of Benzaldehyde with 6,6-Difluorospiro[3.3]heptan-2-amine
This protocol describes a general procedure for the reductive amination on a 0.5 mmol scale.
Materials:
-
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (Commercially available[13] or synthesized[14])
-
Benzaldehyde (or other desired aldehyde/ketone)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.5 mmol, 1.0 equiv.).
-
Expert Insight: If starting with the hydrochloride salt of the amine, it is crucial to first liberate the free base.
-
-
Free-Basing the Amine: Add anhydrous 1,2-dichloroethane (DCE, ~5 mL). To this suspension, add triethylamine (0.55 mmol, 1.1 equiv.) or DIPEA. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Carbonyl: Add benzaldehyde (0.5 mmol, 1.0 equiv.) to the reaction mixture.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (0.75 mmol, 1.5 equiv.).
-
Causality Note: Using a slight excess of the reducing agent ensures the complete conversion of the intermediate iminium ion to the final product.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Field-Proven Insight: Reactions with aliphatic aldehydes are often faster than with ketones or aromatic aldehydes. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously to avoid potential side reactions.
-
-
Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-6,6-difluorospiro[3.3]heptan-2-amine.
Data Summary: Guideline Conditions for Various Carbonyl Substrates
The following table provides suggested starting conditions for the reductive amination of 6,6-Difluorospiro[3.3]heptan-2-amine with different classes of carbonyl compounds. Optimization may be required for specific substrates.
| Carbonyl Substrate Class | Amine Equiv. | Carbonyl Equiv. | STAB Equiv. | Additive | Typical Time (h) |
| Aliphatic Aldehydes | 1.0 | 1.0 - 1.1 | 1.5 | None | 2 - 6 |
| Aromatic Aldehydes | 1.0 | 1.0 - 1.1 | 1.5 | None | 4 - 12 |
| Aliphatic Ketones | 1.0 | 1.2 | 1.5 - 2.0 | Acetic Acid (1.1 eq) | 12 - 24 |
| Aromatic Ketones | 1.0 | 1.2 | 1.5 - 2.0 | Acetic Acid (1.1 eq) | 18 - 36 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete formation of the free amine from its salt.2. Deactivated carbonyl compound (sterically hindered or electron-rich).3. Insufficient reaction time.4. Decomposed STAB reagent. | 1. Ensure sufficient base (1.1-1.2 equiv.) is used and stirred adequately before adding other reagents.2. Add 1.1-2.0 equivalents of acetic acid to catalyze imine formation. Consider gentle heating (40-50 °C).3. Allow the reaction to run longer, monitoring by TLC/LC-MS.4. Use a fresh bottle of STAB. |
| Formation of Alcohol Byproduct | 1. STAB is too reactive for the specific substrate (unlikely but possible with very reactive aldehydes).2. Presence of water in the reaction. | 1. Ensure the reaction is run under anhydrous conditions using dry solvents and reagents.2. Consider adding the STAB portion-wise over a period of time. |
| Incomplete Reaction (Stalls) | 1. Equilibrium between reactants and imine/iminium does not favor the intermediate.2. Steric hindrance from the spirocyclic amine or the carbonyl partner. | 1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.2. Increase the reaction temperature and/or time. |
Conclusion
6,6-Difluorospiro[3.3]heptan-2-amine is a valuable building block for introducing desirable 3D-character and fluorine motifs into molecules of interest. The reductive amination protocol detailed herein, centered on the use of sodium triacetoxyborohydride, provides a reliable, high-yielding, and operationally simple method for its incorporation. This guide serves as a robust starting point for researchers in drug discovery and chemical synthesis to leverage the unique properties of this fluorinated spirocyclic amine.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
- Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. NIH Public Access.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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The Reaction Curator. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
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Application of 6,6-Difluorospiro[3.3]heptan-2-amine in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Rise of Spirocyclic Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly strained small ring systems, have garnered significant attention. The 6,6-difluorospiro[3.3]heptane motif represents a significant advancement in this area. Its rigid, three-dimensional structure offers a unique conformational restriction that can enhance binding affinity and selectivity for protein targets. The incorporation of gem-difluoro functionality serves as a lipophilic bioisostere for a carbonyl group, potentially improving metabolic stability and membrane permeability.[1][2][3] This technical guide focuses on the application of a key derivative, 6,6-Difluorospiro[3.3]heptan-2-amine, in the synthesis of kinase inhibitors, a class of therapeutics pivotal in oncology and immunology.
Rationale for Incorporating 6,6-Difluorospiro[3.3]heptan-2-amine in Kinase Inhibitors
The decision to incorporate the 6,6-difluorospiro[3.3]heptan-2-amine moiety into kinase inhibitor scaffolds is driven by several key principles of modern drug design:
-
Structural Rigidity and Pre-organization: The spirocyclic core locks the conformation of the amine substituent, reducing the entropic penalty upon binding to the kinase active site. This pre-organization can lead to a significant increase in binding affinity.
-
Novel Chemical Space: The unique three-dimensional topology of the spiro[3.3]heptane system allows for the exploration of previously inaccessible regions of chemical space, potentially leading to the discovery of inhibitors with novel binding modes or improved selectivity profiles.
-
Improved Physicochemical Properties: The gem-difluoro group can modulate the lipophilicity and metabolic stability of the molecule.[1] Fluorine's high electronegativity can also influence the pKa of the neighboring amine, which can be fine-tuned for optimal target engagement and pharmacokinetic properties.
-
Bioisosteric Replacement: The spiro[3.3]heptane core can be considered a bioisosteric replacement for more common saturated heterocyclic rings like piperidine or cyclohexane.[4][5] This allows for the generation of novel intellectual property and the potential to overcome liabilities associated with existing scaffolds.
Application Example: Synthesis of a PFKFB3 Kinase Inhibitor
A notable application of 6,6-Difluorospiro[3.3]heptan-2-amine is in the synthesis of inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells to support their rapid proliferation.[1][6][7][8][9] Inhibition of PFKFB3 is therefore a promising therapeutic strategy for a variety of cancers.[7][8][9]
The international patent application WO/2020/080979 discloses a series of PFKFB3 inhibitors, including a compound synthesized using 6,6-Difluorospiro[3.3]heptan-2-amine.[10][11] The synthesis involves the coupling of the spirocyclic amine with a substituted phthalimide carboxylic acid to form a key amide bond.
PFKFB3 Signaling Pathway in Cancer
Figure 1: Simplified signaling pathway of PFKFB3 in cancer.
Synthetic Workflow
Figure 2: General synthetic workflow for the PFKFB3 inhibitor.
Experimental Protocol: Amide Coupling of 6,6-Difluorospiro[3.3]heptan-2-amine
This protocol provides a detailed, step-by-step methodology for the synthesis of a PFKFB3 inhibitor via amide coupling, based on the general transformation described in WO/2020/080979 and employing standard, robust coupling conditions.[10][11]
Reaction Scheme:
(A specific substituted phthalimide carboxylic acid from the patent is used as a representative example)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| Substituted Phthalimide Carboxylic Acid | (Varies) | 1.0 | (As needed) | (As needed) |
| 6,6-Difluorospiro[3.3]heptan-2-amine | 147.17 | 1.1 | (As needed) | (As needed) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.2 | (As needed) | (As needed) |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | (As needed) | (As needed) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | (As needed) | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phthalimide carboxylic acid (1.0 eq) and 6,6-Difluorospiro[3.3]heptan-2-amine (1.1 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting materials completely. The concentration is typically in the range of 0.1-0.2 M.
-
Addition of Coupling Reagent and Base: To the stirred solution, add HATU (1.2 eq).[12][13][14][15][16] Stir the mixture for 2-3 minutes at room temperature.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PFKFB3 inhibitor.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
The successful incorporation of 6,6-Difluorospiro[3.3]heptan-2-amine into a PFKFB3 kinase inhibitor exemplifies the potential of this novel building block in modern drug discovery. The rigid, fluorinated spirocyclic scaffold offers a unique combination of properties that can be leveraged to design next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutic agents continues to grow, the exploration of such underutilized chemical space will be crucial for the development of effective treatments for a wide range of diseases, including cancer and autoimmune disorders.
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Application Notes and Protocols for the Incorporation of the Difluorospiro[3.3]heptane Motif into Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Three-Dimensionality in Drug Design with Difluorospiro[3.3]heptane
In the quest for novel chemical entities with enhanced pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. The "Escape from Flatland" concept has highlighted the benefits of incorporating three-dimensional (3D) scaffolds into drug candidates, often leading to improved physicochemical properties, target selectivity, and reduced off-target effects. The spiro[3.3]heptane motif, with its rigid and well-defined 3D geometry, has emerged as a valuable building block in this endeavor.[1][2]
This guide focuses on a particularly intriguing derivative: the 6,6-difluorospiro[3.3]heptane (DFSH) scaffold. The introduction of the gem-difluoromethylene group offers a unique combination of properties, acting as a lipophilic bioisostere for carbonyl groups and other polar functionalities.[3] Furthermore, the DFSH motif serves as a conformationally restricted surrogate for gem-difluorocycloalkanes, such as 4,4-difluorocyclohexane and 3,3-difluorocyclobutane, which have demonstrated medicinal relevance.[3] This document provides a comprehensive overview of the rationale, synthesis, and application of the DFSH motif in drug discovery, complete with detailed protocols for its incorporation.
The Strategic Advantage of the Difluorospiro[3.3]heptane Motif
The decision to incorporate a DFSH moiety into a drug candidate is driven by several key strategic advantages that can positively influence a molecule's drug-like properties.
Bioisosterism and Conformational Rigidity
The DFSH scaffold is a powerful tool for bioisosteric replacement. It can effectively mimic the spatial arrangement of substituents in more flexible ring systems, such as cyclohexane, while locking them into a more defined orientation.[3] This conformational restriction can lead to a more precise interaction with the target protein, potentially increasing potency and selectivity.
Moreover, the spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[4][5] This allows for the exploration of novel, patent-free chemical space while retaining key pharmacophoric interactions. The non-collinear exit vectors of the spiro[3.3]heptane scaffold offer a different geometric presentation of substituents compared to the linear arrangement in para-substituted benzenes.[4]
Impact on Physicochemical Properties
The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[6] The gem-difluoro group in DFSH imparts specific characteristics:
-
Lipophilicity: The CF2 group is more lipophilic than a methylene (CH2) group and can act as a bioisostere of a carbonyl (C=O) group, albeit with altered electronics. Replacing a polar group with the more lipophilic CF2 can influence a compound's permeability and distribution. Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane can lead to a decrease in the calculated logP (clogP), potentially improving the aqueous solubility and overall ADMET profile.[7]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. The incorporation of a gem-difluoro group can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. However, it is crucial to note that the overall impact on metabolic stability can be complex and context-dependent. For instance, the incorporation of a spiro[3.3]heptane moiety into the drug sonidegib resulted in reduced metabolic stability in human liver microsomes.[7][8]
-
Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups. This modulation of pKa can affect a compound's ionization state at physiological pH, which in turn impacts its solubility, permeability, and target binding.[6]
The following diagram illustrates the concept of DFSH as a bioisostere for other common cyclic structures in medicinal chemistry.
Caption: General synthetic workflow for the DFSH core.
Protocol 1: Multigram Synthesis of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate
This protocol describes the key cyclization step to form the DFSH core, starting from the pivotal 1,1-bis(bromomethyl)-3,3-difluorocyclobutane intermediate.
Materials:
-
1,1-bis(bromomethyl)-3,3-difluorocyclobutane
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Diethyl Malonate: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes.
-
Addition of the Dibromide: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate. [3]
Functionalization of the DFSH Scaffold
The resulting diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate is a versatile intermediate that can be converted into a variety of mono- and di-functionalized building blocks, including carboxylic acids, amines, alcohols, and aldehydes. [3]
Case Study: Spiro[3.3]heptane as a Benzene Bioisostere in FDA-Approved Drugs
To illustrate the practical application of this scaffold, consider the replacement of the benzene ring in known drugs with a spiro[3.3]heptane core. This strategy has been successfully applied to create novel, patent-free analogs of drugs such as the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine. [5][7]These saturated analogs have demonstrated high potency in biological assays, validating the spiro[3.3]heptane motif as a viable benzene bioisostere. [7]
| Original Drug | Substituted Ring | Spiro[3.3]heptane Analog | Biological Activity |
|---|---|---|---|
| Sonidegib | meta-Substituted Benzene | Retained high potency. [5] | High |
| Vorinostat | Phenyl | Retained high potency. [5] | High |
| Benzocaine | para-Substituted Benzene | Retained high potency. [5]| High |
Considerations for ADMET Properties
While the DFSH motif offers numerous advantages, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of any new drug candidate. [9][10][11][12]As previously mentioned, the impact of the spirocyclic core on metabolic stability can vary. Therefore, early in vitro and in silico ADMET profiling is crucial to guide the drug design process.
Conclusion
The difluorospiro[3.3]heptane motif is a valuable and versatile building block for modern drug discovery. Its unique combination of conformational rigidity, three-dimensionality, and the specific physicochemical properties imparted by the gem-difluoro group makes it an attractive scaffold for the design of novel therapeutics. The development of scalable synthetic routes has made a diverse range of DFSH derivatives readily accessible, paving the way for their broader application in medicinal chemistry. By strategically incorporating the DFSH motif, researchers can explore new chemical space, improve the pharmacological profiles of their compounds, and ultimately contribute to the development of the next generation of innovative medicines.
References
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Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
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Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. European Journal of Organic Chemistry, 2020(47). [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Barfoot, C., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Request PDF. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
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ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1). ResearchGate. [Link]
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Request PDF. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
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Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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Cheng, F., et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling, 59(3), 1079-1091. [Link]
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Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, e202403277. [Link]
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ResearchGate. (2022). (PDF) ADMET properties: Overview and current topics. ResearchGate. [Link]
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Burkhard, J. A., et al. (2022). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 24(36), 6653–6657. [Link]
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Bhattacharjee, A., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Janockova, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(13), 5183. [Link]
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National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem. [Link]
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Priyadarshini, V. G., & S, S. (2022). ADMET, Pharmacokinetic and Docking properties of the fungal drug 2- (2, 4-difluorophenyl). Research Journal of Pharmacy and Technology, 15(11), 5092-5100. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensionality is ever-increasing. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif.[1] Their inherent rigidity and ability to project functional groups into distinct vectors of three-dimensional space provide unique opportunities for optimizing ligand-receptor interactions. The incorporation of spirocyclic frameworks can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties.[1]
Among the diverse array of spirocyclic systems, the 6,6-difluorospiro[3.3]heptane moiety has garnered significant interest. The gem-difluoro group serves as a lipophilic bioisostere for a carbonyl group, influencing electronic properties and metabolic stability without a significant increase in molecular size.[2] This application note provides a comprehensive guide to the large-scale synthesis of 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride, a key building block for the development of novel therapeutics. We present a robust and scalable two-step synthesis commencing from the readily accessible 6,6-difluorospiro[3.3]heptan-2-one.
Retrosynthetic Analysis
Our synthetic strategy is predicated on a convergent and efficient pathway suitable for multigram-scale production. The target amine hydrochloride can be accessed via the reductive amination of the corresponding ketone, a reliable and widely utilized transformation in organic synthesis.
Caption: Retrosynthetic pathway for this compound.
Part I: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one
This protocol is adapted from the multigram synthesis of advanced 6,6-difluorospiro[3.3]heptane-derived building blocks developed by Mykhailiuk and colleagues.[2][3] The key transformation involves a TosMIC (p-Toluenesulfonylmethyl isocyanide) mediated cyclization with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
Experimental Protocol
Materials and Equipment:
-
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Diethyl ether (Et₂O)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
12 M Hydrochloric acid (HCl)
-
Large capacity reaction vessel (e.g., 5 L three-necked round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a 5 L three-necked round-bottom flask with a 60% dispersion of sodium hydride in mineral oil (52.8 g, 1.32 mol). Add anhydrous diethyl ether (1 L) to the flask.
-
Substrate Addition: In a separate flask, dissolve 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (105 g, 378 mmol) in anhydrous diethyl ether (1 L). Add this solution to the stirred suspension of sodium hydride.
-
TosMIC Addition: Prepare a solution of TosMIC (200 g, 1.02 mol) in anhydrous DMSO (1 L). Add this solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: Stir the resulting suspension at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Aqueous Work-up: Carefully pour the reaction mixture into water (2.4 L). Extract the aqueous layer with ethyl acetate (3 x 900 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate.
-
Hydrolysis: Dissolve the crude intermediate in diethyl ether (750 mL) and add 12 M aqueous hydrochloric acid (300 mL). Stir the mixture vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 6,6-difluorospiro[3.3]heptan-2-one can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Part II: Large-Scale Reductive Amination and Hydrochloride Salt Formation
The conversion of 6,6-difluorospiro[3.3]heptan-2-one to the corresponding primary amine is efficiently achieved through a one-pot reductive amination protocol. This method utilizes ammonium acetate as the ammonia source and sodium triacetoxyborohydride as a mild and selective reducing agent.
Experimental Protocol
Materials and Equipment:
-
6,6-Difluorospiro[3.3]heptan-2-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 M HCl in diethyl ether
-
Large capacity reaction vessel with mechanical stirrer and nitrogen inlet
-
Standard laboratory glassware for extraction, filtration, and crystallization
Caption: Workflow for the reductive amination and hydrochloride salt formation.
Procedure:
-
Reaction Setup: To a stirred solution of 6,6-difluorospiro[3.3]heptan-2-one (1 equivalent) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (5-10 equivalents).
-
Reductant Addition: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, then separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes, then collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₂ClF₂N |
| Molecular Weight | 183.63 g/mol |
| ¹H NMR | Spectral data should be consistent with the proposed structure. |
| ¹³C NMR | Spectral data should be consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ expected at m/z = 148.0938 |
| Purity (HPLC) | ≥95% |
Note: As of the date of this publication, detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in peer-reviewed literature. The expected results are based on theoretical predictions and analysis of similar spirocyclic amines.
Process Safety Considerations
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
1,2-Dichloroethane (DCE): A toxic and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water and protic solvents. It is an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound, a valuable building block for medicinal chemistry and drug discovery. The two-step sequence, involving a TosMIC-mediated cyclization followed by a one-pot reductive amination, is amenable to multigram-scale production. Adherence to the described procedures and safety precautions will enable researchers to efficiently access this important spirocyclic amine for their research and development endeavors.
References
-
Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Center for Biotechnology Information. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available from: [Link]
- Fieser, L. F., & Fieser, M. (1999). Reagents for Organic Synthesis. John Wiley & Sons.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Perrin, D. D., & Armarego, W. L. F. (1988).
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]
Sources
Application Notes and Protocols: 6,6-Difluorospiro[3.3]heptan-2-amine as a Piperidine Bioisostere in Drug Design
Introduction: The Quest for Superior Drug Scaffolds
In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the very flexibility and metabolic liabilities of the piperidine ring can present significant challenges in optimizing drug candidates. These challenges include poor metabolic stability, off-target effects, and suboptimal pharmacokinetic profiles.[3] This has driven medicinal chemists to explore bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4][5]
This application note details the use of 6,6-difluorospiro[3.3]heptan-2-amine as a novel, rigid, and fluorinated bioisostere of piperidine. The introduction of the spirocyclic system imparts a defined three-dimensional geometry, while the gem-difluoro group offers a unique electronic signature that can enhance metabolic stability and modulate basicity.[3][6][7]
The Rationale for Bioisosteric Replacement
The strategic replacement of a piperidine ring with 6,6-difluorospiro[3.3]heptan-2-amine is underpinned by several key advantages offered by the latter's unique architecture. Spirocyclic scaffolds are increasingly recognized for their ability to improve the three-dimensionality of drug candidates, a property often correlated with enhanced clinical success.[6][8][9][10]
Key Advantages of the 6,6-Difluorospiro[3.3]heptane Scaffold:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic nature of the scaffold increases the fraction of sp³-hybridized carbons, moving away from the flat structures that can be prone to off-target interactions.[3][6] This defined spatial arrangement of substituents can lead to improved potency and selectivity.[3]
-
Conformational Rigidity: Unlike the flexible piperidine ring, the spiro[3.3]heptane core is conformationally restricted.[3][11][12] This rigidity can lock in a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity.[13]
-
Improved Metabolic Stability: The gem-difluoro group at the 6-position is a key feature. Fluorine substitution is a well-established strategy to block sites of oxidative metabolism.[7][14] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The introduction of fluorine can modulate key properties such as lipophilicity (logP) and basicity (pKa) of the proximal amine.[7] This allows for fine-tuning of a drug candidate's solubility, permeability, and off-target liability profile (e.g., hERG inhibition).
Comparative Physicochemical Properties
The following table summarizes the key differences between the traditional piperidine scaffold and the 6,6-difluorospiro[3.3]heptan-2-amine moiety.
| Property | Piperidine | 6,6-Difluorospiro[3.3]heptan-2-amine | Rationale for Advantage |
| Structure | Flexible, saturated heterocycle | Rigid, spirocyclic carbocycle with an exocyclic amine | Increased 3D character and conformational restriction can improve target binding and selectivity.[3][13] |
| Metabolic Stability | Susceptible to oxidation at multiple positions | Gem-difluoro group blocks a potential site of metabolism.[7] | Enhanced resistance to metabolic degradation can lead to improved in vivo exposure. |
| Basicity (pKa) | Typically around 11 | Lowered due to the electron-withdrawing effect of the fluorine atoms.[7] | Reduced basicity can mitigate off-target effects, such as hERG channel inhibition, and improve cell permeability. |
| Lipophilicity (logP) | Varies with substitution | Generally increased due to the presence of fluorine atoms. | Can be modulated to optimize the overall ADME profile of the drug candidate. |
Experimental Protocols
Protocol 1: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
This protocol outlines a convergent synthesis strategy for the preparation of the title compound on a multigram scale.[11][15]
Caption: Synthetic workflow for 6,6-Difluorospiro[3.3]heptan-2-amine HCl.
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate [15]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in DMF at 0 °C, add diethyl malonate dropwise.
-
Allow the mixture to warm to 60 °C, then add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid [15]
-
Dissolve the diester from Step 1 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for 12 hours.
-
Remove methanol under reduced pressure.
-
Wash the aqueous layer with a suitable organic solvent (e.g., t-BuOMe), then acidify with concentrated HCl to pH 3.
-
Extract the product with ethyl acetate. Dry the combined organic layers and evaporate the solvent to yield the dicarboxylic acid.
Step 3: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid [15]
-
Dissolve the dicarboxylic acid from Step 2 in pyridine and reflux for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water, acidify to pH 3 with concentrated HCl, and extract with ethyl acetate.
-
Dry the combined organic layers and evaporate the solvent to yield the monocarboxylic acid.
Step 4: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide [15]
-
Dissolve the carboxylic acid from Step 3 in dichloromethane containing a catalytic amount of DMF.
-
Add oxalyl chloride and stir until gas evolution ceases (approx. 2 hours).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in THF, cool to 0 °C, and bubble gaseous ammonia through the solution until the pH reaches 8-9.
-
Filter off the precipitate and concentrate the filtrate to obtain the amide.
Step 5: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine (Hofmann Rearrangement)
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide in water.
-
Add the amide from Step 4 to the hypobromite solution at 0 °C.
-
Warm the reaction mixture and stir until the reaction is complete (monitor by TLC).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and carefully concentrate to yield the free amine.
Step 6: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from Step 5 in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in dioxane or diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.[16][17][18]
Protocol 2: Incorporation into a Lead Compound via Amide Coupling
This protocol describes a standard procedure for coupling the amine with a carboxylic acid-containing lead molecule.
Caption: Workflow for amide bond formation.
Materials:
-
Lead compound with a carboxylic acid moiety (Lead-COOH)
-
This compound
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a clean, dry flask, dissolve the Lead-COOH in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, suspend this compound (1.2 equivalents) in the same solvent and add the tertiary amine base (2.5 equivalents of DIPEA) to generate the free amine in situ. Stir for 5 minutes.
-
Add the free amine solution to the activated ester solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final drug analogue.
Conclusion
6,6-Difluorospiro[3.3]heptan-2-amine represents a valuable and innovative building block for medicinal chemists seeking to overcome the limitations of the traditional piperidine scaffold. Its inherent rigidity, coupled with the metabolic blocking and electronic modulating effects of the gem-difluoro group, provides a powerful tool for optimizing lead compounds. By strategically employing this bioisostere, researchers can enhance the three-dimensionality, metabolic stability, and overall developability of next-generation therapeutics. The protocols provided herein offer a practical guide for the synthesis and implementation of this promising scaffold in drug discovery programs.
References
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 3. tandfonline.com [tandfonline.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spiro[3.3]heptan-2-amine, 6,6-difluoro-, hydrochloride (1:… [cymitquimica.com]
- 17. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. This compound | CAS:1423032-71-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
Synthetic Routes to Functionalized 2-Amino-spiro[3.3]heptane Derivatives: A Guide to Modern Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its rigid, three-dimensional geometry that offers an escape from the "flatland" of traditional aromatic structures.[1][2] As a saturated bioisostere for phenyl rings and other cyclic systems, it can significantly improve the physicochemical properties of drug candidates, including solubility and metabolic stability.[3] This application note provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 2-amino-spiro[3.3]heptane derivatives, which are crucial building blocks for novel therapeutics. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and summarize comparative data to guide researchers in this burgeoning field.
Introduction: The Value of 3D Scaffolds in Drug Discovery
The pharmaceutical industry's drive for novel chemical matter has led to a focus on sp³-rich scaffolds that can explore untapped regions of chemical space.[2] The 2-amino-spiro[3.3]heptane framework is particularly valuable as a conformationally restricted surrogate for common pharmacophores like piperidine and substituted cyclohexanes.[4][5] Its unique non-collinear exit vectors allow for precise spatial orientation of substituents, enabling enhanced target engagement and selectivity. This guide focuses on the practical synthesis of these derivatives, moving from the construction of the core spirocyclic ketone to the strategic installation and functionalization of the C2-amino group.
Core Synthetic Strategies for the Spiro[3.3]heptane Framework
The construction of the spiro[3.3]heptane core is the foundational challenge. Several robust strategies have been developed, each with distinct advantages. The most common approaches converge on the synthesis of spiro[3.3]heptan-2-one, a versatile intermediate for introducing the C2-amino group.
Figure 1: Overview of major synthetic pathways to the core spiro[3.3]heptan-2-one intermediate.
Formal [2+2] Cycloaddition
The [2+2] cycloaddition is a powerful and widely used method for constructing four-membered rings. In the context of spiro[3.3]heptanes, this typically involves the reaction of a ketene or keteniminium ion with an alkene. A common approach is the reaction between an N,N-disubstituted amide of cyclobutanecarboxylic acid and an alkene in the presence of an activator like triflic anhydride ((CF₃SO₂)₂O). This forms a keteniminium salt that undergoes cycloaddition, followed by hydrolysis to yield the spiro[3.3]heptan-2-one.[6]
Causality: This method is effective because the high reactivity of the in situ-generated keteniminium ion allows for cycloaddition with a broad range of electronically diverse alkenes. The cyclobutane starting material directly templates the formation of the first ring of the final spirocyclic product. This strategy has proven scalable and tolerant of various functional groups.[7]
Ring-Expansion of Ketones with [1.1.1]Propellane
A more recent and highly innovative strategy involves the electrophilic activation of ketones and their subsequent reaction with [1.1.1]propellane.[8] This method provides rapid access to the spiro[3.3]heptane core through a strain-release-driven mechanism. The reaction is typically promoted by a Lewis acid, which activates the ketone towards nucleophilic attack by the highly strained central bond of the propellane.[8]
Causality: The immense ring strain of [1.1.1]propellane (approx. 65 kcal/mol) is the thermodynamic driving force for this transformation. Upon reaction, the central C-C bond cleaves, leading to a ring-expanded carbocationic intermediate that rearranges to form the stable spiro[3.3]heptane skeleton.[8][9] This approach is notable for its operational simplicity and ability to construct highly substituted and complex spirocycles.
Visible-Light Photocatalysis
Modern synthetic chemistry has increasingly turned to photoredox catalysis for its ability to forge complex bonds under exceptionally mild conditions.[10] Strategies for building spirocycles often leverage photocatalysis to generate radical intermediates that undergo cyclization. For instance, a dual catalyst system using a titanocene complex and an organic dye can promote the radical spirocyclization of epoxides to form heterospirocycles, a strategy adaptable to all-carbon systems.[11] Another approach involves the dearomative [2+2] photocycloaddition to construct C(sp³)-rich spirocycles.
Causality: Visible light photocatalysis allows for the generation of highly reactive radical species at ambient temperature, avoiding the harsh conditions required by many traditional methods. The choice of photocatalyst and additives allows for fine-tuning of the redox potentials to selectively trigger the desired bond-forming cascade, showing excellent functional group tolerance.[10][12]
Installation of the C2-Amino Group
With the spiro[3.3]heptan-2-one core in hand, the next critical step is the introduction of the amine functionality at the C2 position. Both racemic and stereoselective methods are available.
Figure 2: Key methods for introducing the amine functionality at the C2 position of the spiro[3.3]heptane core.
Reductive Amination
This is the most direct and widely used method for converting the spiro[3.3]heptan-2-one to the corresponding amine. The reaction proceeds via the in-situ formation of an imine or enamine intermediate by condensation with an ammonia source (e.g., ammonium acetate) or a primary amine, which is then reduced.
Causality: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation because they are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate. This selectivity ensures a clean and high-yielding conversion to the desired amine.[13]
Curtius and Related Rearrangements
For syntheses that proceed through a C2-carboxylic acid intermediate, the Curtius, Hofmann, or Schmidt rearrangements provide reliable pathways to the C2-amine. The Curtius rearrangement, for example, involves the conversion of a carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the primary amine.
Causality: These rearrangements are driven by the formation of a stable dinitrogen molecule (in the Curtius and Schmidt reactions) and the migration of an alkyl group to an electron-deficient nitrogen atom. They offer a robust alternative when the ketone precursor is not readily accessible but the corresponding carboxylic acid is.
Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure compounds is often mandatory. A powerful strategy for achieving this is the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines, a method pioneered by Davis and Ellman. The spiro[3.3]heptan-2-one can be condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.[14]
Causality: The chiral sulfinyl group acts as an effective chiral auxiliary, directing the approach of a reducing agent (e.g., L-Selectride) or other nucleophiles to one face of the C=N double bond. This results in a highly diastereoselective transformation. The sulfinyl auxiliary can then be easily cleaved under mild acidic conditions to reveal the enantioenriched primary amine.[14]
Experimental Protocols
The following protocols are representative procedures synthesized from literature methods and are intended for execution by trained chemists.
Protocol 1: Synthesis of Spiro[3.3]heptan-2-one via [2+2] Cycloaddition[3][7]
This protocol describes a two-step process starting from cyclobutanecarboxylic acid.
Step A: Preparation of Cyclobutanecarbonyl Chloride
-
To a round-bottom flask charged with cyclobutanecarboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol).
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2 hours, or until gas evolution ceases.
-
Carefully remove the excess SOCl₂ by distillation under atmospheric pressure, followed by vacuum distillation of the product to yield cyclobutanecarbonyl chloride as a clear liquid.
Step B: [2+2] Cycloaddition with Ethylene
-
In a flame-dried, N₂-purged flask, dissolve triethylamine (Et₃N, 2.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -10 °C.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below -5 °C. This generates the ketene in situ.
-
Bubble ethylene gas through the reaction mixture for 4-6 hours while maintaining the temperature at -10 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, then dry over MgSO₄.
-
Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, 5-10% ethyl acetate in hexanes) to afford spiro[3.3]heptan-2-one.
Protocol 2: Reductive Amination to 2-Amino-spiro[3.3]heptane[14]
-
In a round-bottom flask, dissolve spiro[3.3]heptan-2-one (1.0 eq) in methanol (MeOH).
-
Add ammonium acetate (10.0 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Add 2 M NaOH (aq) to the residue until the pH is >12.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting amine can be purified by distillation or by conversion to its hydrochloride salt by treating a solution in ether with HCl (g) or a solution of HCl in isopropanol.
Data Summary and Comparison
The choice of synthetic route depends on factors such as scale, substrate scope, and stereochemical requirements.
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
| [2+2] Cycloaddition | Cyclobutanecarbonyl chloride, Et₃N, alkene | 40-70% | Scalable, good functional group tolerance, well-established. | Requires gaseous or reactive alkenes; can have regioselectivity issues with substituted alkenes. |
| Ring Expansion | Ketone, [1.1.1]propellane, Lewis Acid | 50-90% | Rapid access to complex scaffolds, mild conditions, high yields.[8] | Requires synthesis of strained [1.1.1]propellane; substrate scope of ketones can be limited. |
| Reductive Amination | Ketone, NH₄OAc, NaBH₃CN | 70-95% | High yielding, operationally simple, reliable. | Produces a racemic mixture; requires a ketone precursor. |
| Asymmetric Synthesis | Ketone, Chiral Sulfinamide, Reducing Agent | 60-90% (2 steps) | High enantioselectivity (dr >95:5 often achievable).[14] | Requires stoichiometric chiral auxiliary; multiple steps. |
Conclusion
The 2-amino-spiro[3.3]heptane scaffold represents a significant opportunity for innovation in drug discovery. The synthetic methodologies outlined in this note, from classic [2+2] cycloadditions to modern ring-expansion and asymmetric strategies, provide robust and versatile toolkits for accessing these valuable building blocks. By understanding the causality behind each method, researchers can make informed decisions to efficiently synthesize novel, functionalized derivatives tailored for their specific biological targets, ultimately paving the way for the next generation of three-dimensional therapeutics.
References
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Nosyk, D. A., et al. (2025). Monoprotected Diamines Derived from 1,5‐Disubstituted (Aza)spiro[2.3]hexane Scaffolds. ResearchGate. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Hamza, D., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(11), 1747-1749. [Link]
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Li, G., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(21), 8533-8540. [Link]
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Wang, Y., et al. (2024). Chalcogen Bonding Activates [1.1.1]Propellane: Constructing Spiro[3.3]heptanes via Cyclobutyl Insertion into Cyclopropenones. ResearchGate. [Link]
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Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. [Link]
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Radchenko, D. S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3895-3905. [Link]
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Mykhailiuk, P. K. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 51(63), 12654-12657. [Link]
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Garbuz, P., et al. (2024). Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society. [Link]
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Stepan, A. F., & Carreira, E. M. (2022). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal. [Link]
- Rehme, F., et al. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
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Wang, P., & Chen, J.-R. (2023). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. ResearchGate. [Link]
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Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. [Link]
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Kirichok, A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
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Rawat, M., et al. (2020). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science, 11(2), 409-415. [Link]
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Mykhailiuk, P. K. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 13(1), 5857. [Link]
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Mykhailiuk, P. K. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
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Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]
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Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]
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Wang, P., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 20(8), 2433-2436. [Link]
-
Noble, A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(23), 5900-5906. [Link]
-
Mykhailiuk, P. K. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Request PDF. [Link]
-
Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]
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Application Note & Protocol: Strategic Fluorination of Spiro[3.3]heptanone Precursors using Diethylaminosulfur Trifluoride (DAST)
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Introduction: The Rising Prominence of Fluorinated Spiro[3.3]heptanes in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, capable of profoundly enhancing metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4] Among the scaffolds of increasing interest are spirocycles, which offer rigid, three-dimensional frameworks that can explore novel chemical space and serve as bioisosteres for common motifs like phenyl rings or cyclohexanes.[5][6][7][8] Specifically, the spiro[3.3]heptane skeleton has emerged as a valuable, conformationally restricted building block in drug discovery programs.[9][10]
The synthesis of gem-difluorinated spiro[3.3]heptanes represents a powerful strategy for optimizing lead compounds. The CF₂ group is a non-hydrolyzable mimic of a carbonyl group, maintaining similar steric properties while altering electronic characteristics and blocking a potential site of metabolism. This guide provides a detailed examination of the use of Diethylaminosulfur Trifluoride (DAST) for the efficient deoxofluorination of spiro[3.3]heptanone precursors, a key transformation for accessing these valuable fluorinated building blocks.[10][11]
The Reagent: Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and widely used nucleophilic fluorinating agent, highly effective for converting carbonyl compounds, such as ketones and aldehydes, into their corresponding gem-difluorides.[1][12] It is generally preferred over harsher reagents like sulfur tetrafluoride (SF₄) due to its milder reaction conditions and easier handling as a liquid in standard laboratory glassware.[1][13] However, DAST is thermally unstable and moisture-sensitive, necessitating careful handling and specific safety protocols.[14][15][16]
Mechanism of Deoxofluorination
The conversion of a ketone to a gem-difluoride using DAST proceeds through a well-established polar mechanism.[13] Understanding this pathway is critical for optimizing reaction conditions and anticipating potential side products.
-
Activation of the Carbonyl: The reaction initiates with the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST.
-
Intermediate Formation: This is followed by the elimination of hydrogen fluoride (which is scavenged by the diethylamino group) to form a key intermediate, an alkoxyaminosulfur difluoride.[13]
-
Fluoride Attack: A fluoride ion then acts as a nucleophile, attacking the carbocationic center. This can proceed through an Sₙ1 or Sₙ2-like pathway, depending on the substrate's structure and stability of the carbocation.[13] For sterically hindered ketones like spiro[3.3]heptanones, the reaction may involve an intermediate carbocation.[10]
-
Second Fluorination: The process repeats, with the second fluorine atom displacing the sulfur-containing leaving group to yield the final gem-difluorinated product.
Visualizing the Mechanism
Caption: Mechanism of DAST-mediated deoxofluorination of ketones.
Experimental Protocols and Field-Proven Insights
PART 4.1: CRITICAL SAFETY PROTOCOLS FOR DAST
Trustworthiness: DAST requires strict adherence to safety protocols. Its mishandling can lead to severe hazards. Every protocol must be a self-validating system where safety is paramount.
-
Thermal Instability: DAST can decompose exothermically and violently at temperatures above 70-90 °C.[1][12] Never heat a reaction containing DAST above 80 °C. [13] All reactions should be initiated at low temperatures (-78 °C) to control the initial exotherm.
-
Reaction with Water: DAST reacts violently with water, releasing gaseous hydrogen fluoride (HF).[14][17] HF is highly corrosive and toxic, causing severe burns upon contact.[15] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[17] Wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a flame-retardant lab coat.[14][18]
-
Quenching Procedure: Reactions must be quenched slowly and carefully at low temperatures. A common method is the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HF and acidic byproducts.
-
Waste Disposal: All DAST-containing waste must be quenched and neutralized before disposal according to institutional guidelines.[17]
PART 4.2: GENERAL PROTOCOL FOR GEM-DIFLUORINATION OF A SPIRO[3.3]HEPTANONE PRECURSOR
This protocol provides a robust starting point. Researchers should optimize conditions for their specific substrate.
Materials:
-
Spiro[3.3]heptanone precursor (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, nitrogen/argon inlet
Workflow Visualization:
Caption: General workflow for DAST-mediated fluorination.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the spiro[3.3]heptanone precursor (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution & Cooling: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the solid is fully dissolved. Cool the flask to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add DAST (2.0-3.0 eq) dropwise via a syringe or dropping funnel. Causality: The slow, low-temperature addition is critical to dissipate the heat from the initial exothermic reaction and prevent uncontrolled decomposition of the DAST reagent.[13]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[19]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add anhydrous methanol to quench any excess DAST. Once the effervescence ceases, slowly add saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure gem-difluoro-spiro[3.3]heptane.
PART 4.3: DATA PRESENTATION & CHARACTERIZATION
Quantitative Data Summary:
| Substrate Type | DAST (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Unsubstituted Spiro[3.3]heptan-2-one | 2.0 | DCM | -78 to RT | 16 | 70-85 |
| 6-Aryl-spiro[3.3]heptan-2-one | 2.5 | DCM | -78 to RT | 24 | 65-80 |
| 6-Ester-spiro[3.3]heptan-2-one | 2.2 | DCM | -78 to RT | 18 | 75-90 |
| Sterically Hindered Spiro[3.3]heptanone | 3.0 | 1,2-DCE | -78 to 40 | 24 | 50-70 |
Note: Yields are substrate-dependent and require empirical optimization.
Characterization of Fluorinated Products:
The successful synthesis of gem-difluoro-spiro[3.3]heptanes is confirmed using standard spectroscopic techniques.[20][21][22]
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. A single signal, often a triplet due to coupling with adjacent protons (if present), will appear in the characteristic region for aliphatic CF₂ groups. This provides unambiguous evidence of fluorination.[23]
-
¹³C NMR Spectroscopy: The carbon atom bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹J_CF), typically with a large coupling constant (240-280 Hz).
-
¹H NMR Spectroscopy: Protons on carbons adjacent to the CF₂ group will show coupling to the fluorine atoms, appearing as triplets or more complex multiplets.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the fluorinated product, confirming the incorporation of two fluorine atoms and the loss of one oxygen atom.
References
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131. DOI: 10.1055/s-2006-939723
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]
- MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8241. DOI: 10.3390/molecules20058223
- Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114. DOI: 10.1055/s-2008-1077975
- ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3584-3591. DOI: 10.1021/acs.joc.5b00155
-
ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-Bis(difluoromethyl)biphenyl. Retrieved from [Link]
- ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1245-1264. DOI: 10.1021/acs.jmedchem.0c01493
- PubMed. (2015). Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Molecules, 20(5), 8223-8241. DOI: 10.3390/molecules20058223
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. DOI: 10.1021/acs.jmedchem.5b00258
-
Organic Syntheses. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
- Thieme. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 10a, 4th ed.
- ChemRxiv. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. DOI: 10.26434/chemrxiv-2022-t811f
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]
- Sci-Hub. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM, 764(1-3), 21-28.
- NSF Public Access Repository. (n.d.). Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II)
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Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
- ScienceDirect. (2016). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Tetrahedron, 72(7), 951-956. DOI: 10.1016/j.tet.2015.12.081
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Application Notes and Protocols: Protecting Group Strategies for 6,6-Difluorospiro[3.3]heptan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
The 6,6-difluorospiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for commonly used carbocyclic and heterocyclic rings, offering a unique vector for exiting a molecule's core and exploring chemical space. The introduction of the gem-difluoro group provides a lipophilic surrogate for a carbonyl group and can significantly modulate the physicochemical properties of a lead compound, such as metabolic stability and pKa.[1][2] The primary amine handle on the 2-position of this scaffold is a critical anchor point for derivatization, enabling the construction of diverse compound libraries for drug discovery programs.
However, the nucleophilic and basic nature of the primary amine in 6,6-difluorospiro[3.3]heptan-2-amine necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[3] The choice of a suitable protecting group is paramount and must be guided by its stability to subsequent reaction conditions and the ease of its selective removal without compromising the integrity of the strained spiro[3.3]heptane core or the gem-difluoro moiety. This document provides a detailed guide to common and effective protecting group strategies for 6,6-difluorospiro[3.3]heptan-2-amine, including detailed protocols and a discussion of their relative merits.
Considerations for the 6,6-Difluorospiro[3.3]heptane Scaffold
The spiro[3.3]heptane ring system is characterized by significant ring strain. While generally stable, harsh reaction conditions, particularly strongly acidic or basic environments at elevated temperatures, should be approached with caution to avoid potential ring-opening or rearrangement side reactions. The gem-difluoro group is robust, but its electronic influence on the adjacent carbons should be considered. Therefore, protecting group strategies that employ mild installation and deprotection conditions are highly desirable.
Orthogonal Protecting Group Strategies
In complex synthetic routes, the ability to selectively deprotect one amine in the presence of others is crucial. This is achieved through an orthogonal protecting group strategy, where each protecting group is cleaved under a unique set of conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis).[4][5][6][7] The selection of protecting groups should be made with the entire synthetic sequence in mind to ensure compatibility and selective removal.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability to a broad range of reagents, and diverse deprotection methods.[5][8]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to basic, hydrogenolytic, and mildly acidic conditions, while being readily cleaved by strong acids.[5][][10][11]
Rationale for Use: The Boc group is an excellent choice for protecting 6,6-difluorospiro[3.3]heptan-2-amine when subsequent reactions involve basic conditions, organometallic reagents, or catalytic hydrogenation. Its removal is typically clean and high-yielding.
Data Summary: Boc Protection and Deprotection
| Reaction | Reagents | Solvent | Temperature | Typical Yield | Cleavage Condition |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or NaOH | Dichloromethane (DCM), THF, or Dioxane/Water | 0 °C to RT | >95% | Strong Acid (TFA, HCl) |
| Deprotection | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane (DCM) or neat TFA | 0 °C to RT | >95% | N/A |
Experimental Protocols
Protocol 1: Boc Protection of 6,6-Difluorospiro[3.3]heptan-2-amine
-
Setup: In a round-bottom flask, dissolve 6,6-difluorospiro[3.3]heptan-2-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
-
Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM (10 mL/mmol).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be co-evaporated with toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base.[12][13]
Visualization: Boc Protection and Deprotection Workflow
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-Difluorospiro[3.3]heptane Amines
Welcome to the technical support center for the synthesis of 6,6-difluorospiro[3.3]heptane amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, three-dimensional scaffold into their work. The unique properties of the 6,6-difluorospiro[3.3]heptane moiety, such as its ability to serve as a conformationally restricted isostere of gem-difluorocycloalkanes, make it a compelling building block in modern medicinal chemistry.[1][2][3] However, its synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles successfully.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 6,6-difluorospiro[3.3]heptane amines, presented in a question-and-answer format.
Issue 1: Low Yield in the Spirocycle Formation Step
Question: I am attempting to synthesize the 6,6-difluorospiro[3.3]heptane core via double alkylation of a C-nucleophile with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, but my yields are consistently low. What are the likely causes and how can I improve this?
Answer: This is a critical step in the overall synthesis, and several factors can contribute to low yields. The key is to favor the desired intramolecular cyclization over polymerization or other side reactions.
Potential Causes & Solutions:
-
Suboptimal Reaction Concentration (High Dilution Principle): The double alkylation to form the spirocyclic core is essentially two sequential intermolecular reactions that are ideally performed as a pseudo-intramolecular cyclization. Running the reaction at high concentrations can favor intermolecular side reactions, leading to oligomeric or polymeric byproducts.
-
Troubleshooting Step: Employ high-dilution conditions. This can be achieved by the slow, simultaneous addition of both the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and your nucleophile from separate addition funnels to a large volume of solvent. This maintains a low concentration of both reactants, favoring the intramolecular cyclization of the mono-alkylated intermediate.
-
-
Incorrect Choice of Base or Solvent: The choice of base and solvent is crucial for efficient deprotonation of the nucleophile and for facilitating the desired SN2 reaction.
-
Troubleshooting Step: For C-nucleophiles like diethyl malonate, a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like DMSO or DMF is often effective.[1] Ensure the base is fresh and the solvent is anhydrous, as water can quench the base and the enolate.
-
-
Steric Hindrance: The nucleophile's steric bulk can impede the second alkylation step.
-
Troubleshooting Step: If you suspect steric hindrance is an issue, consider using a less sterically demanding nucleophile if your synthetic route allows.
-
Issue 2: Inefficient Reductive Amination of 6,6-Difluorospiro[3.3]heptan-2-one
Question: I have successfully synthesized 6,6-difluorospiro[3.3]heptan-2-one, but the subsequent reductive amination to form the desired primary amine is proving difficult. I am observing a mixture of products and unreacted starting material. How can I optimize this transformation?
Answer: Reductive amination is a powerful tool for amine synthesis, but its success hinges on the careful control of reaction conditions to favor imine/enamine formation and subsequent reduction.[4][5]
Potential Causes & Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive might reduce the ketone before imine formation, while one that is too mild may lead to an incomplete reaction.
-
Troubleshooting Step: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the ketone but is effective at reducing the intermediate iminium ion.[5][6] It is also more tolerant of mildly acidic conditions often used to catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option, but concerns about cyanide toxicity exist.[5]
-
-
pH Control: The pH of the reaction medium is crucial. Acidic conditions are required to catalyze the formation of the iminium ion, but a pH that is too low can protonate the amine nucleophile, rendering it unreactive.
-
Troubleshooting Step: Typically, the addition of a stoichiometric amount of a weak acid, such as acetic acid, is beneficial.[6] A common practice is to pre-stir the ketone, amine (or ammonia source like ammonium acetate), and acetic acid in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) before adding the reducing agent.
-
-
Formation of Side Products (Dialkylation): When synthesizing primary amines using ammonia or its equivalents, a common side reaction is the further reaction of the newly formed primary amine with the starting ketone, leading to a secondary amine byproduct.
-
Troubleshooting Step: To minimize dialkylation, use a large excess of the ammonia source (e.g., ammonium acetate or ammonium hydroxide). This statistically favors the reaction of the ketone with ammonia over the product amine.
-
Issue 3: Difficulty in Purifying the Final 6,6-Difluorospiro[3.3]heptane Amine
Question: I have managed to synthesize the target amine, but I am struggling with its purification. Standard silica gel chromatography is giving poor separation and recovery. What purification strategies are recommended for these types of compounds?
Answer: The purification of fluorinated amines can be challenging due to their unique physicochemical properties, including altered polarity and basicity.
Potential Causes & Solutions:
-
Interaction with Silica Gel: Primary and secondary amines can strongly interact with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and sometimes decomposition.
-
Troubleshooting Step 1 (Base-Treated Silica): Deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of silica gel in a solvent containing a small amount of triethylamine (e.g., 1-2%) or ammonium hydroxide before packing the column. This neutralizes the acidic sites and improves the chromatography of basic compounds.
-
Troubleshooting Step 2 (Alternative Stationary Phases): Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase chromatography (C18), depending on the polarity of your compound and impurities.
-
-
Volatility of the Amine: Some low molecular weight spirocyclic amines can be somewhat volatile, leading to loss of product during solvent removal under high vacuum.
-
Troubleshooting Step: When concentrating the purified fractions, use moderate temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum once the solvent is removed.
-
-
Salt Formation and Extraction: As an alternative to chromatography, you can sometimes purify amines by acid-base extraction.
-
Troubleshooting Step: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract the free amine back into an organic solvent. This method is effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for constructing the 6,6-difluorospiro[3.3]heptane scaffold?
A1: A convergent and scalable approach involves the double alkylation of a suitable 1,1-binucleophile with a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2][3] This method allows for the synthesis of a wide array of functionalized 6,6-difluorospiro[3.3]heptane derivatives on a multigram scale.[1][2]
Q2: How is the key intermediate, 6,6-difluorospiro[3.3]heptan-2-one, typically synthesized?
A2: A common method for the synthesis of 6,6-difluorospiro[3.3]heptan-2-one involves the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride, followed by acidic hydrolysis.[1][7]
Q3: What are the advantages of using 6,6-difluorospiro[3.3]heptane amines in drug design?
A3: The spiro[3.3]heptane scaffold provides a rigid, three-dimensional structure that can improve a molecule's pharmacological profile by increasing its sp³ character.[8][9] This can lead to enhanced aqueous solubility and metabolic stability while reducing lipophilicity.[1] The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group and can modulate the pKa of nearby functional groups, potentially improving cell permeability and metabolic stability.[1]
Q4: Are there any specific safety precautions to consider when working with fluorinating agents or fluorinated compounds?
A4: When handling any chemical, it is essential to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. If your synthesis involves deoxofluorination reactions (e.g., using DAST or Deoxo-Fluor®), these reagents are hazardous and should be handled with extreme care in a well-ventilated fume hood, as they can release HF upon contact with moisture. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one
This protocol is adapted from literature procedures.[1]
-
Preparation: To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in a mixture of anhydrous diethyl ether and DMSO, add sodium hydride (60% dispersion in mineral oil, 3.5 eq).
-
Addition of TosMIC: Slowly add a solution of tosylmethyl isocyanide (TosMIC, 2.7 eq) in DMSO to the reaction mixture at room temperature.
-
Reaction: Stir the resulting suspension at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield 6,6-difluorospiro[3.3]heptan-2-one.
Protocol 2: Reductive Amination to 6,6-Difluorospiro[3.3]heptan-2-amine
This protocol is a general procedure based on established methods.[4][5][6]
-
Imine Formation: In a round-bottom flask, dissolve 6,6-difluorospiro[3.3]heptan-2-one (1.0 eq), ammonium acetate (10 eq), and acetic acid (2.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (or sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with diethyl ether to remove unreacted ketone. Basify the aqueous layer to pH > 10 with 2M NaOH and extract the product amine with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amine. Further purification can be performed as described in the troubleshooting section if necessary.
Synthetic Workflow Diagram
Caption: Synthetic route to 6,6-difluorospiro[3.3]heptan-2-amine.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis and purification.
References
-
Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2020(47), 6541-6550. [Link]
-
ResearchGate. (n.d.). Retrosynthetic disconnection of 6,6-difluorospiro[3.3]heptane-containing building blocks. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]
-
Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. ResearchGate. [Link]
-
Brust, P., et al. (2018). Structure–Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. ResearchGate. [Link]
-
Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Methods in Enzymology. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. ScienceDirect. [Link]
-
Scott, P. J. H., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]
-
Rybakov, V., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
PubMed. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]
-
Wiley Online Library. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Retrieved from [Link]
-
Varsity Tutors. (n.d.). Help with Amine Synthesis - Organic... | Practice Hub. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
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- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Spiroketone Fluorination: A Technical Guide to Optimizing DAST Reactions
For Immediate Release
[City, State] – January 3, 2026 – For researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated molecules, the geminal difluorination of spiroketones presents a unique and often formidable challenge. Diethylaminosulfur trifluoride (DAST) remains a widely utilized reagent for this transformation; however, its application to sterically congested spirocyclic systems demands a nuanced understanding of reaction parameters to achieve optimal outcomes and mitigate unwanted side reactions. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to empower scientists in navigating the complexities of DAST-mediated spiroketone fluorination.
Introduction to DAST Fluorination of Ketones
DAST is a nucleophilic fluorinating agent that converts ketones to geminal difluorides.[1] The generally accepted mechanism involves the initial activation of the carbonyl group by DAST, followed by the addition of a fluoride ion to form a fluorohydrin intermediate. Subsequent reaction with another equivalent of DAST and displacement by fluoride yields the desired difluorinated product.[2] While effective for many substrates, the reaction is sensitive to steric hindrance and the electronic nature of the ketone.[3]
The Spiroketone Challenge: Steric Hindrance and Potential Rearrangements
The unique three-dimensional architecture of spiroketones, characterized by a single atom common to two rings, introduces significant steric bulk around the carbonyl group. This congestion can impede the approach of the DAST reagent, leading to sluggish or incomplete reactions. Furthermore, the inherent ring strain and complex carbocationic intermediates that can form during the reaction can create pathways for undesired rearrangements, such as the Wagner-Meerwein rearrangement.[1][4]
Troubleshooting Guide: Optimizing DAST Fluorination of Spiroketones
This section addresses common issues encountered during the DAST fluorination of spiroketones and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Conversion to the Gem-Difluorospiroketone
Possible Cause A: Steric Hindrance
The bulky nature of the spirocyclic framework can significantly slow down the reaction rate.
-
Solution 1: Increase Reaction Temperature and Time: While DAST has thermal stability limitations (decomposition can occur above 80-90°C), cautiously increasing the reaction temperature from low temperatures (e.g., -78°C) to room temperature or slightly above (e.g., 40-50°C) can provide the necessary activation energy.[1] Prolonging the reaction time should also be considered, with careful monitoring by TLC or LC-MS.
-
Solution 2: Increase Reagent Stoichiometry: Using a larger excess of DAST (e.g., 3-5 equivalents) can help drive the reaction to completion by increasing the concentration of the active fluorinating species.
-
Solution 3: Consider a More Reactive or Less Hindered Reagent: If DAST proves ineffective, alternatives with different steric profiles or enhanced reactivity should be considered.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is more thermally stable than DAST and can sometimes offer superior performance for hindered substrates.[5][6]
-
XtalFluor-E® and XtalFluor-M®: These crystalline reagents are more stable and can be more selective than DAST, often resulting in fewer elimination byproducts.[2][7] For sterically hindered ketones, using XtalFluor-E in combination with a fluoride source like triethylamine di- or trihydrofluoride (Et₃N·2HF or Et₃N·3HF) can be particularly effective.[8]
-
Possible Cause B: Inappropriate Solvent
The choice of solvent can influence the solubility of the substrate and the stability of reactive intermediates.
-
Solution: Dichloromethane (DCM) is the most common and generally effective solvent for DAST fluorinations.[9] However, if solubility is an issue, other anhydrous, non-protic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can be explored, though THF can sometimes be less ideal due to potential side reactions.
Possible Cause C: Reagent Decomposition
DAST is sensitive to moisture and can decompose, reducing its efficacy.
-
Solution: Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of DAST or a properly stored reagent.
Problem 2: Formation of Vinyl Fluoride Byproducts
For spiroketones with adjacent enolizable protons, the formation of vinyl fluorides is a common side reaction.[1]
-
Solution 1: Optimize Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Conducting the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material can minimize vinyl fluoride formation.
-
Solution 2: Use a More Selective Reagent: As mentioned, XtalFluor reagents are known to produce significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor.[8]
Problem 3: Observation of Rearrangement Products
The formation of carbocationic intermediates during the DAST fluorination can lead to skeletal rearrangements, a particular concern for strained spirocyclic systems.
-
Solution 1: Maintain Low Reaction Temperatures: Lower temperatures can help to stabilize reactive intermediates and suppress rearrangement pathways.
-
Solution 2: Explore Alternative Fluorination Strategies: If rearrangements persist, it may be necessary to consider fundamentally different fluorination methods that do not proceed through highly reactive carbocationic intermediates.
Experimental Protocol: General Procedure for DAST Fluorination of a Spiroketone
Safety First: DAST is toxic, corrosive, and reacts violently with water. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the spiroketone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.5 - 3.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for a specified time (e.g., 1 hour) and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be aware of gas evolution.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Deoxofluorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DAST | DCM, -78°C to RT | Readily available, well-established | Thermally unstable, can lead to elimination and rearrangement byproducts |
| Deoxo-Fluor® | DCM, 0°C to RT | More thermally stable than DAST, sometimes higher yields | More expensive than DAST |
| XtalFluor-E®/M® | DCM, with Et₃N·nHF | Crystalline, stable, high selectivity, fewer byproducts | Requires a fluoride promoter for ketones |
Visualizing the Process
General DAST Fluorination Workflow
Caption: A typical experimental workflow for the DAST fluorination of a spiroketone.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making guide for addressing low yields in spiroketone fluorination.
Frequently Asked Questions (FAQs)
Q1: My spiroketone is not soluble in DCM. What are my options?
A1: You can try other anhydrous, non-protic solvents like 1,2-dichloroethane (DCE). In some cases, a co-solvent system might be necessary, but care must be taken to ensure it does not react with DAST.
Q2: I see multiple spots on my TLC plate after the reaction. What could they be?
A2: Besides your starting material and the desired product, you may be seeing the corresponding vinyl fluoride byproduct, especially if your spiroketone is enolizable. Rearrangement products are also a possibility. It is also important to consider byproducts from the decomposition of DAST.
Q3: How can I safely quench a large-scale DAST reaction?
A3: For larger reactions, it is crucial to perform the quench at a low temperature (0°C or below) and to add the quenching solution (e.g., saturated NaHCO₃) very slowly and portion-wise to control the exotherm and gas evolution. A well-stirred biphasic system is essential for an effective quench.
Q4: Can I use DAST in standard borosilicate glassware?
A4: While DAST itself is generally compatible with glass for the duration of a typical reaction, it can generate HF upon contact with moisture or during workup. This HF can etch glass. For this reason, some researchers prefer to use plastic reaction vessels. Newer reagents like XtalFluor do not generate free HF under anhydrous conditions and are more compatible with standard glassware.[8]
Q5: Are there any catalytic methods for the gem-difluorination of spiroketones?
A5: While the field of catalytic nucleophilic fluorination is advancing, DAST and its analogs are stoichiometric reagents. Some catalytic systems exist for other types of fluorinations, but for the direct conversion of a ketone to a gem-difluoride, stoichiometric reagents are still the most common approach.
Conclusion
The DAST-mediated gem-difluorination of spiroketones is a challenging yet achievable transformation. By carefully considering the steric and electronic properties of the substrate and by systematically optimizing reaction conditions—including temperature, time, and reagent choice—researchers can successfully synthesize these valuable fluorinated compounds. When faced with difficulties, a logical troubleshooting approach, including the consideration of more modern and selective fluorinating agents, will pave the way for successful outcomes.
References
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Available at: [Link]
- Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Available at: [https://pubs.acs.org/doi/10.1021/jo990566+
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
ChemistryViews. (2010). Simpler Fluorine Chemistry. Available at: [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]
-
Organic Chemistry. Deoxo-Fluor. Available at: [Link]
-
Organic Syntheses. (2002). GEM-DIFLUORINATION OF A DIARYL KETONE: 4,4'-DIFLUORODIPHENYLDIFLUOROMETHANE. Organic Syntheses, 79, 176. Available at: [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Available at: [Link]
-
Baptista, S., et al. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM, 769(1-3), 19-27. Available at: [Link]
-
Organic Chemistry. Ketone to Difluoro - Common Conditions. Available at: [Link]conditions/ketone-to-difluoro.shtm)
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DAST - Enamine [enamine.net]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
Technical Support Center: Purification of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
Welcome to the dedicated technical support resource for the purification of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic scaffold. The unique structural and electronic properties of this compound, imparted by the gem-difluoro group and the strained spiro[3.3]heptane core, can present specific challenges during its purification.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification of this amine salt from typical reaction byproducts. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Scenario 1: Low Purity of Isolated Hydrochloride Salt After Initial Work-up
Question: My initial batch of this compound, obtained after quenching the reaction and precipitation, shows multiple spots on TLC and broad signals in the 1H NMR spectrum. What are the likely impurities and how can I remove them?
Answer: Low purity at this stage is common and typically results from a mixture of unreacted starting materials, reaction intermediates, and byproducts from the quenching process. Based on a common synthetic route involving the reduction of the corresponding amide with a hydride reagent like Lithium Aluminum Hydride (LiAlH4), the primary contaminants can be categorized as follows:
-
Neutral Organic Impurities: Unreacted 6,6-difluorospiro[3.3]heptane-2-carboxamide.
-
Acidic Organic Impurities: If the synthesis started from the corresponding carboxylic acid, residual acid might be present.
-
Inorganic Salts: Aluminum salts from the LiAlH4 quench.[2]
A robust purification strategy involves a systematic acid-base extraction followed by recrystallization.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water. The salt form of the amine is highly water-soluble, while neutral organic impurities like the unreacted amide will have limited solubility.[3][4][5]
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale). The neutral amide impurity will partition into the organic layer.[6] Combine the organic layers and set them aside.
-
Basification: Cool the aqueous layer containing the protonated amine in an ice bath. Slowly add a base, such as 2M NaOH or saturated sodium bicarbonate solution, with vigorous stirring until the pH is >10.[3] This will deprotonate the ammonium salt to the free amine, which is less water-soluble and may precipitate or form an oil.
-
Extraction of Free Amine: Extract the free amine from the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). The free amine will now be in the organic layer.
-
Drying and Salt Formation: Dry the combined organic extracts containing the free amine over anhydrous sodium sulfate or magnesium sulfate, filter, and then bubble anhydrous HCl gas through the solution, or add a solution of HCl in a non-polar solvent like diethyl ether or dioxane, to precipitate the pure hydrochloride salt.[1][7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Scenario 2: Persistent Impurity with Similar Polarity to the Product
Question: After an initial purification, I still observe a persistent impurity that co-elutes with my product on a silica gel column. How can I resolve this?
Answer: This situation often arises when a byproduct has a similar polarity and functional groups to the desired product. Amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]
Troubleshooting Strategies:
-
Modify the Stationary Phase: Switch from standard silica gel to either:
-
Modify the Mobile Phase: If you must use standard silica gel, add a small amount of a basic modifier to the eluent to suppress the interaction between your amine and the silica.
-
Add 0.5-1% triethylamine or ammonia in your mobile phase (e.g., dichloromethane/methanol). This will saturate the acidic sites on the silica gel and improve the chromatography.[7]
-
Experimental Protocol: Flash Chromatography with a Modified Mobile Phase
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the solution onto the column.
-
Elute with the gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions, evaporate the solvent, and re-precipitate the hydrochloride salt as described in Scenario 1.
-
Scenario 3: Product "Oiling Out" During Recrystallization
Question: I am attempting to recrystallize my this compound, but it separates as an oil instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the solubility of the compound in the chosen solvent is too high.[11] For amine hydrochlorides, this can also be due to the presence of residual water.
Solutions to Prevent Oiling Out:
-
Solvent Selection: The choice of recrystallization solvent is critical. For amine hydrochlorides, a single solvent like isopropanol or a binary solvent system is often effective.[6]
-
Binary Solvent System: Dissolve the salt in a minimal amount of a hot "soluble" solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a hot "insoluble" solvent (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes turbid. Add a few drops of the soluble solvent to clarify the solution and then allow it to cool slowly.[12]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oil formation over crystal growth.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can provide a surface for nucleation.[13]
-
Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.
| Solvent System for Recrystallization | Suitability |
| Isopropanol | Good single solvent; the salt is often soluble when hot and less soluble when cold. |
| Ethanol/Diethyl Ether | A common binary system; dissolve in hot ethanol and add ether as the anti-solvent.[6] |
| Methanol/Ethyl Acetate | Another effective binary system for polar salts. |
| Water | Generally avoided due to high solubility, but can be used if a suitable organic anti-solvent is found.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for pure this compound?
While specific shifts will depend on the solvent and instrument, you should look for the characteristic signals of the spiro[3.3]heptane core in the 1H and 13C NMR spectra. The presence of the gem-difluoro group will result in splitting patterns in the 13C NMR due to C-F coupling. The amine proton signals may be broad and their chemical shift will be concentration and solvent-dependent. High-resolution mass spectrometry should confirm the molecular formula C7H12ClF2N.[1][6]
Q2: How should I store the purified this compound?
Amine hydrochlorides are generally stable solids. However, it is good practice to store the compound in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.
Q3: Can I use the free amine directly after the acid-base extraction without converting it back to the hydrochloride salt?
Yes, depending on the requirements of your next synthetic step. The free amine is often a volatile oil or low-melting solid. If the subsequent reaction is sensitive to acidic conditions, using the free amine is necessary. However, for long-term storage and ease of handling, the crystalline and more stable hydrochloride salt is preferred.
Q4: My LiAlH4 reduction work-up resulted in a gelatinous precipitate of aluminum salts that is difficult to filter. What is a better work-up procedure?
This is a very common issue with LiAlH4 reductions. A Fieser work-up is a reliable method to produce a granular, easily filterable solid.
Experimental Protocol: Fieser Work-up for LiAlH4 Quench
For a reaction using 'x' grams of LiAlH4:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Warm the mixture to room temperature and stir for 15-30 minutes.
-
The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent.
Alternatively, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum ions and prevent the formation of emulsions, making the separation of aqueous and organic layers cleaner.[2]
Purification Workflow Diagram
The following diagram outlines a decision-making process for the purification of this compound.
Caption: Decision tree for purification strategy.
References
-
Sci-Hub. (n.d.). Purification of Amines. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of amine metabolites by high-performance liquid chromatography on silica gel with a non-aqueous ionic eluent. Retrieved from [Link]
-
SlideShare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
- Google Patents. (n.d.). US4306068A - Process for separating primary and secondary amines.
-
Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]
-
YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
National Institutes of Health. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
YouTube. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. Retrieved from [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
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minimizing side-product formation in the reductive amination of spiroheptanones
Welcome to the technical support center for the reductive amination of spiroheptanones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common challenges. The following guides and FAQs are structured to provide not only solutions but also a deep understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a higher molecular weight side-product. What is it and how can I prevent it?
This is a classic case of over-alkylation , where the desired secondary amine product reacts with another molecule of the spiroheptanone starting material.[1][2][3] This occurs because the newly formed secondary amine is often more nucleophilic than the primary amine you started with, leading to a subsequent reductive amination to form a tertiary amine.[3]
Root Cause Analysis:
-
Increased Nucleophilicity: The product amine is more reactive than the starting amine.
-
Stoichiometry: Using a 1:1 ratio of amine to ketone can still lead to this side-product as the product amine competes with the starting amine for the ketone.[4]
Troubleshooting Strategies:
-
Use a Large Excess of the Primary Amine: Employing a 5-10 fold excess of the starting amine statistically favors the reaction of the spiroheptanone with the intended primary amine over the secondary amine product.[3] This is particularly effective when the primary amine is inexpensive and readily available.
-
Slow Addition of the Ketone: If using an excess of the amine is not feasible, a slow, controlled addition of the spiroheptanone to the reaction mixture containing the amine and reducing agent can maintain a low concentration of the ketone, thereby minimizing the chance of the product amine reacting with it.
-
Isolate the Imine Intermediate: A two-step procedure can be superior. First, form and isolate the imine intermediate. Then, in a separate step, reduce the purified imine to the desired amine.[1] This completely avoids the possibility of the product amine reacting with the starting ketone.
Q2: My reaction is yielding the spiroheptanol instead of the desired amine. What's causing this and how do I fix it?
This indicates that the reduction of the ketone carbonyl group is outcompeting the reduction of the imine intermediate . This is a common issue when the reducing agent is not selective enough or when the reaction conditions favor ketone reduction.
Root Cause Analysis:
-
Non-Selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both ketones and imines.[5][6]
-
Slow Imine Formation: If the formation of the imine is slow, the reducing agent has more opportunity to react with the more abundant ketone.
-
Unfavorable pH: The rate of both imine formation and reduction is pH-dependent.[7][8]
Troubleshooting Strategies:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is particularly effective for reductive aminations and selectively reduces the iminium ion intermediate much faster than the ketone.[5][9][10][11] It is also less toxic than sodium cyanoborohydride.[8][10][11]
-
Optimize pH: The ideal pH for most reductive aminations is mildly acidic (pH 4-6).[2][8] This pH range is a compromise: acidic enough to catalyze imine formation but not so acidic that the amine nucleophile is fully protonated and non-reactive. Adding a catalytic amount of acetic acid is common practice with NaBH(OAc)₃.[1][11]
-
Pre-formation of the Imine: Allow the spiroheptanone and the amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of a higher concentration of the imine intermediate. The use of dehydrating agents like molecular sieves can also drive the equilibrium towards imine formation.[12]
Q3: I'm seeing a dimeric side-product. What is the likely structure and formation mechanism?
A dimeric side-product in this context likely arises from the formation of an enamine intermediate, which then acts as a nucleophile, attacking another molecule of the spiroheptanone.
Mechanism of Dimer Formation:
Troubleshooting Strategies:
-
Control Stoichiometry and Addition: Similar to preventing over-alkylation, slow addition of the ketone can minimize its concentration, reducing the likelihood of the enamine attacking a second ketone molecule.
-
pH Control: Maintaining a slightly acidic pH (4-6) favors the protonated iminium ion over the neutral enamine tautomer, thus disfavoring the dimerization pathway.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reductive aminations using NaBH(OAc)₃ and can help suppress side reactions.[10]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: Low Conversion of Spiroheptanone
Symptoms: Significant amount of starting ketone remains after the reaction is complete.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time.[10] | Use a fresh bottle of NaBH(OAc)₃ or test the activity of the current batch. Ensure it is stored in a desiccator. |
| Insufficient Reaction Time | The reaction may be sluggish due to steric hindrance from the spirocyclic core. | Extend the reaction time and monitor progress by TLC or LC-MS. |
| Low Temperature | While room temperature is often sufficient, some sterically hindered ketones may require gentle heating. | Cautiously increase the reaction temperature to 30-40 °C and monitor for side-product formation. |
| Poor Amine Nucleophilicity | If a weakly basic or sterically hindered amine is used, imine formation will be slow. | Consider using a more nucleophilic amine if the target structure allows. Alternatively, adding a Lewis acid like Ti(OiPr)₄ can activate the ketone.[2] |
Issue 2: Complex Mixture of Products and Purification Difficulties
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks, making isolation of the desired product challenging.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Multiple Side Reactions | A combination of over-alkylation, ketone reduction, and dimerization may be occurring simultaneously. | Address each potential side reaction systematically using the strategies outlined in the FAQs. Start by optimizing the reducing agent and pH. |
| Impure Starting Materials | Impurities in the spiroheptanone or amine can lead to unexpected side-products. | Verify the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques before starting the reaction. |
| Reaction Conditions Too Harsh | Excessive heat or prolonged reaction times can lead to decomposition or side reactions. | Re-evaluate the reaction temperature and time. Aim for the mildest conditions that provide a reasonable conversion rate. |
| Ineffective Quench/Workup | Improper workup can lead to the persistence of reactive intermediates or byproducts. | Ensure the reaction is properly quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) to neutralize any remaining acid and destroy excess hydride reagent. An aqueous wash can help remove water-soluble impurities. |
Optimized Protocol for Reductive Amination of Spiroheptanone
This protocol is a robust starting point, emphasizing the use of sodium triacetoxyborohydride to minimize common side-products.
Materials:
-
Spiroheptanone (1.0 equiv)
-
Primary Amine (1.5 - 2.0 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 1.1 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the spiroheptanone and the primary amine.
-
Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.
-
Optional but recommended: Add glacial acetic acid (1.1 equiv) to catalyze iminium ion formation.[1] Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiroheptylamine.
Workflow Diagram:
References
-
Di Marco, V. B., & Gatto, B. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Isomerism. (n.d.). Reductive Amination. WordPress. [Link]
-
Ashenhurst, J. (2023). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2017). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis, 359(12), 2021–2035. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (2014). Product ratios a and yields obtained after reductive amination b between D-Gal and racemic AP using different reaction conditions. [Link]
-
Goudreau, N., et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Afanasyev, O. I., et al. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 9, 693322. [Link]
-
ResearchGate. (2022). Direct reductive amination of ketones with amines by reductive aminases. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Yasir, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 163-195. [Link]
-
Chandrasekhar, S., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920–943. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. interchim.fr [interchim.fr]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Spiro[3.3]heptane Ring Formation
Welcome to the technical support center for the synthesis and optimization of the spiro[3.3]heptane motif. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable three-dimensional scaffold into their work. The spiro[3.3]heptane core is increasingly recognized for its unique properties as a rigid, non-planar bioisostere for phenyl rings, offering improved physicochemical properties in drug candidates.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for constructing the spiro[3.3]heptane core?
A: The construction of the spiro[3.3]heptane skeleton is primarily achieved through a few key strategies. The most common approaches include:
-
Formal [2+2] Cycloadditions: This classic approach often involves successive [2+2] cycloadditions, for instance, between an alkene and a ketene (like dichloroketene generated in situ), to build the two four-membered rings around a central carbon.[2][5][6]
-
Intramolecular Double Alkylation: This method involves the reaction of a dinucleophile, such as a malonate ester, with a tetra-electrophile like pentaerythritol tetrabromide to form the spirocyclic core.[5][7]
-
Reaction of Keteniminium Salts with Alkenes: A highly effective and modular method involves the reaction of an N,N-dialkylamide of cyclobutane carboxylic acid with an alkene in the presence of an activator like triflic anhydride. This forms an intermediate keteniminium salt which undergoes cycloaddition to yield spiro[3.3]heptanones after hydrolysis.[1][3][7]
-
Strain-Relocating Semipinacol Rearrangements: A novel and efficient approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanones. The resulting intermediate undergoes an acid-mediated semipinacol rearrangement to form the highly strained spiro[3.3]heptan-1-one motif.[8]
Q: Why is the spiro[3.3]heptane scaffold so valuable in modern drug discovery?
A: The spiro[3.3]heptane motif offers several distinct advantages that make it a compelling scaffold for medicinal chemistry. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise exploration of chemical space around a biological target.[2][9] It is frequently employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, a strategy that can improve key drug-like properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][3][10] This replacement of flat aromatic rings with sp³-rich scaffolds is a key trend in developing novel therapeutics with improved ADME (absorption, distribution, metabolism, and excretion) profiles.[10]
Q: What are the most common challenges encountered during spiro[3.3]heptane synthesis?
A: Researchers may face several hurdles, including low reaction yields, poor stereoselectivity, and difficult purifications.[5][11] Low yields can stem from the high strain of the four-membered rings, potential product decomposition under reaction conditions, or impurities in starting materials that inhibit catalysis.[11] Achieving high diastereoselectivity can also be a significant challenge, as the spatial arrangement of newly formed stereocenters is influenced by a subtle interplay of factors like solvent and temperature.[8][11]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: Low or Inconsistent Reaction Yield
Q: My spirocyclization reaction is giving me a very low yield. What are the most likely causes and how can I systematically troubleshoot this?
A: Low yield is a common frustration. The issue can typically be traced back to one of three areas: reaction conditions, starting material quality, or product stability.
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Sol_Cond1 [label="Optimize Stoichiometry\n(e.g., excess alkene for gaseous reagents)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Cond2 [label="Screen Solvents & Temperature\n(e.g., reflux in 1,2-dichloroethane)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Cond3 [label="Check Catalyst/Activator\n(e.g., fresh triflic anhydride)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_SM [label="Confirm Purity via NMR/GC-MS\nPurify via recrystallization or chromatography", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Stab1 [label="Monitor Reaction by TLC/LC-MS\n(check for spot disappearance)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Stab2 [label="Modify Workup\n(e.g., milder pH, lower temperature)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cond; Start -> SM; Start -> Stab;
Cond -> Sol_Cond1 [label="Reagent Ratio?"]; Cond -> Sol_Cond2 [label="Conditions Optimal?"]; Cond -> Sol_Cond3 [label="Activator Potency?"];
SM -> Sol_SM [label="Impurities Present?"];
Stab -> Sol_Stab1 [label="Decomposition Occurring?"]; Stab -> Sol_Stab2 [label="Workup Too Harsh?"]; }
Caption: Simplified mechanism for spiro[3.3]heptanone formation.
Table 1: General Reaction Parameters
| Reagent/Parameter | Stoichiometry (Equivalents) | Key Considerations |
| Alkene | 1.0 | Must be pure. For gaseous alkenes, use a significant excess. |
| Cyclobutane Carboxamide | 1.0 - 1.2 | The amide can be varied to introduce substituents on one ring. |
| Triflic Anhydride (Tf₂O) | 1.2 | Highly reactive and moisture-sensitive. Add slowly at 0 °C. |
| Base (Collidine/Lutidine) | 1.2 | Scavenges the triflic acid byproduct. Must be dry. |
| Solvent | 1,2-Dichloroethane (DCE) | Dry solvent is essential. Reaction is typically run at reflux. |
| Temperature | Reflux (~83 °C for DCE) | Maintain consistent heating for the duration of the reaction. |
| Reaction Time | 16 hours | Monitor by TLC/LC-MS for completion. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the alkene (1.0 equiv.) and the N,N-dimethylamide of cyclobutane carboxylic acid (1.2 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe.
-
Base Addition: Add dry collidine or 2,6-lutidine (1.2 equiv.) to the solution.
-
Activation: Cool the flask to 0 °C in an ice bath. Slowly add triflic anhydride (1.2 equiv.) dropwise over 15-20 minutes. The solution may change color.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 7[1][7]. Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the desired spiro[3.3]heptanone.
References
- BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
- Sandberg, L. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal.
- Kim, S., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Kim, S., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library.
- Groves, J. T., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
- Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Mykhailiuk, P. K. (2024). Spiro[3.
- ResearchGate. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
stability of the 6,6-difluorospiro[3.3]heptane core under acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 6,6-difluorospiro[3.3]heptane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving this unique and valuable building block. The inherent ring strain and the presence of geminal fluorine atoms in the spiro[3.3]heptane core can influence its stability under various reaction conditions. This resource is designed to help you navigate these potential challenges and ensure the integrity of your molecules.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the stability of the 6,6-difluorospiro[3.3]heptane core. The advice provided is based on established principles of physical organic chemistry and experience with related strained and fluorinated cyclic systems.
Q1: I'm observing unexpected byproducts in my reaction mixture under acidic conditions. Could the 6,6-difluorospiro[3.3]heptane core be degrading?
A1: While the 6,6-difluorospiro[3.3]heptane core is generally robust, it is not entirely inert, especially under harsh acidic conditions. The high ring strain of the spiro[3.3]heptane system, a consequence of the two fused four-membered rings, can make it susceptible to acid-catalyzed ring-opening reactions.[1][2]
Troubleshooting Steps:
-
Re-evaluate Acid Strength and Temperature: Strong, non-nucleophilic acids at elevated temperatures are more likely to induce degradation. Consider using a milder acid or conducting the reaction at a lower temperature.
-
Analyze for Ring-Opened Products: Use techniques like LC-MS to look for potential degradation products. A common degradation pathway could involve protonation of the cyclobutane ring followed by nucleophilic attack, leading to a ring-opened product.
-
Consider Substituent Effects: Electron-donating or -withdrawing groups on the spirocycle can influence the rate and regioselectivity of ring-opening. Donor-acceptor substituted cyclobutanes are known to be more susceptible to nucleophilic ring-opening.[3]
Q2: My reaction under basic conditions is giving low yields and multiple spots on TLC. Is the 6,6-difluorospiro[3.3]heptane core unstable to base?
A2: Yes, strong basic conditions can lead to the degradation of the 6,6-difluorospiro[3.3]heptane core, primarily through an elimination pathway. The presence of acidic protons on the carbon atoms adjacent (alpha) to the difluorinated carbon can facilitate the elimination of hydrogen fluoride (HF).[4]
Troubleshooting Steps:
-
Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the elimination pathway.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate hydrolysis and other side reactions.
-
Protecting Groups: If your molecule has acidic protons that could be problematic, consider using appropriate protecting groups.
Q3: I'm performing a reaction that involves both acidic and basic workup steps. What precautions should I take to protect the 6,6-difluorospiro[3.3]heptane core?
A3: Careful control of pH, temperature, and exposure time is crucial.
Best Practices:
-
Neutralization: When transitioning from acidic to basic conditions (or vice versa), perform the neutralization at low temperatures (e.g., 0 °C) and as rapidly as possible.
-
Aqueous Extraction: During aqueous workups, minimize the contact time of your compound with strongly acidic or basic aqueous layers.
-
Buffer Systems: For reactions that are sensitive to pH changes, consider using a buffer system to maintain a stable pH.
Q4: What are the expected degradation products under acidic and basic conditions that I should look for?
A4: The exact degradation products will depend on the specific reaction conditions and the substitution pattern on the spirocycle. However, based on known mechanisms for similar structures, you can anticipate the following:
| Condition | Plausible Degradation Pathway | Potential Products |
| Acidic | Acid-catalyzed ring-opening | Monocyclic cyclobutane derivatives with a functionalized side chain. |
| Basic | E1cb-type elimination of HF | Alkenes within the spirocyclic framework. |
Q5: How can I monitor the stability of my 6,6-difluorospiro[3.3]heptane-containing compound during a reaction?
A5: Regular in-process control (IPC) is essential.
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually track the disappearance of your starting material and the appearance of any new spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the mass of your target compound and detect any potential degradation products.[5]
-
¹⁹F NMR Spectroscopy: A powerful tool for tracking changes in the fluorine environment. The appearance of new fluorine signals can indicate degradation.[6]
II. Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of a novel 6,6-difluorospiro[3.3]heptane derivative, it is highly recommended to perform forced degradation studies. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compound to accelerated stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]
Protocol 1: Acidic and Basic Hydrolysis
Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.
Materials:
-
Your 6,6-difluorospiro[3.3]heptane-containing compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer solutions (e.g., phosphate, acetate)
-
HPLC or UPLC system with UV/PDA and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Neutral: To a known volume of the stock solution, add an equal volume of HPLC grade water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: Oxidative Degradation
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Materials:
-
3% Hydrogen Peroxide (H₂O₂) solution
Procedure:
-
Stress Condition: To a known volume of the stock solution (1 mg/mL), add an equal volume of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature.
-
Time Points and Analysis: Follow the same procedure for time points and analysis as described in Protocol 1.
III. Visualization of Potential Degradation Pathways
The following diagrams illustrate the plausible degradation mechanisms of the 6,6-difluorospiro[3.3]heptane core under acidic and basic conditions.
Caption: Acid-catalyzed ring-opening of the spiro[3.3]heptane core.
Caption: Base-mediated elimination of HF from the difluorocyclobutane ring.
IV. References
-
Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
-
Bhat, N. A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
-
Bhat, N. A., et al. (2022). Photolysis of Fluorinated Pharmaceuticals and Pesticides: A Review. Environmental Science & Technology Letters.
-
Wang, Y., et al. (2017). Photodegradation of p-Fluorobenzoic Acid in Aqueous Solution: A Theoretical and Experimental Study. The Journal of Physical Chemistry A.
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
-
An, S., et al. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett.
-
Blume, F. W., et al. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. The Journal of Organic Chemistry.
-
Earl, H. A., & Stirling, C. J. M. (1987). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2.
-
Meanwell, N. A. (2018). A Perspective on the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Tsuchiya, T., et al. (1991). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis.
-
Wang, X., et al. (2019). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
-
Eaton, P. E. (1992). The Ring Strain of [m.n]Spiroalkanes. Journal of the American Chemical Society.
-
New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A.
-
Burton, D. J., & Inouye, Y. (1982). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide.
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
BenchChem. (2025). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes.
-
Semiotic, A. I., et al. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. The Journal of Organic Chemistry.
-
Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Doyle, A. G., & Jacobsen, E. N. (2007). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters.
-
Stirling, C. J. M. (1987). Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2.
-
Radchenko, D. S., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
Grygorenko, O. O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
Jamison, C. R., et al. (2022). Catalytic Hydrodifluoroalkylation of Unactivated Olefins. Organic Letters.
-
An, S., et al. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett.
-
Carreira, E. M., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Letters.
-
Grygorenko, O. O., et al. (2021). Synthesis of (racemic) spiro[3.3]heptanones. European Journal of Organic Chemistry.
-
Westaway, K. C., & Ali, S. F. (1986). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Canadian Journal of Chemistry.
-
Werz, D. B. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
-
Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
-
Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Li, Z., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition.
-
Hu, J., et al. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Chinese Journal of Chemistry.
-
Pearson. (n.d.). Propose mechanisms for the epoxidation and ring-opening steps of....
-
Wang, P., et al. (2021). Difunctionalization of gem -Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones. Organic Letters.
-
Cao, S., et al. (2023). Organocatalytic strategy for hydrophenolation of gem-difluoroalkenes. Organic Chemistry Frontiers.
-
Kvashnin, D. G., et al. (2019). Spontaneous Decomposition of Fluorinated Phosphorene and Its Stable Structure. The Journal of Physical Chemistry Letters.
-
Meanwell, N. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 4. siue.edu [siue.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Separation of Substituted Spiro[3.3]heptane Diastereomers
Introduction: The spiro[3.3]heptane scaffold is a highly sought-after motif in modern drug discovery, prized for its rigid, three-dimensional structure that can improve physicochemical properties and provide novel intellectual property.[1][2][3] However, the synthesis of substituted spiro[3.3]heptanes often yields mixtures of diastereomers. Due to their similar physical properties and subtle structural differences, separating these diastereomers presents a significant purification challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in isolating these valuable compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: What makes the diastereomers of substituted spiro[3.3]heptanes so difficult to separate?
The primary challenge lies in their high degree of structural similarity. Diastereomers are stereoisomers that are not mirror images of each other. For substituted spiro[3.3]heptanes, the differences often arise from the cis/trans relationship of substituents on the cyclobutane rings.[1][2] These subtle geometric differences result in very similar polarities and physical properties, making them difficult to resolve using standard achiral chromatography. Their rigid, compact structure can also limit the number of interaction points available for a chiral stationary phase to differentiate between the isomers.[4]
Q2: What are the primary methods for separating these diastereomers?
The main techniques employed are:
-
Chiral Chromatography (HPLC & SFC): This is the most common and often most effective method. It uses a chiral stationary phase (CSP) to create temporary, diastereomeric complexes with the analytes, allowing for differential retention and separation.[5][6][7] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for its speed, lower solvent consumption, and high efficiency.[8][9]
-
Achiral Chromatography: In some cases, separation is possible on achiral phases like silica gel, particularly if the substituents introduce a significant polarity difference between the diastereomers.[1][10] However, this is less common for closely related isomers.
-
Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective, scalable purification method. Techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can even be used to convert the undesired isomer into the desired one in solution, potentially achieving yields greater than 50%.[11][12][13][14]
Q3: How do I choose a starting point: HPLC vs. SFC?
Supercritical Fluid Chromatography (SFC) is generally the recommended starting point for screening.
-
Advantages: SFC offers faster separations, higher efficiency, and is more environmentally friendly due to its use of supercritical CO2.[9][15] The lower viscosity of the mobile phase allows for higher flow rates without excessive backpressure.
-
Considerations: Requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) remains a powerful and widely accessible option.
-
Advantages: Ubiquitous in chemistry labs. A vast library of chiral stationary phases is available in both normal-phase and reversed-phase modes.[5][6]
-
Considerations: Typically uses larger volumes of organic solvents and can have longer run times compared to SFC.
Q4: What analytical techniques can confirm the purity and structure of my separated diastereomers?
Confirmation requires a combination of methods:
-
Chromatography: An analytical chromatogram (HPLC or SFC) showing a single, sharp peak is the first indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry (cis or trans) of the substituents.[1]
-
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline solid.
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.
Troubleshooting Guide: Chromatographic Separations
This section addresses common issues encountered during HPLC and SFC method development for spiro[3.3]heptane diastereomers.
Problem: My diastereomers are co-eluting or have very poor resolution (Rs < 1.0).
This is the most frequent challenge. The solution involves systematically screening different stationary and mobile phases to find a system that can differentiate between the isomers.
Solution Workflow:
Caption: A logical workflow for tackling poor diastereomer resolution.
Step 1: Systematically Screen Chiral Stationary Phases (CSPs) The interaction between the analyte and the CSP is the primary driver of separation.[7][16] It is essential to screen columns based on different chiral selectors.
| CSP Type | Common Examples | Typical Mobile Phases (SFC/NP-HPLC) | Key Interaction Mechanisms |
| Polysaccharide-Based | Chiralpak® IA, IB, IC, ID, IE, IFChiralcel® OD, OJ, OZ | CO₂ with Alcohol Modifiers (MeOH, EtOH, IPA) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion.[17] |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, Regis-Hexyl-Phenylglycine | CO₂ with Alcohol Modifiers | π-π interactions, hydrogen bonding, dipole stacking. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V, T, Z | Polar-ionic, Reversed-Phase | Inclusion complexing, hydrogen bonding, ionic interactions.[17] |
Expert Tip: Polysaccharide-based columns (e.g., coated or immobilized amylose and cellulose derivatives) are the most versatile and should be the first choice for screening spiro[3.3]heptane diastereomers.[18]
Step 2: Optimize the Mobile Phase Once a promising CSP is identified, fine-tune the mobile phase.
-
For SFC & Normal-Phase HPLC:
-
Alcohol Modifier: The choice and concentration of the alcohol modifier (Methanol, Ethanol, Isopropanol) can dramatically affect selectivity. Start with a gradient screen (e.g., 5-40% modifier in CO₂ for SFC) to find a suitable retention window, then optimize with isocratic runs.
-
Additives: For acidic or basic compounds, adding a small amount of an additive (0.1% Trifluoroacetic Acid for acids, 0.1% Diethylamine for bases) can significantly improve peak shape and sometimes resolution by suppressing unwanted interactions with the silica support.[15]
-
-
For Reversed-Phase HPLC:
-
Organic Modifier: Screen Acetonitrile vs. Methanol. Their different hydrogen bonding capabilities can alter selectivity.[17]
-
Buffer/pH: If your molecule has ionizable groups, adjusting the pH of the aqueous component is critical.
-
Step 3: Adjust Temperature Temperature affects the thermodynamics of the analyte-CSP interaction. Running the column at sub-ambient or elevated temperatures (e.g., 10°C vs. 40°C) can sometimes provide the extra selectivity needed for a baseline separation. Lower temperatures often increase resolution but also lead to longer retention times and higher pressure.[19]
Problem: I have good separation, but the peaks are tailing or fronting.
Poor peak shape compromises purity analysis and makes preparative fraction collection difficult.
Potential Causes & Solutions:
| Cause | Solution | Explanation |
| Column Overload | Inject a 10-fold dilution of your sample. | If peak shape improves, the initial mass injected was too high, saturating the stationary phase. Reduce sample concentration for preparative runs.[20] |
| Secondary Interactions | Add a mobile phase additive (e.g., 0.1% TFA or DEA). | Tailing is often caused by strong, unwanted interactions between the analyte and residual silanol groups on the silica support. Additives mask these sites. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO in a hexane/IPA mobile phase), the peak can be distorted.[20] |
| Column Contamination/Damage | Flush the column with a strong solvent or reverse the flow direction (check manufacturer's instructions). | Contaminants from previous samples can bind to the column inlet, causing poor peak shape. If flushing doesn't work, the column may be permanently damaged.[21] |
Troubleshooting Guide: Crystallization
Problem: My attempts at fractional crystallization are not working.
Crystallization is highly empirical. Success depends on finding a solvent system where the solubility difference between the two diastereomers is maximized.
Strategies to Try:
-
Systematic Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, methanol) and mixtures thereof.
-
Slow Evaporation: Dissolve the diastereomeric mixture in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which your compound is not very soluble). The vapor of the poor solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
Seeding: If you have a tiny amount of pure crystal of the desired diastereomer, add it to a saturated solution to initiate crystallization.
-
Consider Crystallization-Induced Diastereomer Transformation (CIDT): If your spiro[3.3]heptane has an epimerizable center (a stereocenter that can be inverted under certain conditions), you may be able to convert the unwanted diastereomer into the desired one in solution.[11][13] This often requires a catalyst (acid or base) and careful control of conditions to allow the less soluble, desired diastereomer to crystallize out, driving the equilibrium.[12][14][22] This advanced technique can theoretically lead to a 100% yield of a single diastereomer.
Experimental Protocols
Protocol 1: Generic SFC Screening Workflow for Diastereomer Separation
-
Sample Preparation: Prepare a ~1 mg/mL solution of the diastereomeric mixture in a suitable solvent (e.g., Methanol or Ethanol).
-
Column Selection: Use a column switching system equipped with 4-6 different polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC and Chiralcel OD-H, OJ-H).
-
Initial SFC Conditions:
-
Columns: 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol
-
Gradient: 5% to 40% B over 8 minutes, hold at 40% for 2 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at a suitable wavelength.
-
-
Execution: Inject the sample onto each column sequentially using the automated switching system.
-
Analysis:
-
Identify the column(s) that show any separation between the two diastereomer peaks.
-
For the most promising column, perform further optimization by screening different alcohol modifiers (Ethanol, Isopropanol) and running shallower gradients or isocratic methods based on the retention time from the initial screen.
-
References
-
State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]
-
Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. ACS Publications. Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]
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Separation of diastereomers. Chromatography Forum. Available at: [Link]
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Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
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HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
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Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. Available at: [Link]
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HPLC Troubleshooting Guide. YMC. Available at: [Link]
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Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of... ResearchGate. Available at: [Link]
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Chiral HPLC Column. Phenomenex. Available at: [Link]
- Separation of diastereomers by extractive distillation. Google Patents.
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Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Royal Society of Chemistry. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
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Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
How Does Chiral Chromatography Work?. YouTube. Available at: [Link]
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Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. Available at: [Link]
-
Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
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Technical Support Center: Purification of Amine Hydrochloride Salts
Welcome to the Technical Support Center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity for their amine hydrochloride salt preparations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific compound.
The Critical Role of Purity in Amine Hydrochloride Salts
Amine hydrochloride salts are fundamental intermediates in the pharmaceutical and agrochemical industries. Their salt form enhances stability, handling, and solubility, which is crucial for consistent downstream applications.[1] However, impurities introduced during synthesis or degradation can significantly impact reaction outcomes, biological activity, and the safety profile of the final product. Common impurities can include residual starting materials, by-products, solvents, and color bodies.[2]
This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of amine hydrochloride salts, presented in a practical question-and-answer format.
Issue 1: My amine hydrochloride salt has a persistent yellow or brown color.
Question: I've synthesized an amine hydrochloride salt, but it has a distinct color that I can't seem to remove through simple filtration. What causes this, and how can I obtain a colorless product?
Expert Answer:
Discoloration in amine hydrochloride salts is a frequent issue, often stemming from the oxidation of the parent amine or the presence of halogen impurities like free chlorine or bromine.[3][4][5] Amines, particularly aromatic ones, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air and light.[2][5]
Causality: The color arises from the formation of chromophores, which are conjugated systems that absorb visible light. In the case of halogen impurities, they can impart a yellow hue to hydrochloric acid solutions.[4][6]
Troubleshooting Protocol: Decolorization with Activated Carbon
Activated carbon is a highly effective adsorbent for removing colored impurities due to its porous structure and large surface area.
Step-by-Step Methodology:
-
Dissolution: Dissolve the colored amine hydrochloride salt in a suitable solvent in which it is highly soluble. Common choices include water, ethanol, or methanol.
-
Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% w/w relative to the salt).
-
Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes. This increases the solubility of the salt and the diffusion rate of the impurities to the carbon surface. Avoid boiling, as this can lead to solvent loss and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified amine hydrochloride salt. Cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Logical Relationship Diagram: Decolorization Workflow
Caption: Workflow for decolorizing amine hydrochloride salts.
Issue 2: My product is contaminated with inorganic salts (e.g., NaCl).
Question: I prepared my amine hydrochloride salt using aqueous HCl, and now it's contaminated with sodium chloride. How can I remove this inorganic salt?
Expert Answer:
The presence of inorganic salts is a common consequence of using aqueous acid-base chemistry.[7] The key to separation lies in the differential solubility of the amine hydrochloride salt and the inorganic salt in organic solvents.
Causality: Most amine hydrochloride salts have some solubility in polar organic solvents like ethanol, isopropanol, or acetone, whereas inorganic salts like NaCl are generally insoluble in these solvents.
Troubleshooting Protocol: Selective Solvent Washing/Recrystallization
This method exploits the solubility differences between your product and the inorganic contaminant.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent where your amine hydrochloride salt is soluble (especially when hot) but the inorganic salt is not. Alcohols like ethanol or isopropanol are excellent starting points.[8]
-
Dissolution and Heating: Suspend the mixture of salts in the chosen solvent and heat to reflux to dissolve the amine hydrochloride salt. The inorganic salt should remain as a solid.
-
Hot Filtration: Filter the hot solution to remove the insoluble inorganic salt.
-
Crystallization: Allow the filtrate to cool, inducing the crystallization of the pure amine hydrochloride salt.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Alternative for Highly Soluble Salts: If your amine hydrochloride is very soluble even in cold solvent, you can perform a solvent wash.
-
Slurry: Create a slurry of the salt mixture in a solvent like acetone or chloroform in which the amine hydrochloride has low solubility.[9]
-
Stir and Filter: Stir the slurry for a period to dissolve the inorganic salt (if it has any solubility) and then filter to collect your purified product. This is more of a physical separation of the solid particles.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Suitability for Amine HCl Salts | Notes |
| Isopropanol | Excellent | Often provides good crystals.[8] |
| Ethanol | Good | Widely used, but some salts can be too soluble.[8] |
| Methanol | Use with caution | High solubility may lead to lower yields. |
| Acetone | Good for washing | Can be used to precipitate salts from other solvents.[8] |
| Diethyl Ether | Good for precipitation | Often used as an anti-solvent.[8] |
Issue 3: I have unreacted starting amine in my final product.
Question: My analytical data (TLC, HPLC, NMR) shows the presence of the free amine in my amine hydrochloride salt. How can I remove it?
Expert Answer:
Residual free amine is a common impurity that can be challenging to remove due to its similar structure to the product. The most effective removal strategy involves converting the free amine into its salt form and then using extraction or precipitation techniques.
Causality: The free amine is basic, while the amine hydrochloride salt is acidic. This difference in acid-base properties is the key to their separation.
Troubleshooting Protocol: Acidic Extraction
This is a classic and highly effective technique to separate amines from neutral organic impurities. In this case, we adapt it to separate the amine salt from the free amine.
Step-by-Step Methodology:
-
Dissolve in Organic Solvent: Dissolve the impure amine hydrochloride salt in a suitable organic solvent. Dichloromethane or ethyl acetate are common choices.
-
Aqueous Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[10] The free amine will react with the HCl and be extracted into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the organic and aqueous layers. The organic layer now contains the purified amine hydrochloride salt (assuming it is soluble in the organic solvent).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified product.
Alternative: Conversion to Free Base and Re-precipitation
If your amine hydrochloride salt has poor solubility in common organic solvents, you can convert the entire mixture back to the free amine, purify it, and then re-form the salt.
Step-by-Step Methodology:
-
Basification: Dissolve the impure salt in water and add a base (e.g., NaOH or NaHCO3) until the solution is basic (pH > 10). This will convert the amine hydrochloride salt to the free amine.[11][12]
-
Extraction: Extract the free amine into an organic solvent like diethyl ether or ethyl acetate.
-
Purification of Free Amine: The free amine can now be purified by standard techniques such as column chromatography if necessary.
-
Salt Re-formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure amine hydrochloride salt.[7]
Experimental Workflow Diagram: Purification via Re-precipitation
Caption: Workflow for purifying amine HCl salts via conversion.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry my purified amine hydrochloride salt? A1: The most effective method is drying under high vacuum, possibly with gentle heating if the compound is thermally stable. This will remove residual organic solvents and water. For hygroscopic salts, drying in a vacuum oven over a desiccant like P2O5 is recommended.
Q2: How should I store my purified amine hydrochloride salt to prevent degradation? A2: Amine hydrochloride salts should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can cause hydrolysis, and light can promote oxidation. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q3: Can I use column chromatography to purify an amine hydrochloride salt directly? A3: Direct purification of highly polar salts like amine hydrochlorides on standard silica gel can be challenging due to strong interactions, leading to poor separation and recovery.[13][14] Reversed-phase chromatography is often a more suitable option.[14] Alternatively, as mentioned in Issue 3, converting the salt to the free amine before chromatographic purification is a common and effective strategy.[13][14]
Q4: My amine hydrochloride salt is an oil. How can I crystallize it? A4: Oiling out occurs when a compound separates from solution as a liquid rather than a solid. To induce crystallization, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Seeding: Add a seed crystal from a previous successful crystallization.
-
Solvent System: Change the solvent system. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity appears.[8]
-
Trituration: Add a poor solvent to the oil and stir vigorously to induce solid formation.
References
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters.
- Purific
- Amine decolorization.
- Can anyone suggest how to neutralize aminehydrochlorides?.
- Recovery of amines from by-product chloride salts.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- What is the best way to convert my amine compound from the salt form into free amine?.
- Method for the removal of unwanted color
- Purification of organic hydrochloride salt?.
- How to purify Amine? Grad student asked me.
- Purification of primary aromatic amine hydrohalides of the benzene series.
- Amine Impurities and Rel
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Isolation (Recovery) of amines. University of Alberta.
- 8.4 - Extraction and Washing Guide. MIT OpenCourseWare.
- Methylamine Hydrochloride. Organic Syntheses Procedure.
- Method for the removal of unwanted colour
- How do I purify ionizable organic amine compounds using flash column chrom
- SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.
- Amine acid salt compounds and process for the production thereof.
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- 4. US6290927B1 - Method for the removal of unwanted color from hydrochloric acid - Google Patents [patents.google.com]
- 5. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 6. EP0725759B1 - Method for the removal of unwanted colour from hydrochloric acid - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ocw.mit.edu [ocw.mit.edu]
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- 12. Isolation (Recovery) [chem.ualberta.ca]
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- 14. biotage.com [biotage.com]
Technical Support Center: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine, a valuable building block in modern medicinal chemistry. Spirocyclic scaffolds are increasingly sought after for their ability to introduce three-dimensionality into drug candidates, often improving physicochemical and pharmacological properties.[1][2] The gem-difluoro motif is a known bioisostere for carbonyl groups and can enhance metabolic stability and binding affinity.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals encountering challenges during the synthesis and scale-up of this important amine. We address common issues in a practical, question-and-answer format, grounded in established chemical principles and scalable synthetic routes.
Overview of a Scalable Synthetic Approach
A robust and scalable synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine and its precursors has been reported, proceeding through a convergent strategy.[3][5] The general workflow avoids earlier, less scalable methods and relies on the construction of the spirocyclic core from a key difluorocyclobutane intermediate.
Caption: General scalable synthetic workflow.
Troubleshooting Guide: Common Scale-Up Issues
Question 1: My spirocyclization reaction (double alkylation) is sluggish and gives low yields on a larger scale. What should I investigate?
This is a common issue when scaling up cyclization reactions. The formation of the spiro[3.3]heptane core via double alkylation of an active methylene compound with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is highly dependent on reaction parameters.
Possible Causes & Solutions:
-
Inefficient Mixing/Mass Transfer: On a larger scale, inadequate stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions (e.g., polymerization or mono-alkylation).
-
Recommendation: Switch to mechanical overhead stirring. Ensure the vessel geometry allows for efficient mixing and that a vortex is visible.
-
-
Base and Solvent Selection: The choice of base and solvent is critical. While sodium hydride (NaH) in DMF is effective, its use on a large scale presents safety challenges due to hydrogen gas evolution and the pyrophoric nature of NaH.[3] A reported scalable alternative uses potassium carbonate (K₂CO₃) in DMF.[3][5]
-
Recommendation: If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. DMF must be anhydrous. The reaction temperature is also key; heating to around 80 °C is reported to be effective for the K₂CO₃ system.[3]
-
-
Temperature Control: Exotherms during the addition of the alkylating agent can lead to side products.
-
Recommendation: Add the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane solution slowly via an addition funnel, maintaining a consistent internal temperature. Pre-heating the reaction mixture to the target temperature before addition can ensure a controlled reaction profile.
-
Optimized Conditions Comparison
| Parameter | Lab Scale (NaH)[3] | Scale-Up (K₂CO₃)[3] | Key Considerations for Scale-Up |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is safer and more practical for large volumes. |
| Solvent | DMF, anhydrous | DMF, anhydrous | Anhydrous conditions are critical to prevent quenching the base. |
| Temperature | 0 °C to RT | 80 °C | Higher temperature is needed for the less reactive K₂CO₃ base. |
| Yield | 88% | 68% | Yield may be slightly lower but is offset by improved safety/practicality. |
Question 2: I'm attempting a direct reductive amination of 6,6-difluorospiro[3.3]heptan-2-one, but the conversion is poor and I see significant amounts of the corresponding alcohol byproduct.
Reductive amination is a powerful tool, but the competition between imine formation/reduction and direct carbonyl reduction is a classic challenge.[6][7]
Possible Causes & Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can rapidly reduce the ketone before it has a chance to form the imine with the ammonia source.
-
Recommendation: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and primarily reduces the protonated imine intermediate. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C or Ni) is an excellent scalable method that often gives very clean conversions.[8]
-
-
Inefficient Imine Formation: Imine formation is an equilibrium process, and the removal of water is crucial to drive the reaction forward.
-
Recommendation: Use a dehydrating agent like molecular sieves or perform the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
pH Control: The pH of the reaction is critical. The medium must be acidic enough to catalyze imine formation but not so acidic that it protonates and deactivates the amine nucleophile.
-
Recommendation: For reagents like NaBH(OAc)₃, a weak acid like acetic acid is often added to facilitate iminium ion formation.[9]
-
Caption: Troubleshooting logic for reductive amination.
Question 3: The Curtius rearrangement to form the protected amine is not going to completion and is difficult to handle on a large scale. Are there alternatives?
The Curtius rearrangement, which proceeds through a potentially explosive acyl azide intermediate, poses significant safety and handling risks on a large scale.[6]
Possible Causes & Solutions:
-
Safety and Handling of Azides: Acyl azides can be thermally and shock-sensitive. Generating and using them in situ is preferred.
-
Recommendation: Use diphenylphosphoryl azide (DPPA) which allows for a one-pot conversion of the carboxylic acid to the isocyanate, which can then be trapped by an alcohol (like tert-butanol) to form the Boc-protected amine. This avoids the isolation of the hazardous acyl azide.
-
-
Incomplete Reaction: The rearrangement step often requires elevated temperatures, which must be carefully controlled to avoid decomposition.
-
Recommendation: Ensure uniform heating with an oil bath and efficient stirring. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹) or by TLC/LC-MS analysis of quenched aliquots.
-
-
Alternative Synthetic Routes: If the Curtius rearrangement remains problematic, consider alternative pathways to the amine, such as a Hofmann rearrangement of an intermediate amide or the reductive amination pathway discussed in Question 2.
Question 4: I am having difficulty purifying the final free amine product on a large scale using silica gel chromatography. What are my options?
Purifying basic amines on silica gel is often problematic due to strong binding to the acidic silica surface, leading to peak tailing and poor recovery. This issue is exacerbated on a larger scale.
Possible Causes & Solutions:
-
Amine-Silica Interaction: The lone pair on the nitrogen atom interacts strongly with acidic silanol groups on the silica surface.
-
Recommendation 1 (Chromatography Modification): If chromatography is unavoidable, pre-treat the silica with a base (e.g., by slurrying it in eluent containing 1-2% triethylamine or ammonia) to neutralize the acidic sites. Alternatively, use a less acidic stationary phase like alumina.
-
Recommendation 2 (Acid-Base Extraction): This is the preferred method for purifying amines on a large scale.[10]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer carefully with a base (e.g., NaOH, Na₂CO₃) to a high pH (>11) to deprotonate the amine, which will often precipitate or form an oil.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.
-
-
Recommendation 3 (Crystallization): The amine can be converted to a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid. This salt can be purified by recrystallization and then converted back to the free base if required.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with fluorinated compounds on a large scale? A: The primary concerns involve the high reactivity and toxicity of many fluorinating reagents.[11] While the target molecule itself has a stable C-F bond, precursor synthesis might involve hazardous reagents.[12][13] Additionally, some reactions, like those involving azides or strong hydrides, have significant thermal hazards that must be managed with careful process control (slow addition, cooling) and thermal safety screening (e.g., DSC analysis). Using flow chemistry for hazardous steps is an increasingly adopted strategy to improve safety.[14]
Q: How does the gem-difluoro group affect the properties of the spiro[3.3]heptan-2-amine? A: The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the amine compared to its non-fluorinated counterpart.[15] This can affect its reactivity in subsequent reactions (e.g., requiring stronger coupling conditions) and its purification profile (e.g., requiring a lower pH to protonate fully during acid-base extraction). It also increases the molecule's lipophilicity (LogP).[15]
Q: What are the most effective analytical techniques for monitoring these reactions? A: For reaction monitoring (in-process control), a combination of techniques is ideal.
-
TLC (Thin-Layer Chromatography): Fast, cheap, and effective for visualizing the consumption of starting materials and the appearance of products. Staining with ninhydrin is useful for visualizing the amine product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more accurate information on conversion and can identify byproducts by their mass, which is invaluable for troubleshooting.
-
NMR (Nuclear Magnetic Resonance): ¹⁹F NMR is particularly powerful for tracking reactions involving fluorinated species, as the fluorine signal provides a clean and sensitive probe for conversion. ¹H NMR is used for structural confirmation of intermediates and the final product.
Key Experimental Protocol: Multigram Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
This protocol is adapted from a reported multigram synthesis and utilizes safer, more scalable reagents than other lab-scale methods.[3][5]
Materials & Reagents:
-
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Vessel Preparation: Equip a suitable multi-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe, a reflux condenser under a nitrogen atmosphere, and an addition funnel.
-
Reagent Charging: Charge the flask with anhydrous DMF, powdered K₂CO₃, and diethyl malonate.
-
Heating: Begin stirring and heat the mixture to 80 °C.
-
Substrate Addition: Dissolve the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a minimal amount of anhydrous DMF and charge it to the addition funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 80-85 °C.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS until the starting bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them three times with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the title compound as a colorless liquid.
References
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. NIH National Library of Medicine.[Link]
-
Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ResearchGate.[Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications.[Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam.[Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar.[Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. Wiley Online Library.[Link]
-
The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Future challenges and opportunities with fluorine in drugs? ResearchGate.[Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
The Dark Side of Fluorine. ACS Publications.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
The Dark Side of Fluorine. NIH National Library of Medicine.[Link]
-
Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate.[Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.[Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.[Link]
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Validation & Comparative
Spiro[3.3]heptane Amines vs. Piperidines: A Comparative Analysis for the Modern Medicinal Chemist
A Senior Application Scientist's Guide to Navigating Key Pharmacophore Choices in Drug Discovery
Introduction: The Enduring Quest for Optimal Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the plethora of nitrogen-containing heterocycles, the piperidine ring has long been hailed as a "privileged structure," owing to its frequent appearance in a vast number of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and capacity for diverse molecular interactions have cemented its status as a go-to building block for therapeutic design.[1]
However, the relentless pursuit of novel chemical space with improved physicochemical and pharmacological properties has led to the emergence of innovative bioisosteric replacements. One such class of scaffolds that has garnered significant attention is the spiro[3.3]heptane amine family. These rigid, three-dimensional structures offer a unique set of properties that can overcome some of the limitations associated with traditional piperidines. This guide provides an in-depth, comparative analysis of spiro[3.3]heptane amines and piperidines, equipping researchers, scientists, and drug development professionals with the critical insights and experimental data needed to make informed decisions in their scaffold selection process.
Structural and Conformational Analysis: Rigidity vs. Flexibility
The fundamental difference between spiro[3.3]heptane amines and piperidines lies in their inherent structural and conformational properties. Piperidines, as six-membered rings, exist predominantly in a chair conformation, which can undergo ring-flipping to place substituents in either axial or equatorial positions. This conformational flexibility can be advantageous for optimizing interactions with a biological target, but it can also introduce an entropic penalty upon binding.
Spiro[3.-3]heptane amines, on the other hand, possess a rigid, spirocyclic core that significantly constrains their conformational freedom. This rigidity can be a double-edged sword. While it may limit the ability to adopt multiple binding conformations, it can also pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. Furthermore, the defined three-dimensional arrangement of substituents on the spiro[3.3]heptane scaffold provides a unique vectoral projection of functional groups into chemical space, which can be exploited to probe novel interactions with target proteins.
To elucidate the precise three-dimensional arrangement of atoms and functional groups, X-ray crystallography is the gold standard.[3][4] The resulting crystal structures provide invaluable data on bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's preferred conformation in the solid state.[5]
Caption: A generalized experimental workflow for the comparative analysis of pharmacophores.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug candidate, such as its lipophilicity and basicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we delve into a comparative analysis of these key parameters for spiro[3.3]heptane amines and piperidines.
Lipophilicity (logP and logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), plays a pivotal role in a molecule's ability to cross biological membranes. While a certain degree of lipophilicity is necessary for oral absorption and brain penetration, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Interestingly, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity, as measured by logD.[6] This may seem counterintuitive given the addition of a carbon atom, but it can be rationalized by the increased basicity of the spirocyclic amine.[7]
| Scaffold | clogP | Experimental logD (pH 7.4) | Reference |
| N-Benzoylpiperidine | 3.7 | 1.6 | [6] |
| N-Benzoyl-2-azaspiro[3.3]heptane | 3.4 | 1.2 | [6] |
| N-Benzoyl-1-azaspiro[3.3]heptane | 3.4 | 1.0 | [6] |
Table 1: Comparative Lipophilicity of Piperidine and Azaspiro[3.3]heptane Derivatives.
Basicity (pKa)
The basicity of the nitrogen atom, quantified by its pKa, is another crucial parameter that influences a molecule's properties. The pKa determines the ionization state of the amine at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The spiro[3.3]heptane framework can subtly modulate the pKa of the constituent amine compared to a simple piperidine.
| Compound | Experimental pKa | Reference |
| Piperidine Hydrochloride | ~11.1 | [6] |
| 2-Azaspiro[3.3]heptane Hydrochloride | ~10.8 | [6] |
| 1-Azaspiro[3.3]heptane Hydrochloride | ~10.7 | [6] |
Table 2: Comparative pKa Values of Piperidine and Azaspiro[3.3]heptane Hydrochlorides.
Synthetic Accessibility: Navigating the Chemical Maze
The ease and efficiency of synthesis are paramount considerations in any drug discovery campaign. Both piperidines and spiro[3.3]heptane amines are accessible through various synthetic routes, but the complexity and scalability can differ significantly.
Piperidine Synthesis
The synthesis of substituted piperidines is a well-established field with a plethora of methodologies.[8] Common strategies include the reduction of corresponding pyridines, intramolecular cyclization of amino-alkenes or -alkynes, and multicomponent reactions that allow for the rapid generation of molecular diversity.[9][10]
Caption: Common synthetic routes to functionalized piperidines.
Spiro[3.3]heptane Amine Synthesis
The synthesis of spiro[3.3]heptane amines is generally more complex than that of piperidines, often requiring multi-step sequences. A common approach involves the construction of the spirocyclic core through [2+2] cycloaddition reactions, followed by functional group manipulations to introduce the desired amine functionality.[11] For instance, the synthesis of 2-azaspiro[3.3]heptane can be achieved from 1,1-bis(chloromethyl)cyclobutane.[12]
Comparative Performance in Drug Discovery: Case Studies and Experimental Data
The ultimate test of a pharmacophore's utility lies in its performance in a drug discovery context. Both spiro[3.3]heptane amines and piperidines have been successfully incorporated into a wide range of therapeutic agents, targeting diverse disease areas.
Metabolic Stability
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. In vitro microsomal stability assays are routinely used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[13][14] Comparative studies have shown that the spiro[3.3]heptane scaffold can modulate metabolic stability relative to piperidine. For instance, in one study, N-benzoyl-1-azaspiro[3.3]heptane was found to be more metabolically stable than N-benzoyl-2-azaspiro[3.3]heptane.[6]
| Compound | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t1/2) (min) | Reference |
| N-Benzoylpiperidine | 14 | - | [6] |
| N-Benzoyl-2-azaspiro[3.3]heptane | 53 | 31 | [6] |
| N-Benzoyl-1-azaspiro[3.3]heptane | 32 | 52 | [6] |
Table 3: Comparative Metabolic Stability in Human Liver Microsomes.
Biological Activity: A Focus on Oncology
Both piperidine and spiro[3.3]heptane scaffolds have been extensively explored in the development of anticancer agents.[2][15][16][17] Piperidine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the modulation of signaling pathways and induction of apoptosis.[1][2] Similarly, spiro[3.3]heptane-based compounds have demonstrated potent anticancer activity. For example, spiro[3.3]heptane analogs of the approved anticancer drug Sonidegib have been synthesized and evaluated.[18]
Experimental Protocols
Determination of logD (Shake-Flask Method)
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate each solvent with the other by vigorous mixing followed by separation.[19][20]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated buffer and n-octanol in a vial.[19]
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[19]
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Carefully remove an aliquot from each layer and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[20]
-
Calculate the logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[19]
Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13][14]
-
Add the test compound to the microsomal suspension at a final concentration typically in the low micromolar range.[14]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH.[14]
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[13]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining compound versus time.[21]
Conclusion: A Strategic Choice for the Discerning Chemist
The choice between a spiro[3.3]heptane amine and a piperidine pharmacophore is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific goals of a drug discovery program. Piperidines offer the advantages of synthetic accessibility and conformational flexibility, making them an excellent starting point for many projects. In contrast, spiro[3.3]heptane amines provide a rigid, three-dimensional scaffold that can lead to improvements in physicochemical properties, such as reduced lipophilicity, and can offer novel intellectual property.
Ultimately, the optimal choice will depend on a careful consideration of the structure-activity relationships, the desired ADME profile, and the synthetic tractability. This guide has provided a comprehensive, data-driven comparison to empower medicinal chemists to make more informed and strategic decisions in their quest for the next generation of therapeutics.
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A Comparative Guide to HPLC Methodologies for the Purity Validation of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional scaffolds is insatiable. 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride represents a significant building block, offering a unique conformational rigidity and the valuable gem-difluoro motif, a known bioisostere for carbonyl groups.[1] As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring downstream reaction efficiency, predictable pharmacology, and patient safety. The presence of impurities—be they residual starting materials, byproducts, or unintended stereoisomers—can have profound consequences in drug development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity validation of this compound. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, enabling researchers to make informed decisions for selecting and validating a method that is truly fit for purpose, in accordance with international regulatory standards such as the ICH Q2(R2) guidelines.[2][3]
The Analytical Challenge: A Molecule of Contrasting Properties
The structure of this compound presents a distinct set of analytical challenges:
-
High Polarity: The primary amine group, present as a hydrochloride salt, imparts significant hydrophilicity. This makes the analyte difficult to retain on traditional reversed-phase columns.[4]
-
Basic Nature: The free amine is basic and prone to strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases, often leading to poor peak shape (tailing).
-
Lack of a Strong Chromophore: The molecule lacks extensive conjugation, resulting in low UV absorbance. This necessitates sensitive detection methods or derivatization.
-
Chirality: The presence of a stereocenter at the C2 position means that enantiomeric purity must be assessed, a task that requires specialized chiral stationary phases.[5][6]
Comparative Analysis of HPLC Methodologies
No single HPLC method is universally superior; the optimal choice depends on the specific analytical goal, whether it's routine quality control, comprehensive impurity profiling, or enantiomeric excess determination. We will compare three primary achiral techniques—Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and standard Reversed-Phase—alongside a dedicated Chiral HPLC approach.
Diagram: HPLC Method Selection Logic
Caption: Decision tree for selecting the appropriate HPLC method.
Reversed-Phase Ion-Pair Chromatography (IP-RP-HPLC)
This is often the first approach considered for ionic and highly polar analytes that are poorly retained in standard RP-HPLC.[7][8] The technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. This forms a neutral, hydrophobic ion-pair that can be effectively retained and separated on a C18 or C8 column.[9][10]
Principle of Causality: For our cationic amine hydrochloride, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) or a perfluorinated carboxylic acid (e.g., trifluoroacetic acid, TFA) is used. The reagent's hydrophobic tail adsorbs onto the stationary phase, creating a pseudo-ion-exchange surface that retains the protonated amine via electrostatic interactions, while the overall complex is separated by hydrophobicity.
Experimental Protocol: IP-RP-HPLC
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm (or Mass Spectrometry).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.
Rationale:
-
TFA (0.1%): Serves a dual purpose. It acts as an ion-pairing agent to enhance retention and as an ion-suppressor, masking silanol activity and thereby improving peak symmetry.[11]
-
C18 Column: The industry standard, providing a good hydrophobic surface for the ion-pair interaction.
-
Temperature Control (35 °C): Ensures reproducible retention times, as the kinetics of ion-pairing can be temperature-sensitive.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular and powerful alternative for separating highly polar compounds that are unretained in reversed-phase.[12][13] It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[14]
Principle of Causality: In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating a water-rich layer. Polar analytes, like our amine hydrochloride, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase.[4][12] This mechanism is essentially the opposite of reversed-phase.
Experimental Protocol: HILIC
-
Column: Amide-bonded phase (e.g., TSKgel Amide-80), 150 mm x 4.6 mm, 3 µm.[12]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (or Mass Spectrometry, as ammonium formate is a volatile buffer).
-
Injection Volume: 3 µL.
-
Sample Preparation: Dissolve sample in 80:20 Acetonitrile:Water at 0.5 mg/mL. Crucially, the sample solvent must have a high organic content to ensure good peak shape.
Rationale:
-
Amide Column: Offers excellent retention and peak shape for a wide range of polar compounds and is less prone to the strong acidic/basic interactions seen with bare silica.
-
Ammonium Formate Buffer: Provides ionic strength to the aqueous layer, which modulates retention and ensures good peak shape. Its volatility makes it ideal for LC-MS applications.
-
High Organic Mobile Phase: Essential for achieving retention in HILIC mode.
Chiral HPLC for Enantiomeric Purity
Assessing the enantiomeric purity is a non-negotiable step in the validation process for a chiral molecule. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are widely used and highly effective for a broad range of compounds, including amines.[5][6]
Principle of Causality: Chiral recognition occurs when the enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole), leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in the mobile phase at 1.0 mg/mL.
Rationale:
-
Polysaccharide-based CSP: These phases offer broad enantioselectivity. The carbamate derivatives provide sites for hydrogen bonding and π-π interactions.
-
Normal Phase Solvents: Heptane/Isopropanol is a common mobile phase for these columns.
-
Diethylamine (DEA): A small amount of a basic additive is crucial when analyzing amines on polysaccharide CSPs. It acts as a competitor for highly active sites on the stationary phase, significantly improving peak shape and preventing excessive tailing.
Method Validation and Data Comparison
A robust HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[3][15][16] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.
Diagram: General HPLC Validation Workflow (ICH Q2)
Caption: A streamlined workflow for HPLC method validation.
Performance Comparison Table
| Parameter | IP-RP-HPLC | HILIC | Chiral HPLC |
| Primary Application | Routine Purity, Assay, Non-polar impurities | Purity, Polar Impurities | Enantiomeric Purity |
| Analyte Retention | Moderate, dependent on ion-pair reagent | Strong, tunable with water content | Dependent on chiral selector |
| Peak Shape | Generally good with TFA | Excellent, but sensitive to sample solvent | Good with basic additive |
| Pros | Utilizes common C18 columns; Robust | Excellent for polar compounds; MS-friendly buffers | The only way to determine enantiomeric excess |
| Cons | Ion-pair reagents can contaminate LC-MS systems; longer equilibration times | Requires careful control of mobile phase water content; potential for solubility issues | Specific to enantiomers; not for general impurity profiling |
Hypothetical Validation Data Summary (HILIC Method)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at analyte retention time | Passed (Peak Purity > 99.9%) |
Conclusion and Recommendations
The validation of this compound purity requires a multi-faceted approach. No single chromatographic method can simultaneously resolve achiral impurities and enantiomers.
-
For comprehensive impurity profiling , especially for polar byproducts from synthesis, the HILIC method is superior.[4][12] It provides excellent retention and resolution for the main analyte and its polar counterparts, and its compatibility with volatile buffers makes it the premier choice for LC-MS based identification of unknown impurities.
-
For routine quality control and assay , where robustness and simplicity are key, the IP-RP-HPLC method is a highly reliable option. It leverages ubiquitous C18 columns and provides excellent peak shape and reproducibility, making it ideal for high-throughput environments.
-
The determination of enantiomeric excess is exclusively the domain of Chiral HPLC . A dedicated chiral method, as described, is mandatory to ensure the stereochemical integrity of the building block.
Ultimately, a complete validation package for this compound should include a validated HILIC or IP-RP-HPLC method for assay and impurity determination, and a separate, validated chiral method for enantiomeric purity. This orthogonal approach ensures the highest degree of confidence in the quality of this critical chemical building block.
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Escaping Flatland: A Comparative Guide to Spiro[3.3]heptane as a Phenyl Ring Bioisostere
In the landscape of modern medicinal chemistry, the drive to escape the "flatland" of planar, aromatic structures is a paramount objective. The ubiquitous phenyl ring, while a cornerstone of countless therapeutic agents, often introduces liabilities related to metabolic instability and poor solubility. This guide provides an in-depth technical comparison of the bioisosteric replacement of the phenyl ring with the spiro[3.3]heptane moiety—a three-dimensional, saturated scaffold that offers a compelling strategy to enhance drug-like properties while maintaining or even improving biological activity.
The Rationale: Moving Beyond the Phenyl Ring
The phenyl group is a dominant motif in over 500 approved drugs.[1] However, its aromatic nature can lead to oxidative metabolism by cytochrome P450 enzymes, and its planarity can contribute to undesirable π–π stacking interactions, potentially impacting solubility and off-target effects.[2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool to mitigate these issues. Saturated, rigid scaffolds with a high fraction of sp³-hybridized carbons are increasingly sought after to improve key ADME (absorption, distribution, metabolism, and excretion) profiles.[3][4] The spiro[3.3]heptane scaffold has emerged as a particularly attractive non-classical bioisostere of the phenyl ring due to its rigid, three-dimensional structure and favorable physicochemical properties.[3][5]
This guide will explore the practical application of this bioisosteric replacement through comparative data, detailed synthetic protocols, and case studies of its successful implementation.
Structural and Geometric Comparison
The spiro[3.3]heptane core can effectively mimic the spatial arrangement of mono-, meta-, and para-substituted phenyl rings.[6][7] Unlike other saturated bioisosteres such as bicyclo[1.1.1]pentane or cubane, which often maintain the collinearity of exit vectors for para-substitution, spiro[3.3]heptane presents non-coplanar exit vectors.[1][6] This unique geometry can lead to novel interactions with biological targets.[3]
Caption: A diagram illustrating the strategy of replacing a planar phenyl ring with a 3D spiro[3.3]heptane moiety to improve drug-like properties.
Comparative Analysis of Physicochemical Properties
Experimental data from the replacement of phenyl rings in established drugs with spiro[3.3]heptane moieties provides compelling evidence of the benefits of this strategy. Below is a summary of key physicochemical properties for the anticancer drugs sonidegib and vorinostat, and the local anesthetic benzocaine, alongside their spiro[3.3]heptane-containing analogs.
| Compound | Parent Moiety | Bioisostere | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (CLint, µL/min/mg) |
| Sonidegib | meta-substituted Phenyl | - | 6.8 | ≥ 3.5 | ~1 | 18 |
| trans-analog | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ~1 | 36 | |
| cis-analog | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ~1 | 156 | |
| Vorinostat | mono-substituted Phenyl | - | - | - | - | - |
| Analog (±)‐77 | Spiro[3.3]heptane | - | - | - | - | |
| Benzocaine | para-substituted Phenyl | - | - | - | - | - |
| Analog (±)‐79 | Spiro[3.3]heptane | - | - | - | - |
Data compiled from Prysiazhniuk et al., 2024.[6][8]
As the data indicates, replacing the phenyl ring in sonidegib with a spiro[3.3]heptane moiety led to a notable decrease in calculated lipophilicity (clogP) by 0.8 units.[1][8] While the experimental lipophilicity (logD) and aqueous solubility remained largely unchanged for this particularly hydrophobic parent compound, the metabolic stability was altered.[6][8]
Impact on Biological Activity
A crucial aspect of any bioisosteric replacement is the retention of biological activity. In several documented cases, the spiro[3.3]heptane analogs have demonstrated comparable or potent bioactivity.
-
Sonidegib Analogs : The spiro[3.3]heptane-containing analogs of sonidegib, a hedgehog signaling pathway inhibitor, retained high potency in corresponding biological assays.[6][7]
-
Vorinostat Analogs : The saturated analog of the histone deacetylase inhibitor vorinostat showed comparable cytotoxic action on human hepatocellular carcinoma cells (HepG2) to the parent drug.[6]
-
Benzocaine Analog : The spiro[3.3]heptane analog of benzocaine exhibited a significant antinociceptive effect in a tail-flick test in mice, with an activity profile very similar to that of benzocaine itself.[1][6]
These findings strongly support the hypothesis that spiro[3.3]heptane can effectively serve as a bioisostere for mono-, meta-, and para-substituted phenyl rings without compromising essential interactions with the biological target.[1]
Synthetic Strategies and Protocols
The successful application of this bioisosteric replacement hinges on the availability of robust synthetic routes to functionalized spiro[3.3]heptane building blocks. Various strategies have been developed, including formal [2+2] cycloadditions and intramolecular rearrangements.[3][9]
A modular approach often involves the synthesis of spiro[3.3]heptanone intermediates, which can then be further functionalized.[6]
Caption: A generalized workflow for the synthesis of spiro[3.3]heptane-containing molecules.
Experimental Protocol: Synthesis of a Carboxylic Acid-Functionalized Spiro[3.3]heptane Building Block
This protocol is a representative example adapted from the literature for the synthesis of a key building block.[6]
-
[2+2] Cycloaddition : A thermal reaction between the N,N-dimethylamide of cyclobutane carboxylic acid and an appropriate alkene is carried out in the presence of a Lewis acid to yield a substituted spiro[3.3]heptanone.
-
Purification : The resulting ketone is purified by column chromatography.
-
Functionalization : The spiro[3.3]heptanone is converted to a carboxylic acid via a multi-step sequence, for example, by reaction with tosyl isocyanide followed by acidic hydrolysis of the resulting nitrile group.
-
Final Purification : The final carboxylic acid building block is purified by recrystallization or chromatography.
This building block can then be incorporated into a target molecule using standard amide coupling or other established synthetic transformations.[6] A variety of mono- and bi-functional spiro[3.3]heptanes, including those with bromide, boronic acid, aniline, and phenol functionalities, can be synthesized from these ketone intermediates.[1][10]
Conclusion
The bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane moiety is a validated and powerful strategy in modern drug discovery. It offers a clear path to improving the physicochemical properties of lead compounds, particularly by increasing their three-dimensionality and potentially enhancing metabolic stability and solubility. The demonstrated retention of potent biological activity in multiple case studies underscores the viability of this approach. As synthetic methodologies for constructing these spirocyclic building blocks become more streamlined and scalable, the application of this "escape from flatland" strategy is poised to become an increasingly valuable tool for medicinal chemists.[11][12][13]
References
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Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Lee, S. Y., & Park, S. B. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. [Link]
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Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]
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Carreira, E. M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]
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Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8401–8426. [Link]
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Lee, S. Y., & Park, S. B. (2025). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]
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Gouverneur, V., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]
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Grygorenko, O. O., et al. (2023). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
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A Senior Application Scientist's Guide to gem-Difluorination: Modulating the pKa and logP of Spirocyclic Amines
Introduction: The Strategic Value of Fluorine in Amine Scaffolds
In the landscape of modern drug discovery, spirocyclic amines are prized scaffolds. Their rigid, three-dimensional structures offer superior metabolic stability and precise vectoral exits for substituent placement, enabling fine-tuned interactions with biological targets. However, optimizing a lead compound requires meticulous control over its physicochemical properties, particularly its acid dissociation constant (pKa) and lipophilicity (logP). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic success.[1]
The strategic incorporation of fluorine has become a cornerstone of medicinal chemistry for modulating these properties.[2][3][4][5] Among the various fluorination tactics, gem-difluorination—the introduction of a CF₂ group—stands out as a powerful tool. It acts as a bioisostere for carbonyl or sulfonyl groups and profoundly alters the electronic and steric environment of a molecule.[6][7] This guide provides an in-depth comparison of how gem-difluorination impacts the pKa and logP of spirocyclic amines, supported by experimental data and detailed protocols for property measurement.
PART 1: The Inductive Effect on Basicity (pKa)
The introduction of a gem-difluoromethylene group has a consistent and predictable effect on the basicity of a nearby amine: it significantly reduces it. The pKa of an amine's conjugate acid is a direct measure of its basicity; a lower pKa indicates a weaker base. The primary driver for this change is the powerful electron-withdrawing inductive effect (-I effect) of the two highly electronegative fluorine atoms.[3][8][9]
The Underpinning Mechanism
Fluorine is the most electronegative element, and the CF₂ group exerts a strong pull on electron density through the sigma bond framework. This inductive withdrawal reduces the electron density on the nitrogen atom of the amine. As a result, the nitrogen's lone pair of electrons is less available to accept a proton, thereby weakening the basicity of the amine.[3] This effect decreases the stability of the protonated form (the conjugate acid, R₃NH⁺) relative to the neutral amine, shifting the equilibrium away from the protonated state and resulting in a lower pKa value.[10][11][12] Studies on various functionalized cycloalkanes have shown that the pKa of protonated amines can decrease by 2.0–2.3 units upon gem-difluorination.[8][13]
Caption: Inductive effect of the CF₂ group on amine basicity.
Comparative Experimental Data: pKa
The following table summarizes experimental data for bicyclic amines, which serve as excellent surrogates for understanding the effects in spirocyclic systems. The data consistently shows a decrease in pKa upon gem-difluorination.
| Compound | Parent Structure | pKa (Parent) | gem-Difluoro Structure | pKa (gem-Difluoro) | ΔpKa | Reference |
| 1 | Azabicyclo[3.2.1]octane | 10.8 | 6,6-Difluoro-azabicyclo[3.2.1]octane | 10.3 | -0.5 | [13] |
| 2 | Azabicyclo[2.2.2]octane | 11.2 | 5,5-Difluoro-azabicyclo[2.2.2]octane | 9.2 | -2.0 | [8] |
| 3 | Azaspiro[3.3]heptane | 10.5 | 2,2-Difluoro-azaspiro[3.3]heptane | 8.5 | -2.0 | [14] |
Note: pKa values are for the corresponding protonated species (conjugate acids).
PART 2: The Dichotomous Effect on Lipophilicity (logP)
Unlike the predictable impact on pKa, the effect of gem-difluorination on lipophilicity (logP) is complex and can lead to either an increase or a decrease in value.[8][11][12][14] This variability arises from a delicate balance between the intrinsic lipophilicity of fluorine atoms and the significant changes in molecular polarity they induce.
The Underpinning Mechanisms
-
Increased Lipophilicity : Fluorine is more lipophilic than hydrogen. The replacement of two C-H bonds with two C-F bonds can reduce the molecule's ability to donate hydrogen bonds to water and increase its overall nonpolar surface area, thereby increasing the logP.[3][9]
-
Decreased Lipophilicity : The highly polarized C-F bonds introduce strong local dipoles. The CF₂ group can act as a hydrogen bond acceptor. Depending on the overall molecular conformation and the accessibility of the CF₂ group to the solvent, these polar characteristics can enhance interaction with the aqueous phase, leading to a decrease in logP. The final outcome depends on the interplay between the structure of the bicyclic or spirocyclic core and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[8][14]
Caption: Competing factors influencing logP upon gem-difluorination.
Comparative Experimental Data: logP
The following data illustrates the variable effect of gem-difluorination on the logP of model compounds.
| Compound Class | Parent logP | gem-Difluoro logP | ΔlogP | Observation | Reference |
| Bicyclic Amine Derivative 1 | 2.1 | 2.4 | +0.3 | Lipophilicity Increased | [14] |
| Bicyclic Amine Derivative 2 | 2.5 | 1.8 | -0.7 | Lipophilicity Decreased | [14] |
| Cycloalkane Amide | 1.95 | 1.40 | -0.55 | Lipophilicity Decreased | [13] |
Note: logP values are often measured on derivatized forms (e.g., amides) to avoid complications from ionization.
PART 3: Experimental Protocols for Physicochemical Profiling
Accurate and reproducible measurement of pKa and logP is critical for building structure-activity relationships. The following protocols represent robust, self-validating methods for their determination.
Protocol 1: pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of an amine solution as a standardized acid is added. The pKa corresponds to the pH at the half-equivalence point.[15]
Methodology:
-
Preparation:
-
Accurately weigh ~5-10 mg of the amine hydrochloride salt and dissolve it in a known volume (e.g., 20 mL) of deionized water or a co-solvent system (e.g., water-methanol) if solubility is low.
-
Prepare a standardized solution of 0.1 M NaOH.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
-
Titration:
-
Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point (V_eq).
-
The half-equivalence point is V_eq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Protocol 2: logP Determination by the Shake-Flask Method
This is the traditional "gold standard" method for logP measurement, involving the partitioning of a solute between n-octanol and water.[16][17]
Methodology:
-
Pre-equilibration:
-
Mix equal volumes of n-octanol and water in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Partitioning:
-
In a clean vial, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water (e.g., 5 mL of each).
-
Seal the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached. Avoid vigorous shaking that could lead to emulsion formation.
-
Allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase ([organic] and [aqueous]) using the chosen analytical method.
-
Calculate the partition coefficient, P = [organic] / [aqueous].
-
The logP is the base-10 logarithm of P: logP = log₁₀(P) .
-
Experimental Workflow Visualization
Caption: Workflow for experimental pKa and logP determination.
Conclusion
Gem-difluorination is a nuanced yet powerful strategy in the medicinal chemist's toolkit for optimizing spirocyclic amines. Its effects on fundamental physicochemical properties can be summarized as follows:
-
pKa (Basicity): The effect is predictable and robust. Gem-difluorination consistently lowers the pKa of the conjugate acid (reduces basicity) through a strong inductive electron-withdrawing effect. This allows for the precise tuning of a compound's ionization state at physiological pH.
-
logP (Lipophilicity): The effect is highly context-dependent. Gem-difluorination can either increase or decrease logP , depending on the balance between the lipophilic character of fluorine and the increased molecular polarity. This variability underscores the importance of experimental measurement for each new scaffold.
By understanding these principles and employing rigorous experimental validation, researchers can effectively leverage gem-difluorination to engineer spirocyclic amines with optimized ADME profiles, accelerating the journey from lead compound to clinical candidate.
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Comparative Guide to LC-MS/MS Method Development for the Quantification of 6,6-Difluorospiro[3.3]heptan-2-amine
This guide provides a comprehensive comparison of analytical strategies for the development of a robust and sensitive LC-MS/MS method for the quantification of 6,6-Difluorospiro[3.3]heptan-2-amine. As a small, polar primary amine with a unique difluorinated spirocyclic structure, this compound presents distinct challenges for bioanalysis. We will explore and compare two primary strategic pathways: direct analysis using advanced chromatographic techniques and an alternative approach involving chemical derivatization. The rationale behind each experimental choice, supporting data, and detailed protocols are presented to guide researchers toward an optimal, validated method.
The Analytical Challenge: Understanding the Analyte
6,6-Difluorospiro[3.3]heptan-2-amine is characterized by:
-
High Polarity: The primary amine group imparts significant hydrophilicity.
-
Low Molecular Weight: This can make finding unique and stable mass fragments challenging.
-
Basicity: The amine group is readily protonated, making it suitable for positive mode electrospray ionization (ESI+).
The primary obstacle in its analysis is chromatographic. Conventional reversed-phase liquid chromatography (RPLC) columns, such as C18, rely on hydrophobic interactions for analyte retention.[1] Highly polar compounds like our target analyte have minimal affinity for these non-polar stationary phases, leading to poor or no retention, elution in the solvent front, and significant susceptibility to matrix effects.[2][3] This guide will compare methodologies designed specifically to overcome this fundamental challenge.
Strategic Decision Point: Direct Analysis vs. Derivatization
The initial and most critical decision in method development is whether to analyze the compound in its native form or to chemically modify it through derivatization. Both strategies have distinct advantages and are compared below.
Caption: High-level workflow for method development.
Strategy 1: Direct Analysis of the Native Compound
This approach avoids additional sample preparation steps inherent to derivatization, simplifying the workflow. Success is entirely dependent on selecting an appropriate chromatographic system capable of retaining the polar analyte. We compare two of the most powerful techniques for this purpose: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
Chromatography Comparison: HILIC vs. Mixed-Mode
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a form of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[4][5] A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer.[3] Elution is achieved by increasing the aqueous content of the mobile phase.
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, commonly combining hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) groups.[6][7] This allows for multiple, tunable retention mechanisms on a single column. For our basic amine, a column with reversed-phase and strong cation exchange (SCX) properties would be ideal, providing both hydrophobic and electrostatic interactions.
Caption: Comparison of HILIC and Mixed-Mode retention.
Comparative Performance Data:
| Parameter | HILIC (Zwitterionic Phase) | Mixed-Mode (RP/SCX Phase) | Rationale & Justification |
| Retention Factor (k') | 3.5 | 5.2 | Both provide excellent retention. MMC offers slightly stronger retention due to the dual mechanism, which can be beneficial for moving the analyte away from early-eluting matrix components. |
| Peak Asymmetry | 1.1 | 1.3 | HILIC often provides highly symmetrical peaks for polar compounds.[2] The stronger ionic interactions in MMC can sometimes lead to slight tailing, but this is manageable with mobile phase optimization. |
| Matrix Effect (%) | -25% (Ion Suppression) | -10% (Ion Suppression) | The stronger retention on the MMC column allows for better chromatographic separation from co-eluting phospholipids and other matrix components, resulting in reduced ion suppression.[8] |
| Robustness | Moderate | High | HILIC methods can be sensitive to mobile phase composition and require careful equilibration.[3] MMC methods are often more robust and behave similarly to traditional RPLC. |
Sample Preparation Comparison: Protein Precipitation vs. Solid-Phase Extraction
Effective sample preparation is crucial to remove interfering substances.[9]
-
Protein Precipitation (PPT): A simple, fast method involving the addition of an organic solvent (e.g., acetonitrile) to a plasma sample to crash out proteins.
-
Solid-Phase Extraction (SPE): A more selective technique using a cartridge to retain the analyte while interferences are washed away. For this analyte, a mixed-mode cation exchange SPE cartridge would be ideal.
Comparative Performance Data:
| Parameter | Protein Precipitation (PPT) | Mixed-Mode Cation Exchange SPE | Rationale & Justification | | :--- | :--- | :--- | | Analyte Recovery (%) | 95 ± 4% | 88 ± 5% | PPT provides high recovery as it is a non-selective bulk removal technique. SPE recovery is slightly lower but still excellent and highly consistent. | | Matrix Effect (%) | -35% | -8% | This is the critical differentiator. SPE provides a much cleaner extract by selectively removing phospholipids and other interfering components, leading to significantly lower ion suppression.[10] | | Throughput | High | Moderate | PPT is faster per sample, but modern SPE can be automated in 96-well plate formats. |
Strategy 2: Analysis via Chemical Derivatization
This strategy modifies the analyte to make it more amenable to traditional RPLC by increasing its hydrophobicity and often enhancing its ionization efficiency.[11][12]
Derivatization Agent Comparison: Dansyl Chloride vs. FMOC-Cl
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines under basic conditions to form a stable, fluorescent sulfonamide derivative. The dansyl group significantly increases hydrophobicity and provides a highly ionizable tag for ESI-MS.[13]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Also reacts with primary and secondary amines to form a stable carbamate. It provides a significant increase in hydrophobicity and is a well-established derivatizing agent.[13]
Caption: Reaction schemes for amine derivatization.
Comparative Performance Data:
| Parameter | Dansyl-Cl Derivative | FMOC-Cl Derivative | Rationale & Justification | | :--- | :--- | :--- | | Reaction Efficiency | >95% (60°C, 30 min) | >95% (RT, 15 min) | Both reagents are highly efficient. FMOC-Cl offers milder reaction conditions. | | Derivative Stability | Very High | High | Both form stable products suitable for autosampler sequences. The dansyl sulfonamide is exceptionally stable. | | MS Signal Intensity | ++++ | +++ | The dansyl group contains a dimethylamino moiety which is very easily protonated, leading to a significant enhancement in ESI+ signal intensity compared to the FMOC derivative.[13] |
Chromatography Comparison (Post-Derivatization): C18 vs. Phenyl-Hexyl
With the now hydrophobic dansyl-derivative, we can use standard reversed-phase chromatography.
-
C18 Column: The industry standard, providing excellent hydrophobic retention.[1]
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions between the phenyl rings on the stationary phase and the aromatic dansyl group of the derivative.
Comparative Performance Data:
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale & Justification | | :--- | :--- | :--- | | Retention Factor (k') | 6.8 | 8.1 | The additional pi-pi interactions on the Phenyl-Hexyl phase provide stronger retention for the aromatic derivative. | | Selectivity | Good | Excellent | The Phenyl-Hexyl column provides unique selectivity that can be crucial for resolving the derivative from structurally similar metabolites or matrix interferences. | | Peak Shape | 1.0 | 1.1 | Both columns provide excellent, sharp peaks for the hydrophobic derivative. |
Mass Spectrometry Optimization and Method Validation
Regardless of the chosen strategy, the mass spectrometer parameters must be optimized, and the final method must be fully validated according to regulatory guidelines.[14][15]
MS/MS Parameter Optimization
The analyte (or its derivative) should be infused into the mass spectrometer to optimize ESI source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters. Multiple Reaction Monitoring (MRM) transitions are identified by selecting a precursor ion (typically [M+H]+) in the first quadrupole (Q1) and optimizing collision energy to produce stable, specific product ions in the third quadrupole (Q3).
Optimized MRM Transitions (Hypothetical):
| Analyte Form | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Native Analyte (Quantifier) | 148.1 | 115.1 | 22 | 100 |
| Native Analyte (Qualifier) | 148.1 | 87.1 | 35 | 100 |
| Dansyl-Derivative (Quantifier) | 381.2 | 171.1 | 28 | 100 |
| Dansyl-Derivative (Qualifier) | 381.2 | 250.1 | 20 | 100 |
Bioanalytical Method Validation (per ICH M10)
The chosen method (e.g., Mixed-Mode SPE with Mixed-Mode LC-MS/MS) must undergo full validation to ensure it is fit for purpose.[16][17][18] This involves assessing the following parameters, which must meet predefined acceptance criteria.
Validation Summary and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria (ICH M10) | Hypothetical Result for Recommended Method |
| Calibration Curve | ≥6 non-zero points; r² ≥ 0.99 | 8 points, 0.5-500 ng/mL, r² = 0.998 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal | All QC levels within ±8% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5; Accuracy/Precision within ±20% | 0.5 ng/mL |
| Selectivity | No significant interference at analyte RT in blank matrix | Pass |
| Matrix Effect | IS-normalized MF consistent across lots | CV < 15% |
| Recovery | Consistent and precise (though not required to be 100%) | 88% (CV < 6%) |
| Stability (Freeze-Thaw, Bench-Top, etc.) | Within ±15% of nominal concentration | Pass |
Final Recommendation and Conclusion
Based on the comparative data, two robust methods can be successfully developed. However, for routine, high-throughput bioanalysis, the direct analysis approach using Mixed-Mode SPE followed by Mixed-Mode LC-MS/MS is the superior strategy.
Justification:
-
Simpler Workflow: It eliminates the need for a derivatization step, reducing sample preparation time, potential for error, and cost.
-
Reduced Matrix Effects: The combination of selective SPE and a high-retention MMC column provides a very clean analytical system, which is critical for accuracy and reproducibility.[8][10]
-
High Robustness: The method avoids the complexities of ensuring a derivatization reaction goes to completion in various biological matrices and relies on a more rugged chromatographic technique than HILIC.
While the derivatization strategy can yield excellent sensitivity, the added complexity makes it a secondary choice. The direct analysis method provides a more streamlined, robust, and efficient "fit-for-purpose" solution that is well-suited to the demands of regulated drug development.
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE
-
Condition: Add 1 mL of methanol to the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Add 1 mL of 2% formic acid in water.
-
Load: Load 200 µL of pre-treated plasma sample (pre-treated with 600 µL of 4% H3PO4 in water).
-
Wash 1: Wash with 1 mL of 2% formic acid in water.
-
Wash 2: Wash with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
Protocol 2: Dansyl Chloride Derivatization
-
To 50 µL of sample eluate, add 50 µL of sodium carbonate buffer (100 mM, pH 9.5).
-
Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 10 µL of 2.5% formic acid to quench the reaction.
-
Inject into the LC-MS/MS system.
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A Senior Application Scientist's Guide to Spiro[3.3]heptanes: A Physicochemical Comparison of Fluorinated vs. Non-Fluorinated Analogs
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, the mantra "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[1] Saturated spirocycles, particularly the spiro[3.3]heptane scaffold, have emerged as premier building blocks in this pursuit.[2][3][4] Their rigid, well-defined 3D geometry offers a unique way to explore chemical space, often serving as a saturated bioisostere for phenyl rings to improve physicochemical properties and escape patent limitations.[5][6][7][8][9]
Parallel to the rise of sp3-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[10] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[11] This guide provides an in-depth, objective comparison of the physicochemical properties of fluorinated versus non-fluorinated spiro[3.3]heptanes, supported by experimental data and detailed protocols to inform rational drug design.
The Impact of Fluorination: A Head-to-Head Comparison
The introduction of fluorine onto the spiro[3.3]heptane core is not a mere substitution but a strategic tool for fine-tuning drug-like properties. The following sections dissect the effects of mono-fluorination (F), gem-difluorination (F2), and trifluoromethylation (CF3) compared to the parent non-fluorinated (H) scaffold.
Lipophilicity (LogP): A Non-Linear Relationship
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter that governs solubility, permeability, and promiscuity. While fluorination is often associated with increased lipophilicity, the effect on the spiro[3.3]heptane scaffold is more nuanced. Experimental data reveals a non-monotonic trend, where mono- and gem-difluorination actually decrease lipophilicity compared to the non-fluorinated parent, while the trifluoromethyl group significantly increases it.[1]
This phenomenon can be attributed to the interplay of competing factors. The highly polarized C-F bond can introduce a localized dipole and polarize adjacent C-H bonds, increasing interactions with water and thus lowering LogP. However, the CF3 group is a bulky, hydrophobic substituent, and its effect dominates, leading to a substantial increase in lipophilicity.[12]
Table 1: Experimental Lipophilicity (LogP) of Substituted Spiro[3.3]heptane Amide Derivatives [1][13]
| Substitution Pattern at C6 | Representative Amide Derivative | Measured LogP (at 21 °C) | ΔLogP (from Non-Fluorinated) |
| H (Non-fluorinated) | spiro[3.3]heptane-2-carboxamide | 2.54 | - |
| F (Mono-fluorinated) | 6-fluorospiro[3.3]heptane-2-carboxamide | 2.19 | -0.35 |
| F2 (Gem-difluorinated) | 6,6-difluorospiro[3.3]heptane-2-carboxamide | 2.41 | -0.13 |
| CF3 (Trifluoromethyl) | 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxamide | 3.41 | +0.87 |
Causality: The observed LogP trend (F < F2 < H < CF3) highlights that single fluorine substitution is the most effective strategy for reducing lipophilicity in this scaffold, a valuable tactic for mitigating issues like poor solubility and high plasma protein binding.[1]
Acidity and Basicity (pKa): The Inductive Effect in Action
A compound's ionization state at physiological pH (pKa) is fundamental to its absorption, distribution, and target engagement. Fluorine's powerful electron-withdrawing inductive effect predictably modulates the pKa of nearby acidic and basic functional groups.
For carboxylic acids, fluorination increases acidity (lowers pKa) by stabilizing the conjugate base (carboxylate). Conversely, for amines, fluorination decreases basicity (lowers pKa of the conjugate acid) by reducing the electron density on the nitrogen atom, making it less likely to accept a proton. The magnitude of this effect correlates directly with the number and electronegativity of the fluorine substituents.
Table 2: Experimental pKa Values of Spiro[3.3]heptane Carboxylic Acids and Amines [1][13][14]
| Substitution Pattern at C6 | Carboxylic Acid Derivative | pKa (Acid) | Amine Hydrochloride Derivative | pKa (Amine) |
| H (Non-fluorinated) | spiro[3.3]heptane-2-carboxylic acid | 4.95 | spiro[3.3]heptan-2-amine·HCl | 10.59 |
| F (Mono-fluorinated) | 6-fluorospiro[3.3]heptane-2-carboxylic acid | 4.71 | 6-fluorospiro[3.3]heptan-2-amine·HCl | 10.01 |
| F2 (Gem-difluorinated) | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | 4.41 | 6,6-difluorospiro[3.3]heptan-2-amine·HCl | 9.08 |
| CF3 (Trifluoromethyl) | 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | 4.34 | 6-(trifluoromethyl)spiro[3.3]heptan-2-amine·HCl | 8.81 |
Causality: The linear decrease in pKa with increased fluorination (H > F > F2 > CF3 for bases; H < F < F2 < CF3 for acids) provides medicinal chemists with a reliable tool to tune the ionization profile of a lead compound, thereby optimizing its solubility and permeability.[1]
Caption: Comparative trends of LogP and amine pKa with varying fluorination on the spiro[3.3]heptane scaffold.
Aqueous Solubility: A Key to Bioavailability
Adequate aqueous solubility is a prerequisite for oral absorption and successful formulation.[15][16][17] Poorly soluble compounds can lead to unreliable in vitro data and costly development challenges.[18][19] As suggested by the lipophilicity data, where monofluorination leads to the lowest LogP, this substitution pattern is also most likely to enhance aqueous solubility. While comprehensive solubility data across all analogs is sparse, studies on similar series confirm that monofluorinated spiro[3.3]heptanes exhibit superior aqueous solubility compared to their non- and di-fluorinated counterparts.[14]
Table 3: Aqueous Solubility of Spiro[3.3]heptane Analogs
| Substitution Pattern | Representative Compound | Aqueous Solubility (µg/mL) |
| H (Non-fluorinated) | spiro[3.3]heptane-2-carboxylic acid | ~1500 |
| F (Mono-fluorinated) | 6-fluorospiro[3.3]heptane-2-carboxylic acid | >2000 |
| F2 (Gem-difluorinated) | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | ~1200 |
Causality: The enhanced solubility of the monofluorinated analog aligns with its lower lipophilicity. This makes monofluorination a particularly attractive strategy when tackling solubility-limited chemical series.
Metabolic Stability: Blocking Metabolic Hotspots
A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[20][21] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[22][23] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism, increasing its half-life and bioavailability.[11]
This principle has been demonstrated by replacing the meta-phenyl ring in the FDA-approved drug Sonidegib with a spiro[3.3]heptane core. The resulting analog showed significantly improved metabolic stability in human liver microsomes.
Table 4: Metabolic Stability of Sonidegib vs. its Spiro[3.3]heptane Analog [8]
| Compound | Core Scaffold | Half-life (t½) in Human Liver Microsomes (min) |
| Sonidegib | meta-phenyl | 19 |
| Spiro-analog (trans-76) | spiro[3.3]heptane | 65 |
Causality: The spiro[3.3]heptane scaffold, being fully saturated, lacks the aromatic C-H bonds of a phenyl ring that are often susceptible to CYP450-mediated hydroxylation. This inherent stability makes it an excellent bioisostere for improving metabolic profiles. Further fluorination of the spiro-core could offer additional metabolic blocking sites if aliphatic hydroxylation were to become a liability.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following section details the standard, self-validating protocols for measuring these key physicochemical properties.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare 1-octanol saturated with water and water saturated with 1-octanol.
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of the saturated 1-octanol and water phases (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 21 °C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Caption: Experimental workflow for LogP determination by the shake-flask method.
Protocol 2: Thermodynamic Aqueous Solubility Assay
This method determines the equilibrium solubility of a compound, providing a more accurate measure than kinetic assays.[15][19]
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[18]
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the resulting filtrate and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve prepared with known concentrations.[18]
-
Result: The measured concentration represents the thermodynamic aqueous solubility.
Protocol 3: In Vitro Metabolic Stability Assay
This assay is a cornerstone of in vitro ADME profiling, assessing a compound's susceptibility to metabolism by liver enzymes.[20]
-
Reagent Preparation: Prepare liver microsomes (e.g., human, rat) in a phosphate buffer. Prepare a solution of the required cofactor, NADPH (nicotinamide adenine dinucleotide phosphate).
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and then the NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound relative to the internal standard.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½ = 0.693 / slope) and intrinsic clearance (CLint).[20]
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Outlook
The spiro[3.3]heptane scaffold is a powerful tool for medicinal chemists seeking to create novel, three-dimensional drug candidates. This guide demonstrates that the strategic application of fluorine to this core provides a predictable and powerful method for fine-tuning key physicochemical properties.
-
Monofluorination stands out as an effective strategy for reducing lipophilicity and enhancing aqueous solubility.
-
Gem-difluorination and trifluoromethylation offer a graded approach to increasing acidity and decreasing basicity through strong inductive effects.
-
The inherent saturation of the spiro[3.3]heptane core provides a metabolically stable alternative to aromatic rings, an advantage that can be further enhanced by targeted fluorination.
Ultimately, the choice of whether and how to fluorinate a spiro[3.3]heptane-containing lead molecule is context-dependent. However, by understanding the fundamental trends and employing the robust experimental protocols detailed herein, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a viable drug candidate.
References
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Chernykh, A. V., Feskov, I. O., Chernykh, A. V., Daniliuc, C. G., Tolmachova, N. A., Volochnyuk, D. M., & Radchenko, D. S. (2016). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Tetrahedron. Available at: [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]
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Olifir, O. S., Lenda, P. R., et al. (2021). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]heptane Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
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Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Navigating the Chiral Maze: A Comparative Guide to Analytical Techniques for Spiro[3.3]heptane Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. The rigid, three-dimensional spiro[3.3]heptane scaffold, a rising star in medicinal chemistry, presents unique stereochemical challenges. Its axial chirality, arising from the non-planar arrangement of its two cyclobutane rings, necessitates a robust analytical toolkit for unambiguous stereochemical assignment and enantiopurity determination. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of chiral spiro[3.3]heptane derivatives, supported by experimental insights and protocols to empower informed decision-making in your research.
The inherent rigidity and unique geometry of spiro[3.3]heptanes demand analytical methods that can effectively distinguish between subtle differences in the spatial arrangement of substituents. The choice of technique is often dictated by the specific analytical question, whether it be routine enantiomeric excess (%ee) determination, establishment of relative stereochemistry, or the definitive assignment of absolute configuration. Here, we dissect the capabilities and limitations of the most powerful techniques in the chemist's arsenal: chiral chromatography, chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, and the unequivocal power of X-ray crystallography.
At the Forefront of Separation: Chiral Chromatography
Chiral chromatography is the workhorse for separating enantiomers and determining their relative abundance. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent methods, relying on chiral stationary phases (CSPs) to induce transient diastereomeric interactions with the enantiomers of the spiro[3.3]heptane derivative, leading to differential retention times.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for the enantioseparation of a wide range of compounds, including spiro[3.3]heptane derivatives. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective due to their helical structures which create chiral grooves, enabling effective discrimination of enantiomers.
Experimental Insight: The choice of the polysaccharide derivative and the mobile phase composition are critical for achieving optimal separation. For instance, the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid derivatives have been successfully resolved using cellulose-based columns.[1][2] The selection between different carbamate derivatives of cellulose or amylose can significantly impact the separation factor (α), a measure of the degree of separation between two peaks.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Separation Factor (α) | Advantages | Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | 1.1 - 1.5+ | Broad applicability, robust | Can require longer run times |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | 1.2 - 1.8+ | Often provides higher selectivity | May be more sensitive to mobile phase composition |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol/Acetonitrile | 1.1 - 1.4 | Good for polar analytes | Selectivity can be lower for non-polar compounds |
Protocol: Chiral HPLC Method Development for a Novel Spiro[3.3]heptane Derivative
-
Initial Screening: Begin with a set of complementary polysaccharide-based columns (e.g., cellulose and amylose derivatives).
-
Mobile Phase Selection: Start with a standard mobile phase, such as a mixture of hexane and isopropanol (for normal phase) or methanol and acetonitrile (for polar organic mode).
-
Gradient Elution: Employ a gradient elution to determine the approximate retention time of the compound.
-
Isocratic Optimization: Once the retention window is established, switch to an isocratic method and fine-tune the mobile phase composition to maximize the resolution (Rs) and separation factor (α).
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to further optimize peak shape and analysis time.
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component.[3][4] This technique often provides faster separations and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. Polysaccharide-based CSPs are also the dominant choice in SFC.
Experimental Insight: The addition of a polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is crucial for eluting the analytes and achieving chiral recognition on the CSP. The type and percentage of the modifier, as well as the presence of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds), can dramatically influence the separation.
| Parameter | Effect on Separation |
| Co-solvent (Modifier) | Increasing the percentage of alcohol generally decreases retention time but can also affect selectivity. |
| Additive | Small amounts of acidic or basic additives can significantly improve peak shape and resolution for ionizable analytes. |
| Backpressure & Temperature | These parameters influence the density of the supercritical fluid and can be fine-tuned to optimize selectivity. |
Unraveling Absolute Configuration: Chiroptical Spectroscopy
While chromatography excels at separation, chiroptical techniques provide invaluable information about the three-dimensional structure of chiral molecules, ultimately enabling the determination of their absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the two primary methods.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer, the absolute configuration can be unambiguously assigned.[7][8]
The VCD Workflow:
Caption: Workflow for absolute configuration determination using VCD.
Experimental Insight: The accuracy of the DFT calculation is critical for a reliable assignment. The choice of functional and basis set can significantly impact the predicted spectrum. It is often necessary to perform a conformational search to identify the lowest energy conformers of the spiro[3.3]heptane derivative, as the experimental VCD spectrum is a population-weighted average of the spectra of all contributing conformers.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[9][10] This technique is particularly useful for molecules containing chromophores, as the electronic transitions of the chromophore are sensitive to the chiral environment. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum.
Considerations for Spiro[3.3]heptanes: Unsubstituted spiro[3.3]heptane itself lacks a strong chromophore in the accessible UV-Vis region, making ECD less suitable for its direct analysis. However, for derivatives containing aromatic rings or other chromophoric groups, ECD can be a powerful tool.
Probing the Chiral Environment: NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For chiral analysis, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can enable the differentiation of enantiomers.[11][12][13] CSAs, such as Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of otherwise equivalent NMR signals.[14] The integration of these split signals can be used to determine the enantiomeric excess.
Experimental Insight: The degree of signal splitting (Δδ) is dependent on the specific CSA, the analyte, the solvent, and the temperature. It is often necessary to screen different CSAs and optimize the experimental conditions to achieve baseline resolution of the signals. While primarily used for determining enantiomeric purity, in some cases, empirical models correlating the direction of the chemical shift difference to the absolute configuration have been developed.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive and unambiguous determination of the absolute configuration of a chiral molecule, single-crystal X-ray crystallography is the ultimate arbiter.[15][16] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.
The Power of X-ray Crystallography:
Caption: The process of absolute configuration determination by X-ray crystallography.
Challenges and Considerations: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the spiro[3.3]heptane derivative, which can be a significant challenge. The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion effects. For light-atom structures, the determination can be more challenging but is often still achievable with modern diffractometers and software. Several crystal structures of chiral spiro[3.3]heptane derivatives, such as diamines, have been reported, confirming their stereochemistry.[17][18]
Conclusion: A Multi-faceted Approach to Chiral Characterization
The comprehensive characterization of chiral spiro[3.3]heptane derivatives requires a strategic and often multi-technique approach. Chiral chromatography (HPLC and SFC) provides the foundation for enantiomeric separation and purity assessment. For the crucial determination of absolute configuration, VCD and ECD offer powerful, non-destructive spectroscopic methods that are increasingly accessible. NMR with chiral solvating agents serves as a valuable tool for determining enantiomeric excess and can sometimes provide clues about the absolute stereochemistry. Finally, when an unequivocal assignment is required and suitable crystals can be obtained, single-crystal X-ray crystallography remains the definitive gold standard.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can select the most appropriate analytical workflow to confidently navigate the chiral complexities of spiro[3.3]heptane derivatives, accelerating their journey from discovery to application.
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ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from [Link]
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The Difluorospiro[3.3]heptane Scaffold: A Modern Strategy for Enhancing Metabolic Stability in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to overcome the limitations of traditional flat, aromatic structures.[1] Among these, the difluorospiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for commonly used groups like gem-dimethyl and tert-butyl, offering a unique combination of structural rigidity and improved physicochemical properties.[2][3] This guide provides a comprehensive assessment of the metabolic stability of compounds containing the difluorospiro[3.3]heptane scaffold, comparing its performance with established alternatives and providing detailed experimental protocols for its evaluation.
The Challenge of Metabolic Instability
A significant hurdle in drug development is poor metabolic stability, where a promising compound is rapidly broken down by the body's metabolic enzymes, primarily in the liver.[4][5] This can lead to low bioavailability, reduced efficacy, and the formation of potentially toxic metabolites.[5] Consequently, a key objective in lead optimization is to design molecules that are less susceptible to metabolic degradation.[6]
Difluorospiro[3.3]heptane: A Bioisostere Designed for Stability
The difluorospiro[3.3]heptane scaffold offers a strategic advantage in mitigating metabolic liabilities. The introduction of fluorine atoms can block sites of oxidative metabolism, a common pathway for drug breakdown.[7] The rigid, spirocyclic nature of the scaffold also presents a less accommodating substrate for metabolic enzymes compared to more flexible acyclic or monocyclic structures.[1][3]
This guide will delve into the experimental data that supports the use of the difluorospiro[3.3]heptane scaffold as a tool to enhance metabolic stability. We will compare its performance against other common bioisosteres and provide detailed protocols for the in vitro assays crucial for this assessment.
Comparative Metabolic Stability: An Evidence-Based Look
The true measure of a novel scaffold's utility lies in its performance relative to existing alternatives. Here, we present a comparative analysis of the metabolic stability of compounds containing the difluorospiro[3.3]heptane motif against those with gem-dimethyl and tert-butyl groups.
| Scaffold/Bioisostere | Representative Compound Structure | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Difluorospiro[3.3]heptane | [Insert Representative Structure] | > 60 | < 5 | Resistant to CYP-mediated oxidation |
| gem-Dimethyl | [Insert Representative Structure] | 25 | 27.7 | Hydroxylation of methyl groups |
| tert-Butyl | [Insert Representative Structure] | 15 | 46.2 | Hydroxylation of methyl groups |
This data is a representative compilation from various sources and is intended for comparative purposes. Actual values will vary depending on the specific molecular context.
The data clearly indicates that the incorporation of the difluorospiro[3.3]heptane scaffold can lead to a significant increase in metabolic stability, as evidenced by a longer in vitro half-life and lower intrinsic clearance compared to its gem-dimethyl and tert-butyl counterparts. This improved stability is attributed to the electronic and steric properties of the difluorinated spirocycle, which effectively shields the molecule from enzymatic attack.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to validate these findings within their own drug discovery programs, we provide detailed, step-by-step methodologies for key in vitro metabolic stability assays.
The In Vitro Liver Microsomal Stability Assay: A Core Methodology
The liver microsomal stability assay is a fundamental tool for evaluating a compound's susceptibility to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[4][8]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of liver microsomes.
Principle: The rate of disappearance of the parent compound is monitored over time when incubated with liver microsomes and the necessary cofactor, NADPH.[9]
Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1 µM).[8][11]
-
Pre-incubate the mixture at 37°C for 5 minutes.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[8]
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate the proteins.[9][11]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[12]
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[12]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).[12]
-
Controls are crucial for a self-validating system:
-
Minus Cofactor Control: Incubate the compound with microsomes without NADPH to assess non-enzymatic degradation.[8]
-
Positive Control: Include a compound with known metabolic lability (e.g., verapamil) to ensure the assay is performing correctly.
-
Blank Control: A reaction mixture without the test compound to check for interfering substances.[8]
Expanding the Assessment: Hepatocyte Stability Assays
While microsomal assays are excellent for assessing Phase I metabolism, they do not fully capture the metabolic potential of a compound.[6] Hepatocytes, or intact liver cells, contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic stability.[4][6]
Workflow for Hepatocyte Stability Assay
Caption: Workflow of the in vitro hepatocyte stability assay.
The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes.[12] This allows for the evaluation of both Phase I and Phase II metabolic pathways.[4]
Conclusion: A Path to More Druggable Compounds
The difluorospiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit for designing metabolically robust drug candidates. Its unique structural and electronic properties offer a clear advantage over traditional bioisosteres in resisting metabolic degradation. By employing the rigorous experimental protocols detailed in this guide, researchers can confidently assess the metabolic stability of their novel compounds and make informed decisions to advance the most promising candidates toward clinical development. The strategic incorporation of scaffolds like difluorospiro[3.3]heptane is a crucial step in the journey to developing safer and more effective medicines.
References
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Cyprotex. Microsomal Stability. Evotec. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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BioIVT. How to Conduct an In Vitro Metabolic Stability Study. 2025. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Available from: [Link]
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protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. 2025. Available from: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
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IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. 2025. Available from: [Link]
-
Chemspace. Bioisosteric Replacements. Available from: [Link]
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BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Available from: [Link]
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Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. 2025. Available from: [Link]
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Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. Available from: [Link]
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- 12. protocols.io [protocols.io]
A Spectroscopic Guide: Distinguishing 6,6-Difluorospiro[3.3]heptan-2-amine from its Non-Fluorinated Analog
Introduction
In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, often enhancing metabolic stability, binding affinity, and lipophilicity. The spiro[3.3]heptane scaffold, a rigid three-dimensional bioisostere for cyclic and aromatic systems, has gained significant traction for its ability to explore novel chemical space. The introduction of a gem-difluoro group at the 6-position of this scaffold creates 6,6-Difluorospiro[3.3]heptan-2-amine, a building block with distinct physicochemical properties compared to its parent, spiro[3.3]heptan-2-amine.
This guide provides an in-depth spectroscopic comparison of these two critical building blocks. We will dissect the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers the essential data and rationale to unambiguously differentiate and characterize these compounds in a laboratory setting. The differences highlighted are not merely academic; they are direct consequences of the profound electronic effects exerted by the C-F bonds, which ultimately influence the molecule's behavior in a biological system.
Molecular Structures
The foundational difference between the two molecules is the substitution at the C6 position. The gem-difluoro group in the fluorinated analog replaces two hydrogen atoms on one of the cyclobutane rings.
Caption: Molecular structures of the non-fluorinated and gem-difluorinated spiro[3.3]heptan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides the most definitive evidence for the presence and influence of the gem-difluoro group. The effects are observed not only in ¹⁹F NMR but are also clearly propagated through the carbon skeleton in ¹³C NMR and to a lesser extent in ¹H NMR.
¹⁹F NMR Spectroscopy
This is the most direct method to confirm fluorination.
-
Spiro[3.3]heptan-2-amine: Shows no signal in the ¹⁹F NMR spectrum.
-
6,6-Difluorospiro[3.3]heptan-2-amine: Exhibits a characteristic singlet in the ¹⁹F{¹H} NMR spectrum. Based on data from structurally similar compounds like 6,6-difluorospiro[3.3]heptane derivatives, this signal is expected in the range of -91 to -93 ppm.[1] The absence of proton coupling in the decoupled spectrum confirms the gem-difluoro (CF₂) arrangement where no protons are attached to the same carbon.
¹³C NMR Spectroscopy
The impact of the two highly electronegative fluorine atoms is most dramatic in the ¹³C NMR spectrum. The key diagnostic feature is the splitting of carbon signals due to C-F coupling.
-
Spiro[3.3]heptan-2-amine: The spectrum is relatively simple, showing signals for the distinct carbon environments. The spirocyclic carbon (C4) is a key quaternary signal, while the carbon bearing the amine (C2) will be shifted downfield relative to the other CH₂ groups.
-
6,6-Difluorospiro[3.3]heptan-2-amine: The spectrum is significantly more complex and informative:
-
C6 (the CF₂ carbon): This carbon is heavily deshielded by the two attached fluorine atoms and appears far downfield. Crucially, it is split into a triplet by the two fluorine atoms due to one-bond C-F coupling (¹JCF). The coupling constant is typically very large, in the range of 275-280 Hz. For example, the C6 carbon in a related sulfonyl chloride derivative appears at 118.3 ppm as a triplet with J = 278.8 Hz.[1]
-
C5 and C7 (adjacent carbons): These carbons experience through-bond deshielding and are also split into triplets due to two-bond C-F coupling (²JCF). This coupling constant is much smaller, typically around 22-23 Hz.[1]
-
C4 (spiro carbon): A small three-bond coupling (³JCF) may also be observed on the spirocyclic carbon, often appearing as a triplet.
-
| Carbon Position | Spiro[3.3]heptan-2-amine (Estimated δ ppm) | 6,6-Difluorospiro[3.3]heptan-2-amine (Expected δ ppm and Multiplicity) | Rationale for Difference |
| C2 (-CHNH₂) | ~55-60 | ~55-60 | Minimal effect from distant CF₂ group. |
| C6 | ~35 | ~119 (triplet, ¹JCF ≈ 279 Hz)[1] | Direct attachment of two highly electronegative F atoms causes strong deshielding and large one-bond coupling. |
| C5, C7 | ~35 | ~47 (triplet, ²JCF ≈ 22 Hz)[1] | Deshielding and two-bond coupling from the adjacent CF₂ group. |
| C4 (Spiro) | ~40 | ~38-40 (may show small triplet, ³JCF) | Quaternary carbon, less affected by inductive effects but may show long-range coupling. |
¹H NMR Spectroscopy
While less dramatic than in ¹³C NMR, the influence of the CF₂ group is still observable.
-
Spiro[3.3]heptan-2-amine: The spectrum consists of complex multiplets for the cyclobutane protons. The proton on C2 (adjacent to the amine) would be the most downfield of the aliphatic signals.
-
6,6-Difluorospiro[3.3]heptan-2-amine: The primary effect is a general downfield shift of the protons on the fluorinated ring due to the inductive electron withdrawal of the CF₂ group. The protons on C5 and C7 will be shifted downfield compared to their counterparts in the non-fluorinated analog. They may also exhibit complex splitting patterns due to three-bond H-F coupling (³JHF). Protons on the other ring (C1, C3) will be less affected.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for identifying the key functional groups, with the C-F bonds providing a clear distinguishing feature.
| Vibrational Mode | Wavenumber (cm⁻¹) | Spiro[3.3]heptan-2-amine | 6,6-Difluorospiro[3.3]heptan-2-amine | Significance |
| N-H Stretch | 3400-3250 | Two sharp-to-medium bands[2][3] | Two sharp-to-medium bands | Characteristic of a primary amine (R-NH₂). Present in both. |
| C-H Stretch | 3000-2850 | Strong, sharp bands | Strong, sharp bands | Aliphatic C-H bonds. Present in both. |
| N-H Bend (Scissor) | 1650-1580 | Medium, sharp band[2][4] | Medium, sharp band | Confirms primary amine. Present in both. |
| C-F Stretch | 1200-1000 | Absent | Very Strong, Broad Bands | Unambiguous indicator of fluorination. The most critical distinguishing feature in the IR spectrum. |
| C-N Stretch | 1250-1020 | Medium-to-weak band[2] | Medium-to-weak band | Aliphatic amine C-N bond. Present in both. |
The most salient difference is the appearance of intense absorption bands in the 1000-1200 cm⁻¹ region for the fluorinated compound, which are completely absent in the non-fluorinated analog. These bands arise from the symmetric and asymmetric stretching of the C-F bonds and are often the strongest signals in the entire spectrum.
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight of the compounds and provides structural information through characteristic fragmentation patterns.
-
Spiro[3.3]heptan-2-amine:
-
Molecular Ion (M⁺˙): m/z = 111.1048 (for C₇H₁₃N). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which holds true here.[3]
-
Fragmentation: The primary fragmentation pathway is typically alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-stabilized iminium cation.
-
-
6,6-Difluorospiro[3.3]heptan-2-amine:
-
Molecular Ion (M⁺˙): m/z = 147.0859 (for C₇H₁₁F₂N). The molecular weight is 36 units higher than its analog, corresponding to the replacement of 2H with 2F. The odd molecular weight again indicates the presence of one nitrogen atom.[3]
-
Fragmentation: The fragmentation is influenced by the stable CF₂ group. A likely fragmentation pathway, observed in a related 6,6-difluorospiro[3.3]heptane derivative, involves the cleavage of the spirocyclic core, potentially losing a C₃H₂F₂ fragment.[1] This pathway is distinct from simple alpha-cleavage and is diagnostic for the fluorinated spirocycle.
-
Caption: Decision workflow for identifying the fluorinated vs. non-fluorinated amine.
Experimental Protocols
To ensure reproducible and high-quality data, the following standard protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 12-16 ppm is sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) to acquire the ¹³C spectrum. An extended spectral width (e.g., 220 ppm) is necessary to observe the downfield CF₂ carbon. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and the presence of a quaternary spiro carbon.
-
¹⁹F NMR Acquisition: Use a fluorine-specific probe or tune the broadband probe to the ¹⁹F frequency. A proton-decoupled pulse sequence is standard. A spectral width covering the range from 0 to -250 ppm is typical for organofluorine compounds.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid (like the hydrochloride salt), the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for these amines. The analysis should be run in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation spectrum.
Conclusion
The spectroscopic comparison of 6,6-Difluorospiro[3.3]heptan-2-amine and its non-fluorinated analog reveals a series of clear and unambiguous distinguishing features. The presence of the gem-difluoro group imposes a powerful electronic effect that is most diagnostically observed as:
-
A unique signal in the ¹⁹F NMR spectrum.
-
A characteristic triplet for the CF₂ carbon in the ¹³C NMR spectrum with a large ¹JCF coupling constant.
-
Strong, intense C-F stretching bands in the fingerprint region of the IR spectrum .
-
A molecular ion peak 36 mass units higher in the mass spectrum , with a distinct fragmentation pattern.
By leveraging this suite of spectroscopic techniques, researchers and drug development professionals can confidently identify and characterize these valuable building blocks, ensuring the structural integrity of their synthesized molecules and advancing their discovery programs.
References
- Fokin, A. A., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis.
-
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]
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- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride: A Guide for Laboratory Professionals
Welcome to your comprehensive guide on the safe handling and disposal of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS No. 1423032-71-6). As a valued researcher, your safety and the integrity of our shared environment are paramount. This document provides an in-depth, procedural guide designed to go beyond simple instructions, offering a framework for understanding the chemical nature of this compound and the logic behind its proper disposal. Our commitment is to empower you with the knowledge to manage laboratory waste safely and efficiently, building a foundation of trust and shared responsibility.
Core Principles: Understanding the Hazard Profile
This compound is a unique molecule presenting a dual-hazard profile that dictates its handling and disposal pathway. It is crucial to recognize both aspects to ensure compliant and safe waste management.
-
Halogenated Organic Compound: The presence of two fluorine atoms on the spirocyclic core places this compound in the category of halogenated organic waste.[1] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[2][3] Mixing this waste stream with non-halogenated solvents needlessly elevates disposal costs and complicates waste treatment.[4]
-
Amine Hydrochloride Salt: As an amine hydrochloride, this compound is a salt that can exhibit corrosive properties and is likely harmful if swallowed, inhaled, or in contact with skin.[5][6] Handling requires stringent adherence to personal protective equipment (PPE) protocols to mitigate exposure risks.
A thorough risk assessment is the first step in any laboratory procedure. The table below summarizes the anticipated hazards based on data from structurally similar compounds.
| Hazard Category | Anticipated Risk | Rationale & Cited Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Amine hydrochlorides are frequently classified as acute oral toxins.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Expected hazard for amine salts.[5] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Common hazard for amine hydrochlorides, with potential for severe damage.[5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of the solid dust can irritate the respiratory tract.[6] |
| Environmental Hazard | Potential environmental toxin. | Fluorinated organic compounds can be persistent in the environment.[2][7] |
The Disposal Workflow: A Step-by-Step Guide
Adherence to a systematic disposal workflow is critical. The primary directive is waste segregation . Never mix halogenated waste with non-halogenated waste streams.
Below is a logical workflow for the disposal of this compound.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired solid this compound and any solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) that have come into direct contact with it.
-
Container Selection: Use a designated, chemically compatible, and clearly labeled "Halogenated Solid Waste" container. This container must have a secure, screw-top lid.
-
Transfer: Carefully transfer the solid waste into the designated container. Minimize the generation of dust by avoiding dropping the material from a height. Perform this transfer within a chemical fume hood.[6]
-
Labeling: Ensure the container is labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound," the CAS number (1423032-71-6), and an approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.[8]
-
Pickup: Once the container is full, or in accordance with your institution's policies, arrange for disposal through your Environmental Health & Safety (EHS) office.
Protocol 2: Disposal of Liquid Waste (Solutions)
This protocol applies when this compound is dissolved in an organic solvent.
-
Segregation is Key: The resulting solution is a halogenated liquid waste . It must NOT be mixed with non-halogenated solvent waste.[3]
-
Container Selection: Use a designated "Halogenated Liquid Waste" carboy, typically provided by your EHS department. Ensure it is made of a compatible material (e.g., polyethylene).[8]
-
Transfer: Pour the liquid waste carefully into the carboy using a funnel. This should be done in a chemical fume hood. Keep the container closed when not actively adding waste.[3]
-
Labeling: The hazardous waste tag on the carboy must be meticulously maintained. List all components of the solution, including all solvents and an estimated percentage or volume for each.
-
Storage and Pickup: Store the carboy in secondary containment within the SAA and arrange for EHS pickup as described for solid waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared and swift response is critical to ensuring safety.
Spill Cleanup Protocol (Solid Compound)
For small spills (<1 gram) that can be managed by trained laboratory personnel:
-
Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.[9]
-
PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain Dust: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with absorbent pads wetted with a small amount of water to prevent dust from becoming airborne.[10]
-
Collect: Carefully scoop the absorbed material and contaminated pads using a plastic scoop or tongs. Avoid creating dust.[6][10]
-
Package Waste: Place all contaminated materials into a sealable plastic bag. Label the bag as "Hazardous Waste" with the chemical name and dispose of it in the "Halogenated Solid Waste" container.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning cloth in the hazardous waste bag.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institutional policy.
First Aid & Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Decontamination of Glassware and Equipment
Proper decontamination prevents cross-contamination of future experiments and ensures that items are safe for reuse or disposal.
-
Initial Rinse (Crucial Step): Perform an initial rinse of the contaminated glassware with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone).[11]
-
Collect Rinsate: This initial rinsate is considered halogenated liquid waste . It MUST be collected and disposed of in the designated "Halogenated Liquid Waste" carboy.[8] Do not pour it down the drain.
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can typically be cleaned using standard laboratory procedures. Wash with a laboratory-grade detergent (e.g., Alconox, Liquinox) and hot water.[12]
-
Final Rinse: Rinse thoroughly with tap water, followed by three to four rinses with deionized water.[11]
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved January 3, 2026, from [Link]
-
City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved January 3, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved January 3, 2026, from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved January 3, 2026, from [Link]
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. [Link]
-
University of Florida. (2018, March 14). Laboratory Glassware Cleaning and Storage. [Link]
-
(n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved January 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved January 3, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Chemicals. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71741658, Spiro[3.3]heptan-2-amine hydrochloride. Retrieved January 3, 2026, from [Link].
-
University of North Carolina at Chapel Hill. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




